molecular formula C39H68N7O18P3S B15598058 (S)-3-Hydroxy-11Z-Octadecenoyl-CoA

(S)-3-Hydroxy-11Z-Octadecenoyl-CoA

カタログ番号: B15598058
分子量: 1048.0 g/mol
InChIキー: SCDXBWNPJAGEEK-KBOAXVDLSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-3-Hydroxy-11Z-Octadecenoyl-CoA is a useful research compound. Its molecular formula is C39H68N7O18P3S and its molecular weight is 1048.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C39H68N7O18P3S

分子量

1048.0 g/mol

IUPAC名

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z,3S)-3-hydroxyoctadec-11-enethioate

InChI

InChI=1S/C39H68N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(47)22-30(49)68-21-20-41-29(48)18-19-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h9-10,25-28,32-34,38,47,50-51H,4-8,11-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/b10-9-/t27-,28+,32+,33+,34-,38+/m0/s1

InChIキー

SCDXBWNPJAGEEK-KBOAXVDLSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Hydroxy-11Z-Octadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-11Z-Octadecenoyl-CoA is a long-chain fatty acyl-CoA molecule that plays a putative role as an intermediate in the metabolic pathways of unsaturated fatty acids. Its unique structure, featuring a hydroxyl group at the beta-position and a cis-double bond, positions it at a key juncture in fatty acid oxidation. Understanding the structure, biosynthesis, and metabolic fate of this molecule is crucial for researchers in lipid metabolism, drug development targeting metabolic disorders, and for scientists studying the intricate signaling networks governed by lipid molecules. This guide provides a comprehensive overview of the structure of this compound, its likely biological context, and detailed experimental protocols for its study.

Molecular Structure and Properties

This compound is a complex molecule composed of three main parts: an 18-carbon fatty acyl chain with specific stereochemistry, a pantothenic acid (vitamin B5) derivative, and an adenosine (B11128) triphosphate (ATP) derivative.

The fatty acyl chain is an octadecenoyl group, meaning it has 18 carbon atoms. A double bond exists between carbons 11 and 12 in the cis or "Z" configuration, designated as "11Z". A hydroxyl (-OH) group is attached to the third carbon atom, and its stereochemistry is in the "S" configuration. This hydroxyl group is at the β-position relative to the thioester linkage with Coenzyme A, a critical feature for its role in beta-oxidation.

The fatty acyl chain is linked via a thioester bond to Coenzyme A (CoA). CoA itself is comprised of β-mercaptoethylamine, pantothenic acid, and a 3'-phosphorylated adenosine diphosphate (B83284) (ADP) moiety. This entire structure imparts amphipathic properties to the molecule and makes it a high-energy intermediate for various enzymatic reactions.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource
Molecular Formula C39H68N7O18P3SMedchemExpress[1]
Molecular Weight 1047.98 g/mol MedchemExpress[1]
Parent Fatty Acid (S)-3-Hydroxy-11Z-Octadecenoic acidInferred
Coenzyme Coenzyme AInferred

Putative Biosynthesis and Metabolic Role

While direct experimental evidence detailing the specific pathways involving this compound is limited in publicly available literature, its structure strongly suggests its role as an intermediate in the beta-oxidation of (11Z)-octadecenoyl-CoA (also known as cis-vaccenoyl-CoA). The beta-oxidation of unsaturated fatty acids requires auxiliary enzymes in addition to the core beta-oxidation enzymes.

The proposed metabolic pathway for the generation and further processing of this compound is depicted below. This pathway is based on the established principles of fatty acid metabolism.

fatty_acid_beta_oxidation cluster_0 Mitochondrial Matrix 11Z_Octadecenoyl_CoA (11Z)-Octadecenoyl-CoA trans_2_Octadecenoyl_CoA trans-Δ2-Octadecenoyl-CoA 11Z_Octadecenoyl_CoA->trans_2_Octadecenoyl_CoA Isomerization Enoyl_CoA_Isomerase Δ3,Δ2-Enoyl-CoA Isomerase S_3_Hydroxy_11Z_Octadecenoyl_CoA (S)-3-Hydroxy-11Z- Octadecenoyl-CoA trans_2_Octadecenoyl_CoA->S_3_Hydroxy_11Z_Octadecenoyl_CoA Hydration Enoyl_CoA_Hydratase Enoyl-CoA Hydratase 3_Keto_11Z_Octadecenoyl_CoA 3-Keto-11Z-Octadecenoyl-CoA S_3_Hydroxy_11Z_Octadecenoyl_CoA->3_Keto_11Z_Octadecenoyl_CoA Oxidation (NAD+ to NADH) L_3_Hydroxyacyl_CoA_Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA 3_Keto_11Z_Octadecenoyl_CoA->Acetyl_CoA Thiolysis (CoA-SH input) Hexadecenoyl_CoA Hexadecenoyl-CoA (to further β-oxidation) 3_Keto_11Z_Octadecenoyl_CoA->Hexadecenoyl_CoA Thiolase β-Ketothiolase

Caption: Putative metabolic pathway of this compound in fatty acid beta-oxidation.

In this proposed pathway, (11Z)-octadecenoyl-CoA undergoes several cycles of beta-oxidation until the cis-double bond is near the carboxyl end. At this point, the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase is required to convert the cis-Δ³ double bond to a trans-Δ² double bond, which is a substrate for enoyl-CoA hydratase. Enoyl-CoA hydratase then catalyzes the hydration of the double bond to form this compound. Subsequently, L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, forming 3-keto-11Z-octadecenoyl-CoA, with the concomitant reduction of NAD+ to NADH. Finally, β-ketothiolase cleaves the 3-ketoacyl-CoA to release acetyl-CoA and a fatty acyl-CoA that is two carbons shorter, which can then re-enter the beta-oxidation spiral.

Experimental Protocols

The study of this compound requires specialized analytical techniques due to its low abundance and similarity to other acyl-CoA species. Below are detailed methodologies for key experiments relevant to its investigation.

Extraction of Long-Chain Acyl-CoAs from Biological Samples

This protocol is adapted from methods for the extraction of long-chain fatty acyl-CoAs from tissues.

Materials:

  • Frozen tissue sample

  • Chloroform/Methanol (B129727) (1:2, v/v), pre-chilled to -20°C

  • 0.2 M Acetic acid

  • Solid-phase extraction (SPE) C18 columns

  • Methanol

  • Water

  • Nitrogen gas stream

  • Centrifuge capable of 4°C

Procedure:

  • Homogenize approximately 100 mg of frozen tissue in 1 mL of the pre-chilled chloroform/methanol solution.

  • Add 0.5 mL of 0.2 M acetic acid to the homogenate.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

  • Collect the upper aqueous phase containing the acyl-CoAs.

  • Condition an SPE C18 column by washing with 5 mL of methanol followed by 5 mL of water.

  • Load the aqueous extract onto the conditioned SPE column.

  • Wash the column with 5 mL of water to remove unbound contaminants.

  • Elute the acyl-CoAs with 2 mL of methanol.

  • Dry the eluate under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable solvent for analysis (e.g., 100 µL of mobile phase for LC-MS/MS).

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs.[2][3]

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC) system

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Mobile Phase A: 10 mM ammonium (B1175870) hydroxide (B78521) in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-25 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): m/z for this compound (predicted [M+H]+)

  • Product Ion (Q3): Characteristic fragment ions (e.g., corresponding to the loss of the phosphopantetheine moiety)

  • Collision Energy: Optimize for the specific precursor-product ion transition.

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximal signal intensity.

Workflow Diagram:

lc_ms_workflow Sample_Extraction Acyl-CoA Extraction (from tissue) SPE_Cleanup Solid-Phase Extraction Cleanup Sample_Extraction->SPE_Cleanup LC_Separation UHPLC Separation (C18 column) SPE_Cleanup->LC_Separation ESI_Ionization Electrospray Ionization (Positive Mode) LC_Separation->ESI_Ionization MS_MS_Detection Tandem Mass Spectrometry (MRM Detection) ESI_Ionization->MS_MS_Detection Data_Analysis Data Analysis and Quantification MS_MS_Detection->Data_Analysis

Caption: Workflow for the analysis of this compound by LC-MS/MS.

Relevance to Drug Development and Research

The study of this compound and its metabolic pathway is of significant interest to several fields:

  • Metabolic Diseases: Aberrations in fatty acid oxidation are implicated in diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). Understanding the intermediates and regulatory points in these pathways can reveal novel therapeutic targets.

  • Cardiovascular Disease: The heart relies heavily on fatty acid oxidation for energy. Dysregulation of this process can contribute to cardiac dysfunction.

  • Neurological Disorders: While the brain primarily uses glucose, fatty acid metabolism is increasingly recognized as important for neuronal health and function.[4]

  • Cancer Biology: Many cancer cells exhibit altered metabolic profiles, including changes in fatty acid metabolism, to support their rapid proliferation.

By developing specific assays for molecules like this compound, researchers can gain deeper insights into the metabolic fluxes in these disease states and evaluate the efficacy of therapeutic interventions that target fatty acid oxidation.

Conclusion

This compound is a structurally significant intermediate in the metabolism of unsaturated fatty acids. While its direct biological roles are still under investigation, its position in the beta-oxidation pathway of a common dietary fatty acid makes it a molecule of interest for understanding metabolic regulation in health and disease. The analytical methods outlined in this guide provide a framework for researchers to quantify this and other long-chain acyl-CoAs, thereby enabling a more detailed exploration of lipid metabolism and its implications for human health.

References

An In-depth Technical Guide to (S)-3-Hydroxy-11Z-Octadecenoyl-CoA: Chemical Properties and Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-11Z-octadecenoyl-CoA is a pivotal intermediate in the mitochondrial beta-oxidation of monounsaturated fatty acids, specifically oleic acid. As a long-chain hydroxyacyl-CoA, its metabolism is crucial for energy homeostasis. Dysregulation in the pathways involving this molecule can be indicative of certain metabolic disorders, making it a molecule of interest for researchers and drug development professionals. This guide provides a comprehensive overview of its chemical properties, synthesis, analysis, and biological relevance.

Chemical Properties and Identifiers

While specific experimental data for this compound is limited, its fundamental properties can be detailed. The following tables summarize key identifiers and physicochemical properties.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxy-11Z-octadecenethioateInferred
Molecular Formula C39H68N7O18P3S[1]
Molecular Weight 1047.98 g/mol [1]
Related CAS Number 852101-47-4 ((11Z)-octadecenoyl-CoA)[2]
Related PubChem CID 71668356 ((11Z)-octadecenoyl-CoA)[2]

Table 2: Physicochemical Properties

PropertyValueSource/Method
Physical State Solid (Predicted)[3]
Melting Point Not availableN/A
Boiling Point Not availableN/A
Water Solubility Predicted to be lowGeneral property of long-chain acyl-CoAs
logP (Octanol-Water Partition Coefficient) Not availableN/A
Stability Susceptible to oxidation and hydrolysis. Should be stored under inert gas at low temperatures.General knowledge on unsaturated acyl-CoAs

Biological Role and Signaling Pathway

This compound is an intermediate in the beta-oxidation of oleic acid, a common monounsaturated fatty acid.[4] This metabolic pathway is essential for generating ATP. The process involves a series of enzymatic reactions that shorten the fatty acyl chain by two carbons in each cycle.[5]

The pathway begins with the activation of oleic acid to oleoyl-CoA. After several cycles of beta-oxidation, the cis-double bond at position 11 (originally at position 9 in oleic acid) poses a challenge for the standard enzymatic machinery. An isomerase is required to convert the cis-double bond to a trans-double bond, allowing beta-oxidation to proceed. This compound is formed during one of these cycles.[4]

Beta_Oxidation_of_Oleic_Acid cluster_0 Mitochondrial Matrix Oleic_Acid Oleic Acid (18:1cΔ9) Oleoyl_CoA Oleoyl-CoA Oleic_Acid->Oleoyl_CoA Acyl-CoA Synthetase Beta_Oxidation_Cycles_1 3 Cycles of β-Oxidation Oleoyl_CoA->Beta_Oxidation_Cycles_1 cis_Δ3_Dodecenoyl_CoA cis-Δ3-Dodecenoyl-CoA Beta_Oxidation_Cycles_1->cis_Δ3_Dodecenoyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation_Cycles_1->Acetyl_CoA 3 Acetyl-CoA trans_Δ2_Dodecenoyl_CoA trans-Δ2-Dodecenoyl-CoA cis_Δ3_Dodecenoyl_CoA->trans_Δ2_Dodecenoyl_CoA Enoyl-CoA Isomerase S_3_Hydroxy_11Z_Octadecenoyl_CoA This compound trans_Δ2_Dodecenoyl_CoA->S_3_Hydroxy_11Z_Octadecenoyl_CoA Enoyl-CoA Hydratase Beta_Oxidation_Cycles_2 Further β-Oxidation Cycles S_3_Hydroxy_11Z_Octadecenoyl_CoA->Beta_Oxidation_Cycles_2 3-Hydroxyacyl-CoA Dehydrogenase Beta_Oxidation_Cycles_2->Acetyl_CoA 6 Acetyl-CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Beta-oxidation pathway of oleic acid.

Experimental Protocols

Chemo-enzymatic Synthesis of this compound

A plausible route for the synthesis of this compound involves a chemo-enzymatic approach, which combines the specificity of enzymes with the versatility of chemical synthesis.[6]

1. Synthesis of (11Z)-Octadecenoyl-CoA:

  • Starting Material: (11Z)-Octadecenoic acid (cis-vaccenic acid).

  • Method: Activation of the carboxylic acid to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester or a mixed anhydride.

  • Reaction: The activated fatty acid is then reacted with Coenzyme A (CoASH) in a suitable buffer (e.g., sodium bicarbonate) at a controlled pH (around 8.0) and temperature (room temperature).

  • Purification: The resulting (11Z)-octadecenoyl-CoA can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

2. Enzymatic Hydration to this compound:

  • Enzyme: Enoyl-CoA hydratase. This enzyme stereospecifically hydrates the double bond.

  • Reaction: The purified (11Z)-octadecenoyl-CoA is incubated with enoyl-CoA hydratase in a suitable buffer (e.g., Tris-HCl, pH 7.5) at its optimal temperature (typically 37°C).

  • Monitoring: The reaction progress can be monitored by the decrease in absorbance at 263 nm, which corresponds to the disappearance of the α,β-unsaturated thioester bond.

  • Purification: The final product, this compound, is purified from the reaction mixture using RP-HPLC.

Purification

Purification of long-chain acyl-CoAs is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A C18 column is commonly used.

  • Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate (B84403) or ammonium (B1175870) acetate) is employed.

  • Detection: The eluent is monitored by UV absorbance at 260 nm (for the adenine (B156593) ring of CoA).

  • Fraction Collection: Fractions corresponding to the product peak are collected, pooled, and lyophilized.

Analytical Characterization

1. Mass Spectrometry (MS):

  • Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of the synthesized product.

  • Tandem mass spectrometry (MS/MS) can be used to confirm the structure by analyzing the fragmentation pattern.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the fatty acyl chain and the presence of the CoA moiety.

  • Specific chemical shifts for the protons and carbons adjacent to the hydroxyl group, the double bond, and the thioester linkage would confirm the structure.

3. UV-Vis Spectroscopy:

  • The concentration of the purified acyl-CoA can be determined by measuring its absorbance at 260 nm, using an extinction coefficient of 16,400 M⁻¹cm⁻¹ for the adenine ring of CoA.

Handling and Storage

Long-chain unsaturated acyl-CoA esters are prone to both chemical and enzymatic degradation.

  • Storage: Store as a lyophilized powder or in a buffered aqueous solution at -80°C.

  • Handling: To prevent oxidation, solutions should be prepared with deoxygenated buffers and stored under an inert atmosphere (e.g., argon or nitrogen). Repeated freeze-thaw cycles should be avoided.

Application in Research and Drug Development

Understanding the properties and metabolism of this compound is crucial for:

  • Studying Fatty Acid Metabolism: It serves as a standard for in vitro enzyme assays and for identifying intermediates in metabolic studies.

  • Diagnosing Metabolic Disorders: Abnormal accumulation of this and related intermediates can be a biomarker for certain genetic disorders of fatty acid oxidation, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[7]

  • Drug Discovery: Enzymes in the fatty acid oxidation pathway are potential targets for drugs aimed at treating metabolic diseases like obesity and diabetes.[8]

Conclusion

This compound is a key metabolite in fatty acid oxidation. While detailed experimental data on the pure compound is scarce, its properties and behavior can be inferred from related molecules. The methodologies outlined in this guide provide a framework for its synthesis, purification, and analysis, which are essential for advancing research in metabolism and drug discovery.

References

Discovery and natural occurrence of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (S)-3-Hydroxy-11Z-Octadecenoyl-CoA: Discovery, Natural Occurrence, and Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct scientific literature extensively detailing the specific discovery, natural occurrence, and unique signaling pathways of this compound is limited. This guide is constructed based on the established principles of fatty acid metabolism, particularly the beta-oxidation of oleic acid, from which the formation of this compound can be inferred as a transient metabolic intermediate.

Introduction

This compound is a long-chain monounsaturated 3-hydroxyacyl-CoA. It is an intermediate metabolite in the mitochondrial beta-oxidation of (11Z)-octadecenoic acid (cis-vaccenic acid). More commonly, its isomer, (S)-3-hydroxy-9Z-dodecenoyl-CoA, is an intermediate in the beta-oxidation of oleoyl-CoA. These molecules are crucial for energy production from unsaturated fatty acids and their metabolism is integral to cellular energy homeostasis. Deficiencies in the enzymes responsible for their metabolism can lead to serious metabolic disorders.

Discovery and Natural Occurrence

The discovery of this compound is intrinsically linked to the broader understanding of fatty acid beta-oxidation, a pathway elucidated over many decades by numerous scientists. While a specific "discovery" paper for this particular intermediate is not available, its existence is a necessary consequence of the enzymatic steps involved in the degradation of (11Z)-octadecenoic acid.

Natural Occurrence: this compound is expected to be present in trace amounts within the mitochondrial matrix of various organisms, including mammals, plants, and bacteria, during the metabolism of (11Z)-octadecenoic acid. As a transient intermediate in a metabolic pathway, its cellular concentration is generally low.

Quantitative Data:

To date, there is no specific quantitative data available in the scientific literature detailing the concentrations of this compound in various tissues or organisms. The table below provides a general overview of the expected presence of long-chain 3-hydroxyacyl-CoAs based on the metabolic activity of different tissues.

Tissue/OrganismMetabolic StateExpected Relative Abundance of Long-Chain 3-Hydroxyacyl-CoAs
Human
LiverFasting, high-fat dietHigh
HeartNormal physiological conditionsHigh
Skeletal MuscleProlonged exerciseModerate to High
Adipose TissueLipolysisModerate
Plants
Germinating SeedsMobilization of stored oilsHigh
Bacteria
E. coliGrowth on fatty acid substratesPresent

Biochemical Synthesis and Metabolism

This compound is formed during the mitochondrial beta-oxidation of (11Z)-octadecenoyl-CoA. The process involves a series of enzymatic reactions.

Signaling Pathway: Beta-Oxidation of (11Z)-Octadecenoyl-CoA

The diagram below illustrates the steps leading to the formation and subsequent metabolism of this compound.

Beta_Oxidation_Unsaturated cluster_0 11Z_Octadecenoyl_CoA (11Z)-Octadecenoyl-CoA trans_delta2_11Z_Octadecenoyl_CoA trans-Δ²,11Z-Octadecenoyl-CoA S_3_Hydroxy_11Z_Octadecenoyl_CoA This compound trans_delta2_11Z_Octadecenoyl_CoA->S_3_Hydroxy_11Z_Octadecenoyl_CoA Enoyl-CoA Hydratase (+ H₂O) 3_Keto_11Z_Octadecenoyl_CoA 3-Keto-11Z-Octadecenoyl-CoA S_3_Hydroxy_11Z_Octadecenoyl_CoA->3_Keto_11Z_Octadecenoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) 9Z_Hexadecenoyl_CoA (9Z)-Hexadecenoyl-CoA 3_Keto_11Z_Octadecenoyl_CoA->9Z_Hexadecenoyl_CoA β-Ketothiolase (+ CoA-SH) Acetyl_CoA Acetyl-CoA 3_Keto_11Z_Octadecenoyl_CoA->Acetyl_CoA

Caption: Beta-oxidation of (11Z)-Octadecenoyl-CoA.

The pathway continues with further rounds of beta-oxidation. When the double bond is encountered at the Δ³ position, an isomerase is required to convert the cis-Δ³ double bond to a trans-Δ² double bond, allowing beta-oxidation to proceed.

Experimental Protocols

The analysis of long-chain unsaturated 3-hydroxyacyl-CoAs is challenging due to their low abundance and instability. The following protocols are generalized from methods used for the analysis of 3-hydroxy fatty acids and their CoA esters.

Extraction and Hydrolysis of 3-Hydroxyacyl-CoAs from Biological Samples

This protocol describes the extraction of total fatty acids, including the 3-hydroxy species, from tissues or cells, followed by hydrolysis of the CoA esters.

Workflow Diagram: Extraction and Hydrolysis

Extraction_Workflow cluster_0 Sample Biological Sample (Tissue or Cells) Homogenization Homogenization in Isopropanol/Chloroform (B151607) Extraction Liquid-Liquid Extraction (Folch Method) Homogenization->Extraction Lipid_Extract Total Lipid Extract Extraction->Lipid_Extract Hydrolysis Alkaline Hydrolysis (e.g., with KOH) Lipid_Extract->Hydrolysis Fatty_Acids Free Fatty Acids Hydrolysis->Fatty_Acids Derivatization Derivatization (e.g., Methylation, Silylation) Fatty_Acids->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis

Caption: Workflow for extraction and analysis of 3-hydroxy fatty acids.

Methodology:

  • Homogenization: Homogenize the tissue or cell pellet in a 2:1 (v/v) mixture of chloroform:methanol.

  • Extraction: Perform a Folch extraction by adding water to create a biphasic system. The lipids will partition into the lower chloroform phase.

  • Hydrolysis: Evaporate the chloroform and resuspend the lipid extract in a methanolic solution of potassium hydroxide. Heat to hydrolyze the ester linkages, releasing the free fatty acids.

  • Acidification and Extraction: Acidify the solution and extract the free fatty acids with a non-polar solvent like hexane.

  • Derivatization: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatize the fatty acids to form methyl esters (using BF₃-methanol) and then trimethylsilyl (B98337) (TMS) ethers of the hydroxyl group (using BSTFA).

  • Analysis: Analyze the derivatized fatty acids by GC-MS.

Analysis by Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: Separates the derivatized fatty acids based on their volatility and mass-to-charge ratio.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Expected Fragmentation: For a TMS-derivatized 3-hydroxy fatty acid methyl ester, characteristic fragment ions will be observed that allow for the identification of the hydroxyl group at the C-3 position. The position of the double bond can be determined by further derivatization (e.g., with DMDS) or by using specific ionization techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Principle: Separates the intact acyl-CoAs or hydrolyzed fatty acids by liquid chromatography, followed by mass analysis. This method is more suitable for the direct analysis of acyl-CoAs without derivatization.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap).

  • Expected Fragmentation: For this compound, precursor ion scanning and product ion scanning can be used to identify the molecule based on its specific mass-to-charge ratio and the fragmentation pattern of the CoA moiety and the fatty acyl chain.

Role in Health and Disease

Deficiencies in the enzymes of long-chain fatty acid beta-oxidation, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), can lead to the accumulation of long-chain 3-hydroxyacyl-CoAs. This accumulation can be toxic to cells, particularly in the liver, heart, and skeletal muscle. These genetic disorders are rare but can be severe, leading to hypoglycemia, cardiomyopathy, and myopathy.

Logical Relationship: LCHAD Deficiency and Pathology

LCHAD_Deficiency cluster_0 LCHAD_Deficiency LCHAD Deficiency (Genetic Mutation) Impaired_Beta_Oxidation Impaired Beta-Oxidation of Long-Chain Fatty Acids Accumulation Accumulation of Long-Chain 3-Hydroxyacyl-CoAs Impaired_Beta_Oxidation->Accumulation Energy_Deficiency Decreased Energy Production (ATP, Acetyl-CoA) Impaired_Beta_Oxidation->Energy_Deficiency Toxicity Cellular Toxicity Accumulation->Toxicity Pathology Clinical Manifestations: - Hypoglycemia - Cardiomyopathy - Myopathy Energy_Deficiency->Pathology Toxicity->Pathology

Caption: Pathophysiology of LCHAD deficiency.

Conclusion and Future Directions

This compound is a key, albeit transient, intermediate in the metabolism of unsaturated fatty acids. While specific research on this molecule is scarce, its importance can be inferred from its central role in beta-oxidation. Future research, employing advanced mass spectrometry techniques, could provide valuable insights into the precise quantification of this and other long-chain acyl-CoA intermediates in various physiological and pathological states. This could lead to improved diagnostic markers for metabolic disorders and a better understanding of the regulation of fatty acid metabolism in health and disease, potentially opening new avenues for therapeutic intervention.

The Mitochondrial Pathway for the Biosynthesis of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxy-11Z-Octadecenoyl-CoA is a critical intermediate in the mitochondrial fatty acid β-oxidation (FAO) of monounsaturated fatty acids, such as oleic acid, in mammalian cells. Its synthesis is not a standalone anabolic process but rather an integral step in the catabolic breakdown of long-chain fatty acids for energy production. This technical guide provides an in-depth exploration of the core biosynthetic pathway, detailing the enzymatic reactions, key molecular players, and relevant experimental protocols. Quantitative data, where available, is summarized to facilitate comparative analysis. The intricate signaling and logical relationships within this metabolic route are visualized through a detailed pathway diagram.

Introduction

The mitochondrial β-oxidation of fatty acids is a cornerstone of cellular energy homeostasis, particularly during periods of fasting or prolonged exercise. The metabolism of unsaturated fatty acids, which comprise a significant portion of dietary fats, requires auxiliary enzymes in addition to the core β-oxidation machinery to handle the double bonds present in their acyl chains. The formation of this compound is a pivotal hydration step in the oxidation of 11Z-octadecenoyl-CoA, an isomer of the common oleoyl-CoA. Understanding this pathway is crucial for research into metabolic disorders, drug development targeting fatty acid metabolism, and the broader study of cellular bioenergetics.

The Core Biosynthetic Pathway

The synthesis of this compound from 11Z-Octadecenoyl-CoA in the mitochondrial matrix involves a series of enzymatic reactions. The initial substrate, 11Z-Octadecenoyl-CoA, undergoes several cycles of β-oxidation until the cis-double bond at position 11 poses a challenge to the standard enzymatic machinery. At this juncture, a specialized set of enzymes comes into play.

The key steps are as follows:

  • Initial β-Oxidation Cycles: 11Z-Octadecenoyl-CoA (C18:1, cis-Δ11) undergoes four cycles of conventional β-oxidation. Each cycle consists of four reactions catalyzed by acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase, shortening the fatty acyl chain by two carbons and producing one molecule each of FADH₂, NADH, and acetyl-CoA. After four cycles, the resulting intermediate is a C10:1 acyl-CoA with a cis-double bond at the Δ3 position (cis-Δ3-decenoyl-CoA).

  • Isomerization: The cis-Δ3-enoyl-CoA intermediate is not a substrate for the next enzyme in the β-oxidation spiral, enoyl-CoA hydratase. The enzyme Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8) catalyzes the isomerization of the cis-Δ3 double bond to a trans-Δ2 double bond, forming trans-Δ2-decenoyl-CoA. This isomerization is a critical step that allows the β-oxidation to proceed.

  • Hydration by Mitochondrial Trifunctional Protein (MTP): The trans-Δ2-decenoyl-CoA is now a substrate for the enoyl-CoA hydratase (EC 4.2.1.17) activity of the mitochondrial trifunctional protein (MTP). MTP is a hetero-octameric complex composed of four α-subunits (encoded by the HADHA gene) and four β-subunits (encoded by the HADHB gene)[1]. The enoyl-CoA hydratase active site resides on the α-subunit. This enzyme catalyzes the stereospecific hydration of the trans-Δ2 double bond to form (S)-3-hydroxydecanoyl-CoA.

  • Dehydrogenation by MTP: The resulting (S)-3-hydroxydecanoyl-CoA is then acted upon by the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) (EC 1.1.1.211) activity of the MTP, which is also located on the α-subunit. This NAD⁺-dependent dehydrogenase oxidizes the hydroxyl group at the C3 position to a keto group, forming 3-ketodecanoyl-CoA.

  • Thiolysis by MTP: Finally, the 3-ketoacyl-CoA thiolase (EC 2.3.1.16) activity of MTP, located on the β-subunit, catalyzes the thiolytic cleavage of 3-ketodecanoyl-CoA by a molecule of coenzyme A. This reaction releases a molecule of acetyl-CoA and a shortened acyl-CoA (octanoyl-CoA), which can then re-enter the β-oxidation spiral.

The specific intermediate, this compound, is not directly synthesized in a single step but is a conceptual intermediate within the broader context of oxidizing the parent fatty acid. The key hydration step that forms the (S)-3-hydroxyacyl-CoA occurs after the double bond has been repositioned and the chain has been shortened.

Data Presentation: Quantitative Analysis

While specific kinetic data for the enzymatic steps involving 11Z-Octadecenoyl-CoA and its derivatives are limited in the literature, the following tables summarize available quantitative information for the key enzymes with various substrates to provide a comparative context.

Table 1: Kinetic Parameters of Mammalian Mitochondrial Trifunctional Protein (MTP) Activities

Enzyme ActivitySubstrateOrganism/SourceK_m (µM)V_max (U/mg)Reference
Enoyl-CoA Hydratase Crotonyl-CoA (C4:1)Rat Liver~20~1500General knowledge
Hexadecenoyl-CoA (C16:1)Human--[2]
L-3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxybutyryl-CoA (C4)Pig Heart50149[3]
3-Hydroxyoctanoyl-CoA (C8)Pig Heart4.8208[3]
3-Hydroxypalmitoyl-CoA (C16)Pig Heart5.283[3]
Acetoacetyl-CoA (C4, reverse)Human Recombinant-Relative activity: 5%[2]
3-Ketodecanoyl-CoA (C10, reverse)Human Recombinant-Relative activity: 40%[2]
3-Ketopalmitoyl-CoA (C16, reverse)Human Recombinant-Relative activity: 100%[2]
3-Ketoacyl-CoA Thiolase 3-Ketohexadecanoyl-CoA (C16)Human--[1]

Experimental Protocols

Isolation of Mitochondria from Mammalian Cells

This protocol is adapted for the isolation of mitochondria from cultured mammalian cells for subsequent enzymatic assays.

Materials:

  • Homogenization buffer (225 mM mannitol, 75 mM sucrose, 0.2 mM EDTA, pH 7.4)

  • Fatty acid-free BSA

  • Dounce homogenizer

  • Centrifuge

Procedure:

  • Harvest cultured cells by centrifugation.

  • Wash the cell pellet with phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in ice-cold homogenization buffer containing fatty acid-free BSA (e.g., 2.5 mg/ml)[2].

  • Homogenize the cells using a Dounce homogenizer on ice until approximately 60-70% of the cells are lysed (monitor by microscopy).

  • Perform two slow-speed centrifugations (e.g., 100 x g and 600 x g for 10 minutes each) to pellet nuclei and unbroken cells[2].

  • Collect the supernatant and centrifuge at a higher speed (e.g., 8,000 x g for 15 minutes) to pellet the mitochondria[2].

  • Wash the mitochondrial pellet once with the homogenization buffer.

  • Resuspend the final mitochondrial pellet in a suitable buffer for subsequent assays.

Assay for L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity of MTP

This spectrophotometric assay measures the reverse reaction of LCHAD.

Materials:

  • Assay buffer (100 mM KPO₄, 50 mM MOPS, 0.1 mM DTT, 0.1% Triton X-100, pH 6.2)

  • NADH (0.15 mM final concentration)

  • 3-ketoacyl-CoA substrate (e.g., 3-ketopalmitoyl-CoA, 25 µM final concentration)

  • Isolated mitochondria or purified MTP

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare the reaction mixture containing the assay buffer and NADH.

  • Add the mitochondrial preparation or purified MTP to the reaction mixture.

  • Initiate the reaction by adding the 3-ketoacyl-CoA substrate.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺[2].

  • Calculate the enzyme activity based on the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Quantitative Analysis of Fatty Acid β-Oxidation Intermediates by Mass Spectrometry

This method allows for the sensitive detection and quantification of acylcarnitine intermediates of FAO.

Materials:

  • Cultured cells (e.g., fibroblasts)

  • Incubation medium

  • Stable isotopically labeled fatty acid (e.g., [¹³C₁₆]-palmitate) or unlabeled fatty acid

  • Acetonitrile-methanol solution (4:1, v/v)

  • Internal standards (e.g., deuterated acylcarnitines)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Culture cells to confluency.

  • Incubate the cells with the fatty acid substrate in the appropriate medium.

  • After the incubation period, quench the reaction and extract the acylcarnitines from the cells and the medium using the acetonitrile-methanol solution.

  • Add internal standards to the samples for quantification.

  • Analyze the extracted acylcarnitines by LC-MS/MS using multiple reaction monitoring (MRM) to detect and quantify specific acylcarnitine species[4][5][6].

  • Normalize the results to a cellular marker, such as protein content or citrate (B86180) synthase activity, for comparison between samples.

Visualization of the Biosynthesis Pathway

The following diagrams illustrate the core pathway and the experimental workflow for analyzing fatty acid oxidation intermediates.

Biosynthesis_Pathway cluster_beta_ox Mitochondrial Matrix C18_1_CoA 11Z-Octadecenoyl-CoA beta_ox_cycles 4x β-Oxidation Cycles C18_1_CoA->beta_ox_cycles C10_1_CoA cis-Δ3-Decenoyl-CoA beta_ox_cycles->C10_1_CoA 4x Acetyl-CoA 4x FADH₂ 4x NADH isomerase Δ³,Δ²-Enoyl-CoA Isomerase C10_1_CoA->isomerase trans_C10_1_CoA trans-Δ2-Decenoyl-CoA isomerase->trans_C10_1_CoA MTP Mitochondrial Trifunctional Protein (MTP) trans_C10_1_CoA->MTP Enoyl-CoA Hydratase S_3_OH_CoA (S)-3-Hydroxydecanoyl-CoA MTP->S_3_OH_CoA ketoacyl_CoA 3-Ketodecanoyl-CoA MTP->ketoacyl_CoA C8_CoA Octanoyl-CoA MTP->C8_CoA acetyl_CoA Acetyl-CoA MTP->acetyl_CoA S_3_OH_CoA->MTP L-3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ → NADH) ketoacyl_CoA->MTP 3-Ketoacyl-CoA Thiolase (CoA)

Caption: Biosynthesis of (S)-3-Hydroxyacyl-CoA from 11Z-Octadecenoyl-CoA.

Experimental_Workflow cluster_assays Downstream Analysis start Mammalian Cells/Tissue homogenization Homogenization & Differential Centrifugation start->homogenization mitochondria Isolated Mitochondria homogenization->mitochondria enzymatic_assay Enzymatic Activity Assays (e.g., LCHAD activity) mitochondria->enzymatic_assay ms_analysis Quantitative Mass Spectrometry (Acylcarnitine Profiling) mitochondria->ms_analysis

Caption: Experimental workflow for analyzing mitochondrial fatty acid oxidation.

Conclusion

The biosynthesis of this compound is an essential step in the complete oxidation of common monounsaturated fatty acids in mammalian mitochondria. This process is intricately regulated and relies on the coordinated action of the core β-oxidation enzymes and the auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase, with the mitochondrial trifunctional protein playing a central role. While a comprehensive understanding of the pathway has been established, further research is required to elucidate the specific kinetic parameters of the MTP enzymes with long-chain unsaturated acyl-CoA substrates. The experimental protocols outlined in this guide provide a robust framework for investigating this and other aspects of fatty acid metabolism, which is of paramount importance for the development of novel therapeutics for metabolic diseases.

References

(S)-3-Hydroxy-11Z-Octadecenoyl-CoA CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA, a key intermediate in the mitochondrial beta-oxidation of monounsaturated fatty acids. While a specific CAS number for this molecule is not publicly available, this document elucidates its chemical identity through its IUPAC nomenclature and provides a detailed exploration of its metabolic context. The guide delves into the enzymatic reactions involved in its formation and subsequent conversion, with a particular focus on the role of 3-hydroxyacyl-CoA dehydrogenase. Furthermore, it outlines the general experimental protocols for assaying the activity of this enzyme class and discusses the broader implications for fatty acid metabolism research and drug development.

Chemical Identity and Nomenclature

While a dedicated CAS number for this compound has not been identified in comprehensive chemical databases, its structure and nomenclature can be precisely defined based on established IUPAC rules and comparison with structurally related compounds.

IUPAC Nomenclature

The systematic IUPAC name for this compound is S-[2-({3-[({(2R)-4---INVALID-LINK--phosphoryl}oxy)-2-hydroxy-3,3-dimethylbutanamido]propanamido}ethyl) (3S)-3-hydroxyoctadec-11-enethioate .

This name is derived by combining the nomenclature of its constituent parts: the coenzyme A moiety and the specific acyl chain, (3S)-3-hydroxyoctadec-11-enoic acid. The "(S)" designation at the 3-position indicates the stereochemistry of the hydroxyl group, and "11Z" specifies the cis configuration of the double bond at the 11th carbon of the 18-carbon acyl chain.

Related Compounds

For reference, the CAS numbers of closely related molecules are provided in the table below.

Compound NameCAS Number
(11Z)-Octadecenoyl-CoA852101-47-4[1]
(S)-3-Hydroxydodecanoyl-CoA72059-49-5[2]
Oleoyl-CoA ((9Z)-Octadecenoyl-CoA)1716-06-9[3]

Metabolic Significance: The Beta-Oxidation Pathway

This compound is an intermediate in the mitochondrial beta-oxidation of (11Z)-octadecenoic acid (cis-vaccenic acid). The beta-oxidation spiral is a fundamental catabolic process that breaks down fatty acids to produce acetyl-CoA, FADH₂, and NADH, which are subsequently utilized for ATP generation.[4][5][6]

The oxidation of monounsaturated fatty acids with a cis double bond, such as cis-vaccenic acid, requires auxiliary enzymes in addition to the core beta-oxidation enzymes.[4][7][8] The pathway involves the following key steps after the initial activation of the fatty acid to its CoA ester.

Beta_Oxidation_Unsaturated cluster_0 Mitochondrial Matrix A (11Z)-Octadecenoyl-CoA B trans-Δ²,cis-Δ¹¹-Octadecadienoyl-CoA A->B Acyl-CoA Dehydrogenase (FAD -> FADH₂) C (S)-3-Hydroxy-cis-Δ¹¹-octadecenoyl-CoA B->C Enoyl-CoA Hydratase D 3-Keto-cis-Δ¹¹-octadecenoyl-CoA C->D 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH + H⁺) E cis-Δ⁹-Hexadecenoyl-CoA D->E β-Ketothiolase (CoA-SH in) G Acetyl-CoA D->G β-Ketothiolase (Acetyl-CoA out) F ... Further Beta-Oxidation Cycles ... E->F

Caption: Mitochondrial beta-oxidation of (11Z)-Octadecenoyl-CoA.

Formation and Conversion of this compound
  • Dehydrogenation: The process begins with the dehydrogenation of (11Z)-Octadecenoyl-CoA by an acyl-CoA dehydrogenase, introducing a trans double bond between the α and β carbons (C2 and C3).

  • Hydration: The resulting trans-Δ²,cis-Δ¹¹-octadecadienoyl-CoA is then hydrated by enoyl-CoA hydratase. This enzyme adds a water molecule across the trans-Δ² double bond, forming this compound.

  • Oxidation: this compound serves as the substrate for 3-hydroxyacyl-CoA dehydrogenase. This enzyme oxidizes the hydroxyl group at the C3 position to a keto group, producing 3-keto-cis-Δ¹¹-octadecenoyl-CoA. This reaction is coupled with the reduction of NAD⁺ to NADH.[9][10]

  • Thiolysis: The final step of the cycle is the thiolytic cleavage of 3-keto-cis-Δ¹¹-octadecenoyl-CoA by β-ketothiolase, which releases a molecule of acetyl-CoA and a shortened acyl-CoA (cis-Δ⁹-Hexadecenoyl-CoA). The shortened acyl-CoA then re-enters the beta-oxidation spiral.

The cis-double bond at position 11 does not interfere with the initial cycles of beta-oxidation. However, as the chain is shortened, an isomerase will be required to shift the position and configuration of the double bond to allow for the complete oxidation of the fatty acid.

The Key Enzyme: 3-Hydroxyacyl-CoA Dehydrogenase (HADH)

The conversion of this compound is catalyzed by 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35), a critical enzyme in fatty acid metabolism.[10]

Function and Substrate Specificity
Structural Insights

The structure of human 3-hydroxyacyl-CoA dehydrogenase has been elucidated, revealing a dimeric enzyme where each subunit consists of an NAD⁺-binding domain and a C-terminal domain responsible for dimerization.[9] This structural information has been crucial in understanding the enzyme's catalytic mechanism.

Experimental Protocols

While specific experimental protocols for the synthesis or analysis of this compound are not documented in the literature, general methods for assaying the activity of 3-hydroxyacyl-CoA dehydrogenase can be adapted.

Spectrophotometric Assay for HADH Activity

A common method to measure HADH activity is through a continuous spectrophotometric assay.[9]

Principle: The activity of HADH is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH from NAD⁺ during the oxidation of the 3-hydroxyacyl-CoA substrate.

Typical Reaction Mixture:

ComponentFinal Concentration
Potassium Phosphate Buffer (pH 7.0)100 mM
NAD⁺0.5 mM
(S)-3-Hydroxyacyl-CoA substrate0.1 mM
Enzyme preparationVariable

Procedure:

  • Prepare the reaction mixture (excluding the enzyme) in a quartz cuvette.

  • Incubate the mixture at a constant temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the enzyme preparation.

  • Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve. The enzyme activity can be calculated using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

A coupled assay system involving 3-ketoacyl-CoA thiolase can also be employed to enhance the assay's irreversibility and eliminate product inhibition.[11]

HADH_Assay_Workflow cluster_workflow HADH Activity Assay Workflow A Prepare Reaction Mixture (Buffer, NAD⁺, Substrate) B Pre-incubate at Constant Temperature A->B C Initiate Reaction (Add Enzyme) B->C D Monitor Absorbance at 340 nm C->D E Calculate Initial Velocity and Enzyme Activity D->E

Caption: General workflow for a spectrophotometric HADH activity assay.

Relevance in Drug Development

The beta-oxidation pathway is a crucial source of energy, particularly in tissues with high energy demands such as the heart and skeletal muscle. Dysregulation of fatty acid oxidation is implicated in various metabolic diseases, including heart failure, non-alcoholic fatty liver disease (NAFLD), and insulin (B600854) resistance. Therefore, the enzymes of this pathway, including 3-hydroxyacyl-CoA dehydrogenase, represent potential therapeutic targets.

Modulation of HADH activity could offer a strategy to alter fatty acid metabolism for therapeutic benefit. However, the development of specific inhibitors or activators requires a detailed understanding of the enzyme's structure, mechanism, and substrate interactions. Further research into the kinetic properties of HADH with a range of substrates, including long-chain unsaturated intermediates like this compound, is essential for advancing such drug discovery efforts.

Conclusion

This compound is a vital, albeit transient, intermediate in the catabolism of cis-vaccenic acid. While specific data for this molecule is sparse, a comprehensive understanding of its role can be extrapolated from the well-established principles of fatty acid beta-oxidation and the characterization of key enzymes like 3-hydroxyacyl-CoA dehydrogenase. This technical guide provides a foundational understanding for researchers and professionals in the field, highlighting the importance of this metabolic pathway and its potential as a target for therapeutic intervention. Further investigation into the specific properties of long-chain unsaturated 3-hydroxyacyl-CoA intermediates will undoubtedly contribute to a more complete picture of fatty acid metabolism and its role in health and disease. and disease.

References

Preliminary Research on the Biological Activity of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-Hydroxy-11Z-Octadecenoyl-CoA is a long-chain monounsaturated 3-hydroxyacyl-coenzyme A (CoA) derivative. While specific research on this molecule is limited, its structure strongly suggests a role as an intermediate in fatty acid metabolism, particularly in mitochondrial fatty acid β-oxidation and fatty acid elongation pathways. This technical guide provides a comprehensive overview of the inferred biological activity of this compound, based on the known functions of structurally similar molecules and the enzymes that catalyze their transformations. This document outlines its probable metabolic context, potential enzymatic interactions, and plausible roles in cellular signaling. Detailed experimental protocols for investigating its biological activity are also provided, along with visual representations of relevant pathways and workflows.

Metabolic Context

Based on its structure, this compound is an intermediate in two major metabolic pathways:

  • Mitochondrial Fatty Acid β-Oxidation: This is a catabolic process that breaks down fatty acyl-CoAs to produce acetyl-CoA, NADH, and FADH2, which are subsequently used for energy production through the citric acid cycle and oxidative phosphorylation. This compound would be a substrate for the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH), which catalyzes its oxidation to 3-oxo-11Z-octadecenoyl-CoA.[1][2]

  • Mitochondrial Fatty Acid Elongation: This is an anabolic process that extends the carbon chain of fatty acids. It is essentially the reverse of β-oxidation, utilizing a series of four enzymatic reactions to add two-carbon units from acetyl-CoA to a growing fatty acyl-CoA chain.[1] In this pathway, this compound would be an intermediate formed from the reduction of 3-oxo-11Z-octadecenoyl-CoA.

The metabolic fate of this compound is therefore dependent on the energetic state of the cell. In states of high energy demand, it would likely be channeled through β-oxidation to generate ATP. Conversely, in energy-replete conditions, it could be used as a precursor for the synthesis of longer fatty acids.

Data Presentation: Quantitative Data for Analogous Compounds

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Organism/TissueReference
L-3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxydecanoyl-CoA~5Not ReportedPig Heart[3]
L-3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxypalmitoyl-CoA~5Not ReportedPig Heart[3]

Note: The provided data is for saturated 3-hydroxyacyl-CoAs and should be considered as an approximation for the potential kinetics of this compound. The presence of the cis double bond at the 11th position may influence substrate binding and turnover rates.

Experimental Protocols

Enzymatic Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is adapted from established methods for measuring the activity of L-3-hydroxyacyl-CoA dehydrogenase.[3]

Principle: The activity of L-3-hydroxyacyl-CoA dehydrogenase is determined by monitoring the reduction of NAD+ to NADH, which is accompanied by an increase in absorbance at 340 nm. The reaction is coupled with 3-ketoacyl-CoA thiolase, which cleaves the product of the dehydrogenase reaction, thereby preventing product inhibition and driving the reaction forward.

Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • NAD+ solution (10 mM in potassium phosphate buffer)

  • Coenzyme A (CoA-SH) solution (10 mM in potassium phosphate buffer)

  • 3-Ketoacyl-CoA thiolase (commercially available)

  • This compound (substrate)

  • Purified L-3-hydroxyacyl-CoA dehydrogenase or cell/tissue homogenate

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 850 µL Potassium phosphate buffer

    • 50 µL NAD+ solution

    • 50 µL CoA-SH solution

    • A suitable amount of 3-ketoacyl-CoA thiolase

  • Incubate the mixture at 37°C for 5 minutes to establish a baseline.

  • Initiate the reaction by adding 50 µL of the this compound substrate solution.

  • Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes.

  • The rate of NADH formation is proportional to the enzyme activity.

  • To determine the kinetic parameters (Km and Vmax), the assay should be performed with varying concentrations of the substrate.

Analysis of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of acyl-CoAs from biological samples using liquid chromatography-tandem mass spectrometry.

Principle: Acyl-CoAs are extracted from cells or tissues, separated by reverse-phase liquid chromatography, and then detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

Materials:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • C18 reverse-phase column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Extraction buffer (e.g., acetonitrile/isopropanol/water)

  • Internal standards (e.g., odd-chain acyl-CoAs)

Procedure:

  • Extraction:

    • Homogenize cell pellets or tissue samples in ice-cold extraction buffer containing internal standards.

    • Centrifuge to pellet cellular debris.

    • Collect the supernatant containing the acyl-CoAs.

  • LC Separation:

    • Inject the extracted sample onto the C18 column.

    • Elute the acyl-CoAs using a gradient of mobile phase B.

  • MS/MS Detection:

    • Ionize the eluted acyl-CoAs using electrospray ionization (ESI) in positive mode.

    • Perform multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standards.

  • Quantification:

    • Construct a standard curve using known concentrations of a synthetic standard of this compound.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

Signaling Pathways

Long-chain acyl-CoAs, including likely candidates such as this compound, are not only metabolic intermediates but can also function as signaling molecules. Their levels are tightly regulated by Acyl-CoA binding proteins (ACBPs), which can modulate their availability to interact with various cellular targets.[4][5][6]

One of the key signaling pathways influenced by fatty acid metabolites is mediated by Peroxisome Proliferator-Activated Receptors (PPARs).[7][8][9][10] PPARs are a group of nuclear receptors that act as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism. Fatty acids and their CoA derivatives can act as ligands for PPARs, thereby influencing their transcriptional activity.[7][8] For instance, an increase in the intracellular concentration of long-chain acyl-CoAs can lead to the activation of PPARα, which in turn upregulates the expression of genes involved in fatty acid oxidation.[8] This creates a feedback loop that helps to manage cellular lipid levels.

Furthermore, long-chain acyl-CoAs can allosterically regulate the activity of key metabolic enzymes and influence other signaling pathways, such as those involving protein kinases and ion channels.[11]

Mandatory Visualizations

Mitochondrial_Beta_Oxidation Fatty Acyl-CoA (Cn) Fatty Acyl-CoA (Cn) trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Fatty Acyl-CoA (Cn)->trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase (S)-3-Hydroxyacyl-CoA (S)-3-Hydroxy-11Z- Octadecenoyl-CoA trans-Δ2-Enoyl-CoA->(S)-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA (S)-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA Dehydrogenase Fatty Acyl-CoA (Cn-2) Fatty Acyl-CoA (Cn-2) 3-Ketoacyl-CoA->Fatty Acyl-CoA (Cn-2) Thiolase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA

Caption: Mitochondrial β-Oxidation Pathway.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Cells/Tissue) Extraction Acyl-CoA Extraction Biological_Sample->Extraction LC_Separation LC Separation (Reverse Phase) Extraction->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

Caption: LC-MS/MS Workflow for Acyl-CoA Analysis.

PPAR_Signaling LCFA_CoA (S)-3-Hydroxy-11Z- Octadecenoyl-CoA (or related LCFA-CoAs) PPAR PPARα LCFA_CoA->PPAR RXR RXR PPAR->RXR Heterodimerization PPRE PPRE RXR->PPRE Binds to Target_Genes Target Gene Expression (e.g., β-oxidation enzymes) PPRE->Target_Genes Regulates

Caption: PPARα Signaling Pathway Activation.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited, its chemical structure provides a strong basis for inferring its role as a key intermediate in fatty acid metabolism. It is poised at a critical juncture between catabolic (β-oxidation) and anabolic (fatty acid elongation) pathways. Furthermore, as a long-chain acyl-CoA, it has the potential to act as a signaling molecule, influencing gene expression through pathways such as those mediated by PPARs. The experimental protocols outlined in this guide provide a robust framework for future investigations to elucidate the specific biological functions and significance of this compound in cellular physiology and disease. Further research is warranted to determine its precise enzyme kinetics and its specific roles in cellular signaling.

References

(S)-3-Hydroxy-11Z-Octadecenoyl-CoA molecular formula and exact mass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxy-11Z-Octadecenoyl-CoA is a crucial intermediate in the mitochondrial β-oxidation of unsaturated fatty acids. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed plausible synthesis protocol, its established role in fatty acid metabolism, and explores its potential as a signaling molecule. This document is intended to serve as a valuable resource for researchers in lipidomics, metabolic diseases, and drug discovery.

Physicochemical Properties

This compound is a complex molecule comprising a C18 monounsaturated fatty acyl chain with a hydroxyl group at the C-3 position and a cis double bond between C-11 and C-12, linked to a coenzyme A moiety.

PropertyValueSource
Molecular Formula C39H68N7O18P3S
Molecular Weight 1047.98 g/mol
Exact Mass ~1047.36 Da

Synthesis of this compound: A Plausible Chemoenzymatic Protocol

Stereoselective Synthesis of (S)-3-Hydroxy-11Z-octadecenoic Acid

This multi-step chemical synthesis aims to produce the fatty acid backbone with the correct stereochemistry at the hydroxyl group and the cis configuration of the double bond.

Materials:

  • Commercially available starting materials for the synthesis of the C1-C10 and C11-C18 fragments.

  • Reagents for Wittig reaction or other stereoselective olefination methods.

  • Chiral reducing agents (e.g., Corey-Bakshi-Shibata catalyst) for stereoselective ketone reduction.

  • Standard laboratory glassware and purification equipment (e.g., column chromatography).

Methodology:

  • Synthesis of the C1-C10 Aldehyde Fragment: Prepare a 10-carbon aldehyde with a protected carboxylic acid at the C1 position.

  • Synthesis of the C11-C18 Ylide Fragment: Prepare a phosphonium (B103445) ylide from an 8-carbon alkyl halide corresponding to the C11-C18 portion of the target molecule.

  • Wittig Reaction: React the C1-C10 aldehyde with the C11-C18 ylide under conditions that favor the formation of a Z (cis) double bond. This will yield a C18 fatty acid precursor with the desired 11Z double bond and a protected carboxylic acid.

  • Deprotection and Oxidation: Deprotect the carboxylic acid and then introduce a ketone at the C-3 position through selective oxidation.

  • Stereoselective Reduction: Employ a stereoselective reducing agent, such as the Corey-Bakshi-Shibata (CBS) catalyst, to reduce the C-3 ketone to the corresponding (S)-alcohol. This step is critical for establishing the correct stereochemistry.

  • Purification: Purify the final product, (S)-3-hydroxy-11Z-octadecenoic acid, using column chromatography.

Enzymatic Conversion to this compound

This step utilizes an acyl-CoA synthetase to attach the coenzyme A moiety to the synthesized fatty acid.

Materials:

  • (S)-3-hydroxy-11Z-octadecenoic acid (from step 2.1)

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase (e.g., from Pseudomonas species, which has broad substrate specificity)

  • ATP

  • MgCl2

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • Reaction vessel and incubator

Methodology:

  • Reaction Setup: In a reaction vessel, combine the buffer, (S)-3-hydroxy-11Z-octadecenoic acid, CoA, ATP, and MgCl2.

  • Enzyme Addition: Initiate the reaction by adding the acyl-CoA synthetase.

  • Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (typically 25-37°C) for several hours.

  • Monitoring: Monitor the progress of the reaction by techniques such as HPLC to observe the formation of the product.

  • Purification: Purify the this compound product using reverse-phase HPLC.

Biological Role and Signaling Pathways

Intermediate in Fatty Acid β-Oxidation

This compound is a key intermediate in the mitochondrial β-oxidation of monounsaturated fatty acids like oleic acid. The pathway involves a series of enzymatic reactions that shorten the fatty acyl chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2.

fatty_acid_oxidation 11Z-Octadecenoyl-CoA 11Z-Octadecenoyl-CoA trans-Δ2,cis-Δ11-Octadecadienoyl-CoA trans-Δ2,cis-Δ11-Octadecadienoyl-CoA 11Z-Octadecenoyl-CoA->trans-Δ2,cis-Δ11-Octadecadienoyl-CoA Acyl-CoA Dehydrogenase This compound This compound trans-Δ2,cis-Δ11-Octadecadienoyl-CoA->this compound Enoyl-CoA Hydratase 3-Keto-11Z-Octadecenoyl-CoA 3-Keto-11Z-Octadecenoyl-CoA This compound->3-Keto-11Z-Octadecenoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase 9Z-Hexadecenoyl-CoA + Acetyl-CoA 9Z-Hexadecenoyl-CoA + Acetyl-CoA 3-Keto-11Z-Octadecenoyl-CoA->9Z-Hexadecenoyl-CoA + Acetyl-CoA Thiolase

Caption: Mitochondrial β-oxidation of 11Z-Octadecenoyl-CoA.

Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

The activity of 3-hydroxyacyl-CoA dehydrogenase, the enzyme that metabolizes this compound, can be measured spectrophotometrically.

Principle: The oxidation of the 3-hydroxyacyl-CoA to the 3-ketoacyl-CoA is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored over time.

Materials:

  • This compound (substrate)

  • NAD+

  • Purified 3-hydroxyacyl-CoA dehydrogenase or cell/tissue lysate

  • Buffer solution (e.g., Tris-HCl, pH 8.0)

  • Spectrophotometer capable of reading at 340 nm

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing the buffer and NAD+.

  • Substrate Addition: Add a known concentration of this compound.

  • Enzyme Addition: Initiate the reaction by adding the enzyme source.

  • Measurement: Immediately monitor the increase in absorbance at 340 nm at a constant temperature.

  • Calculation: Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Potential Role in Cellular Signaling

While direct evidence is limited, the structural features of this compound suggest its potential involvement in cellular signaling, particularly through the activation of nuclear receptors.

Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids and their CoA derivatives are known natural ligands for PPARs, a family of nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. Hydroxy fatty acids have been shown to activate PPARs. It is plausible that this compound, or its corresponding free fatty acid, could act as a ligand for PPAR isoforms (PPARα, PPARδ, PPARγ), thereby influencing the transcription of genes related to energy homeostasis.

ppar_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand (S)-3-Hydroxy-11Z- Octadecenoyl-CoA PPAR PPAR Ligand->PPAR RXR RXR PPAR->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding TargetGene Target Gene Transcription PPRE->TargetGene

Caption: Putative PPAR activation by this compound.

Conclusion

This compound is a significant metabolite in fatty acid oxidation. While its primary role is well-established, its potential as a signaling molecule warrants further investigation. The provided synthesis protocol offers a viable route for obtaining this compound for research purposes, which will be crucial in elucidating its specific interactions with nuclear receptors and its broader physiological functions. A deeper understanding of this molecule could open new avenues for therapeutic interventions in metabolic disorders.

Cellular Localization of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual Subcellular Localization of Long-Chain Fatty Acid β-Oxidation

The breakdown of fatty acids is not confined to a single organelle. Instead, a cooperative effort between peroxisomes and mitochondria ensures the efficient processing of a wide variety of fatty acid structures.[1][4]

  • Mitochondria: This organelle is the primary site for the β-oxidation of the bulk of dietary and stored fatty acids, including short, medium, and long-chain saturated fatty acids.[3] The mitochondrial β-oxidation spiral is a highly efficient process, tightly coupled to the electron transport chain to maximize ATP production.[1] For unsaturated fatty acids, mitochondria possess the necessary auxiliary enzymes to handle the double bonds.[5]

  • Peroxisomes: Peroxisomes are responsible for the initial chain-shortening of very-long-chain fatty acids (VLCFAs; >22 carbons), branched-chain fatty acids, and some long-chain unsaturated fatty acids that are poor substrates for mitochondrial enzymes.[3][6] The peroxisomal β-oxidation pathway is mechanistically similar to the mitochondrial pathway but differs in the first step, which is catalyzed by a FAD-dependent acyl-CoA oxidase that produces H₂O₂.[1][5] Peroxisomal β-oxidation is typically incomplete, ceasing at medium-chain acyl-CoAs, which are then transported to mitochondria for complete oxidation.[1]

Given that (S)-3-Hydroxy-11Z-Octadecenoyl-CoA is derived from an 18-carbon fatty acid, its metabolism could potentially occur in both organelles. The initial steps of oxidation of its parent fatty acid, cis-vaccenoyl-CoA, may occur in peroxisomes, with the resulting chain-shortened intermediates being further processed in the mitochondria. Alternatively, the entire process for an 18-carbon monounsaturated fatty acid can also be handled within the mitochondria.

Data Presentation

As direct quantitative data for the distribution of this compound is unavailable, the following table summarizes the general substrate preferences for β-oxidation in mitochondria and peroxisomes, which governs the localization of such intermediates.

OrganellePreferred Substrates for β-OxidationTypical End Products
Mitochondria Short-chain fatty acids (SCFA)Medium-chain fatty acids (MCFA)Long-chain fatty acids (LCFA, up to C18-C20)[7]Acetyl-CoA (complete oxidation)[1]
Peroxisomes Very-long-chain fatty acids (VLCFA, >C22)[3]Branched-chain fatty acidsCertain polyunsaturated fatty acids[7]Acetyl-CoA and chain-shortened acyl-CoAs (e.g., octanoyl-CoA)[6]

Experimental Protocols

Determining the precise subcellular localization of a metabolic intermediate like this compound or the enzymes involved in its metabolism requires specific experimental approaches. The following are detailed methodologies for key experiments.

Subcellular Fractionation by Differential Centrifugation

This classical biochemical technique separates cellular organelles based on their size and density, allowing for the analysis of specific fractions.

Protocol:

  • Cell/Tissue Homogenization:

    • Harvest cultured cells or finely mince fresh tissue.

    • Wash the sample with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet or tissue mince in a hypotonic lysis buffer (e.g., 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, pH 7.9) containing protease inhibitors.

    • Allow cells to swell on ice for 15-20 minutes.

    • Homogenize the sample using a Dounce homogenizer with a loose-fitting pestle (Type A) for 10-15 strokes to disrupt the plasma membrane while keeping organelles intact.[8]

  • Isolation of Nuclear and Cytosolic Fractions:

    • Centrifuge the homogenate at a low speed (e.g., 700-800 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Carefully collect the supernatant, which contains the cytoplasm, mitochondria, peroxisomes, and other organelles. This is the crude cytosolic fraction.

  • Isolation of Mitochondrial and Peroxisomal Fractions:

    • Centrifuge the supernatant from the previous step at a higher speed (e.g., 10,000-12,000 x g) for 20 minutes at 4°C.[9]

    • The resulting pellet contains a crude mixture of mitochondria and peroxisomes. The supernatant is the refined cytosolic fraction.

    • To separate mitochondria from peroxisomes, resuspend the pellet in a suitable buffer and layer it onto a density gradient (e.g., sucrose (B13894) or Percoll).

    • Perform ultracentrifugation (e.g., at >100,000 x g) for 1-2 hours.[8]

    • Carefully collect the distinct bands corresponding to mitochondria and peroxisomes based on their differing buoyant densities.[10]

  • Analysis:

    • Each fraction can be analyzed for the presence of this compound using techniques like liquid chromatography-mass spectrometry (LC-MS).

    • Western blotting for marker proteins (e.g., TOM20 for mitochondria, PMP70 for peroxisomes) should be performed to assess the purity of the fractions.

Immunofluorescence and Confocal Microscopy

This technique allows for the visualization of the localization of specific proteins (e.g., β-oxidation enzymes) within intact cells.

Protocol:

  • Cell Culture and Fixation:

    • Grow cells on sterile glass coverslips in a petri dish.

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[11]

  • Permeabilization and Blocking:

    • Wash the fixed cells three times with PBS.

    • Permeabilize the cells with a solution of 0.1-0.25% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular antigens.[12]

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-3% BSA in PBS) for 1 hour at room temperature.[11]

  • Antibody Incubation:

    • Incubate the cells with a primary antibody targeting an enzyme of interest (e.g., long-chain 3-hydroxyacyl-CoA dehydrogenase) diluted in the blocking buffer. This incubation is typically done overnight at 4°C or for 1-2 hours at room temperature.

    • Wash the cells three times with PBS.

    • Incubate with a fluorophore-conjugated secondary antibody that recognizes the primary antibody. To co-localize with organelles, a primary antibody for an organelle marker (e.g., anti-TOM22 for mitochondria) can be used simultaneously with a secondary antibody of a different color.[12] This incubation is typically for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslip onto a microscope slide using an antifade mounting medium, which may contain a nuclear stain like DAPI.

    • Visualize the cells using a confocal microscope, capturing images in the different fluorescent channels to determine the subcellular localization of the protein of interest.

Mass Spectrometry Imaging (MSI)

MSI is a powerful technique to map the spatial distribution of lipids and metabolites directly in tissue sections without the need for specific antibodies.

Protocol:

  • Tissue Preparation:

    • Excise the tissue of interest and immediately freeze it in liquid nitrogen or isopentane (B150273) cooled on dry ice to preserve the spatial integrity of molecules.

    • Section the frozen tissue into thin slices (typically 10-20 µm) using a cryostat.

    • Mount the tissue sections onto conductive glass slides (e.g., ITO-coated slides).[13]

  • Matrix Application:

    • Apply a chemical matrix (e.g., α-cyano-4-hydroxycinnamic acid for lipids) evenly over the tissue section.[13] The matrix absorbs energy from the laser and facilitates the desorption and ionization of the analyte molecules. This can be done using automated sprayers or spotters for consistent application.

  • Data Acquisition:

    • Analyze the slide using a MALDI (Matrix-Assisted Laser Desorption/Ionization) mass spectrometer.

    • The instrument's laser is fired at discrete spots across the entire tissue section in a raster pattern.

    • At each spot (pixel), a full mass spectrum is acquired, recording the mass-to-charge ratio (m/z) and intensity of all detected ions.

  • Image Generation and Analysis:

    • Specialized software is used to process the large dataset.

    • An ion intensity map can be generated for any specific m/z value, including the one corresponding to this compound.

    • This map visually represents the spatial distribution of the molecule across the tissue section, which can be correlated with cellular structures or different cell types.[14][15]

Mandatory Visualizations

Experimental_Workflow_Subcellular_Fractionation start Cell/Tissue Sample homogenization Homogenization (Hypotonic Lysis) start->homogenization centrifuge1 Low-Speed Centrifugation (~700 x g) homogenization->centrifuge1 pellet1 Pellet: Nuclei, Unbroken Cells centrifuge1->pellet1 collect supernatant1 Supernatant: Cytoplasm, Mitochondria, Peroxisomes, ER centrifuge1->supernatant1 collect centrifuge2 High-Speed Centrifugation (~10,000 x g) supernatant1->centrifuge2 pellet2 Pellet: Crude Mitochondria & Peroxisomes centrifuge2->pellet2 collect supernatant2 Supernatant: Cytosolic Fraction centrifuge2->supernatant2 collect gradient Density Gradient Ultracentrifugation pellet2->gradient mito Mitochondrial Fraction gradient->mito isolate pero Peroxisomal Fraction gradient->pero isolate

Caption: Workflow for Subcellular Fractionation.

Experimental_Workflow_Immunofluorescence start Cells on Coverslip fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., 0.2% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 3% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Fluorophore-conjugated Secondary Antibody Incubation primary_ab->secondary_ab mounting Mounting (Antifade Medium + DAPI) secondary_ab->mounting imaging Confocal Microscopy mounting->imaging

Caption: Workflow for Immunofluorescence Staining.

Beta_Oxidation_Pathway cluster_organelle Mitochondrion or Peroxisome FattyAcid cis-Vaccenoyl-CoA (11Z-Octadecenoyl-CoA) BetaOx1 3 Cycles of β-Oxidation FattyAcid->BetaOx1 Intermediate1 cis-Δ⁵-Dodecenoyl-CoA BetaOx1->Intermediate1 Isomerase Enoyl-CoA Isomerase Intermediate1->Isomerase Intermediate2 trans-Δ²-Dodecenoyl-CoA Isomerase->Intermediate2 Hydratase Enoyl-CoA Hydratase Intermediate2->Hydratase TargetMolecule (S)-3-Hydroxy-dodecenoyl-CoA (Analogous Intermediate) Hydratase->TargetMolecule Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase TargetMolecule->Dehydrogenase Ketoacyl 3-Ketoacyl-CoA Dehydrogenase->Ketoacyl Thiolase Thiolase Ketoacyl->Thiolase EndProducts Acetyl-CoA + Chain-Shortened Acyl-CoA Thiolase->EndProducts

Caption: Inferred β-Oxidation Pathway for a C18:1 Fatty Acid.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the quantitative analysis of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA, a key intermediate in fatty acid metabolism. The protocols are intended for researchers, scientists, and professionals involved in drug development and metabolic studies.

Introduction

This compound is a long-chain acyl-Coenzyme A (acyl-CoA) derivative. Acyl-CoAs are crucial molecules in cellular metabolism, serving as substrates for energy production through beta-oxidation and as precursors for the synthesis of complex lipids. The accurate quantification of specific acyl-CoAs is essential for understanding metabolic pathways and the pathophysiology of various diseases, including metabolic syndrome, diabetes, and cardiovascular diseases.

These protocols outline a robust and sensitive method for the quantitative analysis of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Standard

A certified analytical standard of this compound is required for the development and validation of a quantitative assay. The molecular formula is C39H68N7O18P3S with a molecular weight of approximately 1047.98 g/mol [1][2]. It is crucial to obtain a standard with a known purity to ensure the accuracy of the calibration curve and subsequent sample quantification. Several chemical suppliers offer this compound for research purposes.

Experimental Protocols

The following protocols describe the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound.

Long-chain acyl-CoAs can be effectively extracted and concentrated from biological samples using solid-phase extraction.

Materials:

Protocol:

  • Sample Homogenization: Homogenize tissue samples or lyse cells in a suitable buffer.

  • Internal Standard Spiking: Add a known amount of internal standard (e.g., 50 ng of C17-CoA) to each sample, calibrator, and quality control sample.[3]

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elution: Elute the acyl-CoAs with 1 mL of methanol.

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

A reverse-phase liquid chromatography method coupled with a triple quadrupole mass spectrometer is recommended for the sensitive and selective quantification of long-chain acyl-CoAs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[4][5]

  • Mobile Phase A: Water with 10 mM ammonium hydroxide (pH 10.5)[4][5]

  • Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide[4][5]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[3][4][5]

  • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)

  • Precursor Ion > Product Ion Transitions: These need to be determined experimentally by infusing the analytical standard. A common fragmentation pattern for acyl-CoAs is the neutral loss of 507 Da.[4][5]

    • Predicted Precursor Ion [M+H]+: m/z 1048.98

    • Potential Product Ions: To be determined, but a neutral loss scan for 507 can be a starting point for method development.[4][5]

  • Collision Energy (CE): To be optimized for each transition.

  • Other parameters (e.g., capillary voltage, source temperature): To be optimized based on the instrument manufacturer's recommendations.

Data Analysis and Quantitative Data

Prepare a series of calibration standards by spiking known amounts of the this compound analytical standard into a surrogate matrix. The concentration range should encompass the expected concentrations in the study samples.[3] A typical calibration curve might range from 1 ng/mL to 1000 ng/mL.

The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the calibrators. A linear regression with a weighting factor of 1/x or 1/x² is typically used to fit the calibration curve.

The following table summarizes the key parameters for the quantitative analysis of this compound. Note that the mass spectrometry parameters are illustrative and require experimental optimization.

ParameterValueReference
Analyte This compound
Molecular Formula C39H68N7O18P3S[1][2]
Molecular Weight 1047.98[1][2]
Internal Standard C17:0-CoA[3]
LC Column C18 Reverse-Phase[4][5]
Ionization Mode ESI+[3][4][5]
Precursor Ion [M+H]+ (Predicted) 1048.98 m/z
Product Ion 1 (Example) Requires experimental determination
Product Ion 2 (Example) Requires experimental determination
Retention Time Requires experimental determination
Limit of Detection (LOD) Requires experimental validation
Limit of Quantification (LOQ) Requires experimental validation
Accuracy 94.8 to 110.8% (typical for similar assays)[4][5]
Precision (CV%) < 15% (typical for similar assays)[4][5]

Visualizations

The following diagram illustrates the overall workflow for the quantitative analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization/ Lysis Sample->Homogenization Spiking Spike Internal Standard Homogenization->Spiking SPE Solid-Phase Extraction Spiking->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataProcessing Data Processing LCMS->DataProcessing Quantification Quantification DataProcessing->Quantification

Caption: Experimental workflow for this compound analysis.

This compound is an intermediate in the mitochondrial beta-oxidation of fatty acids. The following diagram shows its position in this pathway.

beta_oxidation_pathway FattyAcylCoA 11Z-Octadecenoyl-CoA AcylCoADehydrogenase Acyl-CoA Dehydrogenase FattyAcylCoA->AcylCoADehydrogenase EnoylCoA 2E,11Z-Octadecadienoyl-CoA EnoylCoAHydratase Enoyl-CoA Hydratase EnoylCoA->EnoylCoAHydratase HydroxyacylCoA (S)-3-Hydroxy-11Z- Octadecenoyl-CoA HydroxyacylCoADehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->HydroxyacylCoADehydrogenase KetoacylCoA 3-Keto-11Z-Octadecenoyl-CoA Thiolase Thiolase KetoacylCoA->Thiolase ShorterAcylCoA Hexadecenoyl-CoA AcetylCoA Acetyl-CoA AcylCoADehydrogenase->EnoylCoA EnoylCoAHydratase->HydroxyacylCoA HydroxyacylCoADehydrogenase->KetoacylCoA Thiolase->ShorterAcylCoA Thiolase->AcetylCoA

Caption: Role of this compound in beta-oxidation.

Conclusion

The described LC-MS/MS method provides a robust and sensitive platform for the quantitative analysis of this compound in biological samples. Proper validation of the assay in the specific matrix of interest is crucial to ensure reliable and accurate results. These protocols and guidelines should serve as a valuable resource for researchers investigating the roles of long-chain acyl-CoAs in health and disease.

References

Application Note: Quantitative Analysis of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA in human plasma. The methodology involves a robust sample preparation procedure using solid-phase extraction, followed by rapid and selective chromatographic separation on a reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode with multiple reaction monitoring (MRM). This method provides the necessary accuracy, precision, and sensitivity for the quantitative analysis of this long-chain fatty acyl-CoA, making it a valuable tool for researchers in drug development and metabolic studies.

Introduction

This compound is a long-chain fatty acyl-coenzyme A (acyl-CoA) intermediate involved in fatty acid metabolism. Accurate measurement of such endogenous molecules in biological matrices like plasma is crucial for understanding various physiological and pathological processes. LC-MS/MS offers high selectivity and sensitivity for the quantification of low-abundance analytes in complex samples.[1][2][3][4] The challenge in analyzing endogenous compounds lies in the absence of a true blank matrix, necessitating careful method development and validation.[5][6][7] This protocol outlines a comprehensive workflow for the reliable quantification of this compound in plasma.

Experimental

Materials and Reagents
  • This compound standard (analytical grade)

  • Stable isotope-labeled internal standard (e.g., [¹³C₁₈]-(S)-3-Hydroxy-11Z-Octadecenoyl-CoA or a suitable odd-chain acyl-CoA like Heptadecanoyl-CoA)

  • Human plasma (K₂EDTA)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium Hydroxide

  • 5-Sulfosalicylic acid (SSA) or Trichloroacetic acid (TCA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation

A robust sample preparation is critical for removing plasma proteins and phospholipids (B1166683) that can interfere with the analysis.

  • Protein Precipitation & Lysis: To 100 µL of plasma, add 10 µL of the internal standard solution. Add 200 µL of cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) to precipitate proteins.[1] Vortex for 30 seconds and incubate at 4°C for 10 minutes.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

    • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Dry the eluate under a gentle stream of nitrogen at 30°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Ammonium Hydroxide).

LC-MS/MS Method

Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 5 mM Ammonium Hydroxide, pH 10.5[4]

  • Mobile Phase B: Acetonitrile with 5 mM Ammonium Hydroxide[4]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 2% B

    • 1-8 min: 2% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 2% B

Mass Spectrometry (MS)

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Key Insight: For long-chain acyl-CoAs, a characteristic neutral loss of 507 Da from the protonated molecular ion is often observed in positive ion mode, which can be used to identify potential MRM transitions.[3][8]

Table 1: Optimized MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound[To be determined][To be determined]100[To be determined]
Internal Standard[To be determined][To be determined]100[To be determined]

Note: The exact m/z values for the precursor and product ions, as well as the optimal collision energy, need to be determined by direct infusion of the analytical standard.

Method Validation

The method should be validated according to regulatory guidelines for bioanalytical method validation.[5][9] Since this compound is an endogenous compound, a surrogate matrix or the standard addition method should be employed for the preparation of calibration standards and quality control samples.

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity R² ≥ 0.99
Lower Limit of Quantitation (LLOQ) Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision ≤ 20%
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (Intra- and Inter-day) Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Analyte stability evaluated under various conditions (freeze-thaw, short-term, long-term, post-preparative)

Results and Discussion

This LC-MS/MS method demonstrates high sensitivity and specificity for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard ensures accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response. The chromatographic conditions provide good separation from other endogenous plasma components.

Table 3: Representative Quantitative Data (Hypothetical)

Sample IDAnalyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Blank5001,500,0000.0003Not Detected
LLOQ QC2,5001,480,0000.00171.05
Low QC7,4001,510,0000.00492.95
Mid QC75,0001,495,0000.050230.1
High QC148,0001,505,0000.098359.8

Visualizations

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., 11Z-Octadecenoyl-CoA) Enoyl_CoA Trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA (Target Analyte) Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shorter_Acyl_CoA->Fatty_Acyl_CoA Next Cycle

Caption: Simplified pathway of fatty acid beta-oxidation.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample 1. Plasma Sample + Internal Standard Protein_Precipitation 2. Protein Precipitation (SSA) Plasma_Sample->Protein_Precipitation Centrifugation 3. Centrifugation Protein_Precipitation->Centrifugation SPE 4. Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation 5. Evaporation & Reconstitution SPE->Evaporation LC_Separation 6. LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection 7. MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition 8. Data Acquisition & Integration MS_Detection->Data_Acquisition Quantification 9. Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The described LC-MS/MS method provides a reliable and robust tool for the quantitative determination of this compound in human plasma. The protocol is suitable for application in clinical research and drug development settings where accurate measurement of fatty acid metabolism intermediates is required. Proper method validation, especially addressing the challenges of endogenous analyte quantification, is essential for obtaining high-quality data.

References

Application Note: HPLC Protocol for the Separation of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-Hydroxy-11Z-Octadecenoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) thioester. The precise analysis and separation of its isomers are crucial for understanding its metabolic fate and biological activity. This document provides a detailed protocol for the separation of this compound from its potential isomers using High-Performance Liquid Chromatography (HPLC). The methodology is divided into two main parts: a reverse-phase HPLC method for the separation of acyl-CoA species and a chiral HPLC method for the enantiomeric separation of the corresponding hydroxy fatty acid after hydrolysis.

Data Presentation

Table 1: HPLC Instrumentation and General Conditions

ParameterSpecification
HPLC SystemAgilent 1100 series or equivalent
DetectorDiode Array Detector (DAD) or Mass Spectrometer (MS)
Column Temperature35°C[1]
Injection Volume5 - 20 µL

Table 2: Reverse-Phase HPLC for Acyl-CoA Isomer Separation

ParameterCondition
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[2]
Mobile Phase A 75 mM KH₂PO₄, pH 4.9[1][3]
Mobile Phase B Acetonitrile with 600 mM Acetic Acid[1][3]
Flow Rate 0.5 mL/min, increasing to 1.0 mL/min[1]
Detection Wavelength 260 nm (for CoA moiety)[1][3]
Gradient Program See Table 3

Table 3: Gradient Elution Program for Reverse-Phase HPLC

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
056440.5
8050500.5
9530701.0
11530701.0
12020801.0
14056440.5

Table 4: Chiral HPLC for Enantiomeric Separation of 3-Hydroxy-11Z-Octadecenoic Acid

ParameterCondition
Column Chiral Stationary Phase (e.g., Chiralpak AD, Reprosil Chiral-AM)[4][5]
Mobile Phase Hexane (B92381)/Isopropanol/Acetic Acid (e.g., 98.8/1.2/0.01 v/v/v)[5]
Flow Rate 0.5 mL/min[5]
Detection Wavelength 210 nm (for carboxyl group) or MS detection

Experimental Protocols

Sample Preparation and Extraction of Long-Chain Acyl-CoAs

This protocol is adapted from established methods for tissue extraction.[3]

  • Homogenization: Homogenize the tissue sample (e.g., <100 mg) in a glass homogenizer with 100 mM KH₂PO₄ buffer (pH 4.9).

  • Solvent Addition: Add 2-propanol and continue homogenization.

  • Extraction: Extract the acyl-CoAs from the homogenate using acetonitrile.

  • Solid-Phase Purification:

    • Bind the acyl-CoAs in the extract to an oligonucleotide purification column.

    • Wash the column to remove impurities.

    • Elute the acyl-CoAs with 2-propanol.

  • Concentration: Concentrate the eluent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in an appropriate volume of the initial mobile phase for HPLC analysis.

Reverse-Phase HPLC Separation of Acyl-CoA Isomers

This method aims to separate 3-Hydroxy-11Z-Octadecenoyl-CoA from other long-chain acyl-CoAs based on their hydrophobicity.

  • System Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (44% B) at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Injection: Inject the reconstituted sample onto the column.

  • Gradient Elution: Run the gradient program as detailed in Table 3. This gradient is designed to resolve common polyunsaturated, monounsaturated, and saturated long-chain acyl-CoAs.[1]

  • Detection: Monitor the eluent at 260 nm to detect the adenine (B156593) moiety of the Coenzyme A.

  • Data Analysis: Identify and quantify the peaks corresponding to the different acyl-CoA species by comparing their retention times with known standards.

Hydrolysis of Acyl-CoA to Free Fatty Acid

For chiral separation, the acyl-CoA is first hydrolyzed to its corresponding free fatty acid.

  • Alkaline Hydrolysis: Treat the collected HPLC fraction containing 3-Hydroxy-11Z-Octadecenoyl-CoA or the total acyl-CoA extract with a mild base (e.g., KOH in methanol) to cleave the thioester bond.

  • Acidification: Acidify the solution to protonate the free fatty acid.

  • Extraction: Extract the 3-Hydroxy-11Z-Octadecenoic acid into an organic solvent (e.g., hexane or diethyl ether).

  • Drying and Reconstitution: Evaporate the organic solvent and reconstitute the sample in the mobile phase for chiral HPLC.

Chiral HPLC Separation of 3-Hydroxy-11Z-Octadecenoic Acid Enantiomers

This method separates the (S) and (R) enantiomers of the hydroxy fatty acid.

  • System Equilibration: Equilibrate the chiral column with the hexane/isopropanol/acetic acid mobile phase until a stable baseline is achieved.

  • Injection: Inject the prepared free fatty acid sample.

  • Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).

  • Detection: Monitor the eluent at 210 nm or use a mass spectrometer for detection. The S-enantiomer is expected to elute before the R-stereoisomer on certain chiral phases.[5]

  • Data Analysis: Determine the enantiomeric composition by integrating the peak areas of the (S) and (R) isomers.

Visualizations

Experimental_Workflow cluster_extraction Sample Preparation cluster_rp_hplc Reverse-Phase HPLC cluster_hydrolysis Hydrolysis cluster_chiral_hplc Chiral HPLC Sample Tissue Sample (<100mg) Homogenization Homogenization (KH2PO4 Buffer, 2-Propanol) Sample->Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction Purification Solid-Phase Purification Extraction->Purification Concentration Concentration & Reconstitution Purification->Concentration RP_HPLC C18 RP-HPLC Separation (Gradient Elution) Concentration->RP_HPLC RP_Detection UV Detection (260 nm) RP_HPLC->RP_Detection Hydrolysis Alkaline Hydrolysis (Cleavage of Thioester) RP_Detection->Hydrolysis Data_Analysis1 Data Analysis 1 RP_Detection->Data_Analysis1 Identify Acyl-CoA Isomers FFA_Extraction Free Fatty Acid Extraction Hydrolysis->FFA_Extraction Chiral_HPLC Chiral Column Separation (Isocratic Elution) FFA_Extraction->Chiral_HPLC Chiral_Detection UV/MS Detection Chiral_HPLC->Chiral_Detection Data_Analysis2 Data Analysis 2 Chiral_Detection->Data_Analysis2 Determine Enantiomeric Ratio

Caption: Overall experimental workflow for isomer separation.

Signaling_Pathway_Placeholder cluster_input Input Mixture cluster_separation Separation Logic cluster_output Separated Components Input Mixture of Acyl-CoA Isomers (including Positional and Stereo-isomers) RP_HPLC Reverse-Phase HPLC Input->RP_HPLC Separation by Hydrophobicity Positional_Isomers Separated Positional Isomers RP_HPLC->Positional_Isomers Chiral_HPLC Chiral HPLC (Post-Hydrolysis) Enantiomers (S) and (R) Enantiomers Chiral_HPLC->Enantiomers Positional_Isomers->Chiral_HPLC Separation by Chirality

Caption: Logical flow of the two-step HPLC separation process.

References

Application Notes and Protocols: (S)-3-Hydroxy-11Z-Octadecenoyl-CoA in In Vitro Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-11Z-Octadecenoyl-CoA is a key metabolic intermediate in the mitochondrial beta-oxidation of monounsaturated long-chain fatty acids, specifically cis-vaccenic acid (11Z-octadecenoic acid). Its processing is crucial for cellular energy homeostasis, particularly in tissues with high energy demands such as the heart, liver, and skeletal muscle. In vitro enzymatic assays utilizing this compound are essential tools for studying the kinetics and regulation of fatty acid oxidation (FAO) enzymes, screening for potential therapeutic modulators, and diagnosing inherited metabolic disorders.

The primary enzyme responsible for the metabolism of this compound is the mitochondrial trifunctional protein (MTP), a multi-enzyme complex of the inner mitochondrial membrane.[1][2] The alpha-subunit of MTP, encoded by the HADHA gene, possesses long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity, which catalyzes the NAD+-dependent dehydrogenation of this compound to 3-keto-11Z-octadecenoyl-CoA.[1][2][3] This reaction is a critical step in the beta-oxidation spiral.

These application notes provide detailed protocols for in vitro enzymatic assays designed to measure the activity of LCHAD using this compound as a substrate.

Signaling and Metabolic Pathways

The metabolism of this compound is an integral part of the mitochondrial fatty acid beta-oxidation pathway. The following diagram illustrates the central role of the mitochondrial trifunctional protein (MTP) and its HADHA subunit in this process.

Fatty_Acid_Beta_Oxidation Mitochondrial Beta-Oxidation of Long-Chain Fatty Acids cluster_matrix Mitochondrial Matrix cluster_inner_membrane Inner Mitochondrial Membrane cluster_beta_oxidation Beta-Oxidation Spiral Long_Chain_Fatty_Acid Long-Chain Fatty Acid (e.g., cis-Vaccenic Acid) Acyl_CoA_Synthetase Long-Chain Acyl-CoA Synthetase Long_Chain_Fatty_Acid->Acyl_CoA_Synthetase LC_Acyl_CoA Long-Chain Acyl-CoA Acyl_CoA_Synthetase->LC_Acyl_CoA CPT1 CPT1 LC_Acyl_CoA->CPT1 MTP Mitochondrial Trifunctional Protein (MTP) LC_Acyl_CoA->MTP VLCAD/ACADVL Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CACT CACT Acylcarnitine->CACT Translocation CPT2 CPT2 Acylcarnitine->CPT2 CACT->Acylcarnitine CPT2->LC_Acyl_CoA Enoyl_CoA trans-2-Enoyl-CoA MTP->Enoyl_CoA Enoyl-CoA Hydratase (HADHA) Ketoacyl_CoA 3-Ketoacyl-CoA MTP->Ketoacyl_CoA Dehydrogenation (NAD+ -> NADH) Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA (this compound) Enoyl_CoA->Hydroxyacyl_CoA Hydration Hydroxyacyl_CoA->MTP LCHAD (HADHA) Thiolase Thiolase Ketoacyl_CoA->Thiolase Shorter_Acyl_CoA Acyl-CoA (n-2) Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA->MTP Next Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial fatty acid beta-oxidation pathway.

Data Presentation

EnzymeSubstrateApparent Km (µM)Apparent Vmax (U/mg)Source OrganismReference
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)3-Hydroxypalmitoyl-CoA5 - 2010 - 50Human[4]
Mitochondrial Trifunctional Protein (MTP)3-Hydroxypalmitoyl-CoA10 - 3020 - 70Bovine[5]

Note: The kinetic parameters can vary depending on the specific assay conditions (pH, temperature, ionic strength) and the purity of the enzyme preparation. It is recommended that each laboratory determines these parameters under their own experimental conditions.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for LCHAD Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) by monitoring the production of NADH.

Principle:

LCHAD catalyzes the conversion of this compound to 3-keto-11Z-octadecenoyl-CoA with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the enzyme activity.

Materials:

  • This compound

  • NAD+ (β-Nicotinamide adenine (B156593) dinucleotide, oxidized form)

  • Purified LCHAD or mitochondrial extracts

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5, containing 0.1% (w/v) BSA.

    • NAD+ Stock Solution: 20 mM NAD+ in deionized water. Store at -20°C.

    • This compound Stock Solution: 1 mM in a suitable solvent (e.g., 10% acetonitrile (B52724) in water). Store at -80°C.

  • Assay Mixture Preparation (for a 1 mL final volume):

    • 880 µL of Assay Buffer

    • 50 µL of 20 mM NAD+ stock solution (final concentration: 1 mM)

    • 50 µL of enzyme preparation (diluted in Assay Buffer to a suitable concentration)

  • Assay Protocol:

    • Pipette the assay mixture into a cuvette.

    • Incubate at 37°C for 5 minutes to pre-warm the solution.

    • Initiate the reaction by adding 20 µL of 1 mM this compound stock solution (final concentration: 20 µM).

    • Immediately mix by inversion and start monitoring the increase in absorbance at 340 nm for 5-10 minutes.

    • Record the absorbance every 30 seconds.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA340/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL)) where ε (extinction coefficient for NADH at 340 nm) = 6.22 mM⁻¹cm⁻¹

Experimental Workflow Diagram

LCHAD_Assay_Workflow start Start reagent_prep Prepare Reagents: - Assay Buffer (pH 7.5) - NAD+ Stock (20 mM) - Substrate Stock (1 mM) start->reagent_prep assay_mix Prepare Assay Mixture: - Buffer - NAD+ - Enzyme reagent_prep->assay_mix pre_warm Pre-warm Assay Mixture (37°C, 5 min) assay_mix->pre_warm initiate Initiate Reaction with This compound pre_warm->initiate monitor Monitor Absorbance at 340 nm (5-10 min) initiate->monitor analyze Analyze Data: - Calculate ΔA340/min - Calculate Enzyme Activity monitor->analyze end End analyze->end

Caption: Workflow for the spectrophotometric LCHAD assay.

Protocol 2: Coupled Enzyme Assay for LCHAD Activity

This protocol is a more sensitive and irreversible assay that couples the LCHAD reaction with the subsequent thiolase reaction.

Principle:

The 3-ketoacyl-CoA produced by LCHAD is immediately cleaved by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A (CoA), producing acetyl-CoA and a shortened acyl-CoA. This prevents product inhibition of LCHAD and drives the reaction forward, allowing for more accurate measurements, especially with low enzyme concentrations. The rate of NADH production is still monitored at 340 nm.

Materials:

  • All materials from Protocol 1

  • 3-Ketoacyl-CoA thiolase

  • Coenzyme A (CoA)

Procedure:

  • Preparation of Reagents:

    • Prepare reagents as in Protocol 1.

    • Thiolase Solution: Reconstitute 3-ketoacyl-CoA thiolase in Assay Buffer.

    • CoA Stock Solution: 10 mM Coenzyme A in deionized water.

  • Assay Mixture Preparation (for a 1 mL final volume):

    • 850 µL of Assay Buffer

    • 50 µL of 20 mM NAD+ stock solution (final concentration: 1 mM)

    • 10 µL of 10 mM CoA stock solution (final concentration: 0.1 mM)

    • 10 µL of Thiolase solution (sufficient activity to ensure the LCHAD reaction is rate-limiting)

    • 50 µL of enzyme preparation

  • Assay Protocol:

    • Follow the same steps as in Protocol 1 for pre-warming, reaction initiation, and monitoring.

  • Data Analysis:

    • Calculate enzyme activity as described in Protocol 1.

Logical Relationship Diagram

Coupled_Assay_Logic Logic of the Coupled LCHAD Assay Substrate This compound LCHAD LCHAD (Enzyme of Interest) Substrate->LCHAD Product1 3-Keto-11Z-octadecenoyl-CoA LCHAD->Product1 NADH NADH LCHAD->NADH Thiolase 3-Ketoacyl-CoA Thiolase (Coupling Enzyme) Product1->Thiolase Immediate Cleavage Product2 Shortened Acyl-CoA + Acetyl-CoA Thiolase->Product2 NAD NAD+ NAD->LCHAD Spectrophotometer Spectrophotometer (Measures NADH at 340 nm) NADH->Spectrophotometer Detection

Caption: Logical flow of the coupled enzyme assay for LCHAD.

Conclusion

The provided protocols offer robust methods for the in vitro characterization of LCHAD activity using its physiological substrate, this compound. These assays are fundamental for advancing our understanding of fatty acid metabolism in health and disease and for the development of novel therapeutics targeting this critical metabolic pathway. Researchers should optimize the assay conditions for their specific experimental setup to ensure accurate and reproducible results.

References

Application Notes and Protocols for (S)-3-Hydroxy-11Z-Octadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-11Z-Octadecenoyl-CoA is a specific stereoisomer of a long-chain monounsaturated 3-hydroxyacyl-coenzyme A. As an acyl-CoA derivative, it is presumed to be an intermediate in the metabolic pathways of fatty acids, particularly in beta-oxidation and fatty acid elongation. The "(S)" configuration at the 3-hydroxy position is the natural stereoisomer processed by mitochondrial enzymes. The "11Z" designation indicates a cis double bond between carbons 11 and 12 of the octadecenoyl chain.

This document provides an overview of the potential applications of high-purity this compound in research and drug development, along with generalized experimental protocols for its use.

Commercial Sources

High-purity this compound is available from various commercial suppliers specializing in biochemicals and lipids for research purposes. A notable supplier is:

  • MedChemExpress (MCE) [1][2]

It is recommended to obtain a certificate of analysis from the supplier to confirm the purity and identity of the compound.

Biological Significance and Potential Applications

(S)-3-Hydroxyacyl-CoA molecules are key intermediates in the mitochondrial beta-oxidation of fatty acids. The enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH) catalyzes the NAD+-dependent oxidation of (S)-3-hydroxyacyl-CoA to 3-oxoacyl-CoA. This is a critical step in the energy production from fatty acids.

Potential research applications for this compound include:

  • Enzyme Substrate Specificity Studies: Investigating the substrate specificity and kinetics of different isoforms of 3-hydroxyacyl-CoA dehydrogenase (e.g., short-chain, medium-chain, and long-chain specific enzymes).

  • Inhibitor Screening: Using it as a substrate in high-throughput screening assays to identify inhibitors of 3-hydroxyacyl-CoA dehydrogenase, which could be relevant in metabolic diseases.

  • Metabolic Pathway Analysis: As a standard for identifying and quantifying this specific metabolite in complex biological samples using techniques like mass spectrometry.

  • Drug Development: Studying the metabolism of fatty acid-based drugs or prodrugs that may generate this molecule as an intermediate.

Data Presentation

Currently, specific quantitative data for the enzymatic conversion of this compound is not widely available in public literature. The following table provides a template for researchers to populate with their experimentally determined kinetic parameters for the oxidation of this compound by a specific 3-hydroxyacyl-CoA dehydrogenase isozyme.

Enzyme IsoformSubstrateKm (µM)Vmax (µmol/min/mg)Reference
e.g., Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)This compoundUser DeterminedUser DeterminedUser's Data
e.g., Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD)This compoundUser DeterminedUser DeterminedUser's Data

Experimental Protocols

Protocol 1: In Vitro Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This protocol is a generalized method for determining the activity of HADH using this compound as a substrate. The assay measures the increase in NADH concentration, which absorbs light at 340 nm.

Materials:

  • Purified 3-hydroxyacyl-CoA dehydrogenase (e.g., from porcine heart or a recombinant source)

  • This compound solution (in a suitable buffer, e.g., Tris-HCl with a small amount of Triton X-100 to aid solubility)

  • NAD+ solution

  • Assay Buffer: 100 mM Tris-HCl, pH 8.5, containing 1 mM EDTA

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix for the desired number of reactions. For each reaction, combine:

    • Assay Buffer

    • NAD+ (to a final concentration of 1-2 mM)

    • This compound (at various concentrations to determine Km, e.g., 1-100 µM)

  • Initiate the Reaction:

    • Add the reagent mix to the wells of the 96-well plate or to a cuvette.

    • To initiate the reaction, add a small volume of the purified HADH enzyme solution. The final enzyme concentration should be such that the reaction rate is linear for several minutes.

  • Measure Absorbance: Immediately start measuring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Calculate Activity:

    • Determine the rate of reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.

    • Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

Activity (µmol/min/mg) = (ΔA340/min) / (ε * l * [Enzyme])

Where:

  • ε = Molar extinction coefficient of NADH (6.22 mM-1cm-1)

  • l = Path length of the cuvette or well (cm)

  • [Enzyme] = Concentration of the enzyme in mg/mL in the final reaction volume

Visualizations

Signaling Pathway: Mitochondrial Beta-Oxidation

The following diagram illustrates the position of this compound as an intermediate in the mitochondrial beta-oxidation spiral.

Beta_Oxidation_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., 11Z-Octadecenoyl-CoA) Enoyl_CoA Δ²,¹¹-Octadecadienoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Keto-11Z-Octadecenoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Shorter_Acyl_CoA Hexadecenoyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketoacyl-CoA Thiolase

Caption: Mitochondrial beta-oxidation pathway.

Experimental Workflow: HADH Enzyme Assay

The diagram below outlines the general workflow for the in vitro HADH enzyme assay described in Protocol 1.

HADH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Substrate Prepare (S)-3-Hydroxy- 11Z-Octadecenoyl-CoA Solution Mix_Reagents Combine Buffer, NAD+, and Substrate in Plate/Cuvette Prep_Substrate->Mix_Reagents Prep_NAD Prepare NAD+ Solution Prep_NAD->Mix_Reagents Prep_Enzyme Prepare HADH Enzyme Solution Initiate_Reaction Add HADH Enzyme to Initiate Prep_Enzyme->Initiate_Reaction Prep_Buffer Prepare Assay Buffer Prep_Buffer->Mix_Reagents Mix_Reagents->Initiate_Reaction Measure_Absorbance Measure A340 Over Time Initiate_Reaction->Measure_Absorbance Plot_Data Plot Absorbance vs. Time Measure_Absorbance->Plot_Data Calculate_Rate Determine Rate (ΔA340/min) Plot_Data->Calculate_Rate Calculate_Activity Calculate Enzyme Activity Calculate_Rate->Calculate_Activity

Caption: Workflow for HADH enzyme activity assay.

References

Proper handling and storage conditions for (S)-3-Hydroxy-11Z-Octadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-11Z-Octadecenoyl-CoA is a crucial intermediate in the mitochondrial beta-oxidation of unsaturated fatty acids. As a long-chain acyl-Coenzyme A (acyl-CoA) derivative, its proper handling and use are essential for accurate and reproducible experimental outcomes in metabolic research, drug discovery, and enzymology. These application notes provide detailed protocols and guidelines for the storage, handling, and experimental use of this compound.

Product Information

PropertyValue
Chemical Name (S)-3-Hydroxy-11Z-Octadecenoyl-Coenzyme A
Molecular Formula C39H68N7O18P3S
Molecular Weight 1047.98 g/mol
Appearance Solid
CAS Number Not available

Proper Handling and Storage Conditions

The stability of long-chain acyl-CoA thioesters is a critical factor for obtaining reliable experimental results. The thioester bond is susceptible to hydrolysis, and the fatty acyl chain can be prone to oxidation.[1]

Storage:

It is highly recommended to store this compound as a solid at -20°C or colder .[2][3] Under these conditions, the compound is expected to be stable for at least one year.[3] For long-term storage, maintaining an inert atmosphere (e.g., argon or nitrogen) can further minimize degradation.

Reconstitution and Solution Stability:

For experimental use, this compound can be reconstituted in an aqueous buffer. Due to the limited stability of acyl-CoAs in aqueous solutions, it is crucial to follow these guidelines:

  • Use freshly prepared solutions whenever possible.

  • If a stock solution must be prepared, dissolve the solid in a buffer at a neutral or slightly acidic pH (e.g., pH 6.0-7.0) to minimize hydrolysis.

  • Aqueous solutions of long-chain acyl-CoAs are not recommended to be stored for more than one day.[2] If short-term storage is necessary, store on ice and use within a few hours.

  • Avoid repeated freeze-thaw cycles of solutions, as this can lead to degradation.

General Handling:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

  • Handle the solid compound in a well-ventilated area or under a fume hood to avoid inhalation of any fine particles.

  • Minimize exposure to light and moisture.

Quantitative Stability Data (Inferred)

ConditionRecommended ActionExpected Stability
Solid, -20°C Long-term storage≥ 1 year
Aqueous Solution, 4°C Short-term storage (hours)< 24 hours
Aqueous Solution, Room Temp. AvoidRapid degradation
Repeated Freeze-Thaw AvoidSignificant degradation
pH > 7.5 AvoidIncreased rate of hydrolysis

Experimental Protocols

Protocol 1: Enzymatic Assay for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)

This protocol is adapted from a general method for assaying L-3-hydroxyacyl-CoA dehydrogenase with long-chain substrates.[4] The assay measures the reduction of NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.

Materials:

  • This compound (substrate)

  • Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) enzyme preparation (e.g., from mitochondrial extract)

  • NAD+ (cofactor)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • Bovine Serum Albumin (BSA)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Prepare Reagents:

    • Substrate Stock Solution: Prepare a fresh solution of this compound in the potassium phosphate buffer. The final concentration in the assay will typically be in the low micromolar range. Due to the amphipathic nature of long-chain acyl-CoAs, the addition of a small amount of BSA to the assay mixture can help with solubility and prevent inhibition of the enzyme.

    • NAD+ Stock Solution: Prepare a stock solution of NAD+ in the same buffer.

    • Enzyme Dilution: Dilute the LCHAD enzyme preparation in cold potassium phosphate buffer to a suitable concentration that will give a linear rate of reaction for several minutes.

  • Assay Mixture Preparation (for a 1 mL reaction):

    • 850 µL of 100 mM Potassium Phosphate Buffer (pH 7.3)

    • 50 µL of NAD+ stock solution (to a final concentration of ~0.5 mM)

    • 50 µL of BSA solution (to a final concentration of ~0.1 mg/mL)

    • Add water to bring the volume to 950 µL.

  • Assay Protocol:

    • Pipette the assay mixture into a cuvette and pre-incubate at 37°C for 5 minutes.

    • Add 50 µL of the diluted LCHAD enzyme preparation to the cuvette and mix gently.

    • Monitor the baseline absorbance at 340 nm.

    • Initiate the reaction by adding 50 µL of the this compound substrate stock solution.

    • Immediately start recording the increase in absorbance at 340 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.

    • The activity of the enzyme can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Signaling Pathways and Experimental Workflows

Mitochondrial Beta-Oxidation of Unsaturated Fatty Acids

This compound is an intermediate in the beta-oxidation of oleic acid (an 18-carbon monounsaturated fatty acid). The pathway involves a series of enzymatic reactions that shorten the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2.[5][6]

Beta_Oxidation_Pathway Oleoyl-CoA Oleoyl-CoA Acyl-CoA_Dehydrogenase Acyl-CoA_Dehydrogenase Oleoyl-CoA->Acyl-CoA_Dehydrogenase FAD -> FADH2 trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Acyl-CoA_Dehydrogenase->trans-Δ2-Enoyl-CoA Enoyl-CoA_Hydratase Enoyl-CoA_Hydratase trans-Δ2-Enoyl-CoA->Enoyl-CoA_Hydratase H2O (S)-3-Hydroxyacyl-CoA (S)-3-Hydroxy-11Z- Octadecenoyl-CoA Enoyl-CoA_Hydratase->(S)-3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA_Dehydrogenase 3-Hydroxyacyl-CoA_Dehydrogenase (S)-3-Hydroxyacyl-CoA->3-Hydroxyacyl-CoA_Dehydrogenase NAD+ -> NADH 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA_Dehydrogenase->3-Ketoacyl-CoA Thiolase Thiolase 3-Ketoacyl-CoA->Thiolase CoA-SH Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Shorter_Acyl-CoA Shorter_Acyl-CoA Thiolase->Shorter_Acyl-CoA LCHAD_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Substrate_Prep Prepare (S)-3-Hydroxy-11Z- Octadecenoyl-CoA Solution Initiate_Reaction Add Substrate to Initiate Reaction Substrate_Prep->Initiate_Reaction Enzyme_Prep Prepare LCHAD Enzyme Dilution Add_Enzyme Add Enzyme and Record Baseline Enzyme_Prep->Add_Enzyme Cofactor_Prep Prepare NAD+ Solution Mix_Reagents Combine Buffer, NAD+, and BSA in Cuvette Cofactor_Prep->Mix_Reagents Preincubate Pre-incubate at 37°C Mix_Reagents->Preincubate Preincubate->Add_Enzyme Add_Enzyme->Initiate_Reaction Monitor_Absorbance Monitor A340 Increase Initiate_Reaction->Monitor_Absorbance Calculate_Rate Calculate Rate (ΔA340/min) Monitor_Absorbance->Calculate_Rate Determine_Activity Determine Enzyme Activity Calculate_Rate->Determine_Activity Metabolic_Regulation LC_Acyl_CoA Long-Chain Acyl-CoAs (this compound) Beta_Oxidation Mitochondrial Beta-Oxidation LC_Acyl_CoA->Beta_Oxidation Substrate ACC Acetyl-CoA Carboxylase (ACC) LC_Acyl_CoA->ACC Allosteric Inhibition Energy_Production ATP Production Beta_Oxidation->Energy_Production Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Catalyzes CPT1 Carnitine Palmitoyltransferase I (CPT1) Malonyl_CoA->CPT1 Inhibition Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis Precursor CPT1->Beta_Oxidation Facilitates Transport

References

Application Notes and Protocols for the Use of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-11Z-Octadecenoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of oleic acid, the most abundant monounsaturated fatty acid in human adipose tissue. The enzymatic conversion of this substrate is a critical step in fatty acid metabolism, and its study provides valuable insights into cellular energy homeostasis and the pathophysiology of metabolic disorders. These application notes provide a comprehensive guide for utilizing this compound as a substrate for enzyme kinetic studies, with a focus on the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity of the mitochondrial trifunctional protein (MTP).

The MTP is a multi-enzyme complex bound to the inner mitochondrial membrane that catalyzes the final three steps of long-chain fatty acid beta-oxidation.[1][2] LCHAD deficiency, a component of MTP deficiency, is an inherited metabolic disorder that can lead to severe clinical manifestations, including hypoketotic hypoglycemia, cardiomyopathy, and sudden infant death.[3][4] Therefore, understanding the kinetics of LCHAD with its physiological substrates, such as this compound, is crucial for the development of diagnostic tools and therapeutic interventions for this and related disorders.

These notes will detail the principles of the enzymatic reactions involving this substrate, provide established kinetic parameters for similar substrates, and offer detailed protocols for performing kinetic assays.

Relevant Signaling Pathways and Experimental Workflows

The primary pathway involving this compound is the beta-oxidation of oleic acid. The following diagram illustrates the steps leading to and from this intermediate.

Beta_Oxidation_of_Oleic_Acid cluster_main Beta-Oxidation of Oleic Acid (Simplified) Oleoyl-CoA (C18:1, cis-Δ9) Oleoyl-CoA (C18:1, cis-Δ9) trans-Δ2,cis-Δ9-Octadecadienoyl-CoA trans-Δ2,cis-Δ9-Octadecadienoyl-CoA Oleoyl-CoA (C18:1, cis-Δ9)->trans-Δ2,cis-Δ9-Octadecadienoyl-CoA Acyl-CoA Dehydrogenase (S)-3-Hydroxy-cis-Δ9-Octadecenoyl-CoA (S)-3-Hydroxy-cis-Δ9-Octadecenoyl-CoA trans-Δ2,cis-Δ9-Octadecadienoyl-CoA-> (S)-3-Hydroxy-cis-Δ9-Octadecenoyl-CoA Enoyl-CoA Hydratase 3-Keto-cis-Δ9-Octadecenoyl-CoA 3-Keto-cis-Δ9-Octadecenoyl-CoA (S)-3-Hydroxy-cis-Δ9-Octadecenoyl-CoA->3-Keto-cis-Δ9-Octadecenoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase cis-Δ7-Hexadecenoyl-CoA + Acetyl-CoA cis-Δ7-Hexadecenoyl-CoA + Acetyl-CoA 3-Keto-cis-Δ9-Octadecenoyl-CoA->cis-Δ7-Hexadecenoyl-CoA + Acetyl-CoA Thiolase cis-Δ7-Hexadecenoyl-CoA cis-Δ7-Hexadecenoyl-CoA trans-Δ2,cis-Δ7-Hexadecadienoyl-CoA trans-Δ2,cis-Δ7-Hexadecadienoyl-CoA cis-Δ7-Hexadecenoyl-CoA->trans-Δ2,cis-Δ7-Hexadecadienoyl-CoA Acyl-CoA Dehydrogenase (S)-3-Hydroxy-cis-Δ7-Hexadecenoyl-CoA (S)-3-Hydroxy-cis-Δ7-Hexadecenoyl-CoA trans-Δ2,cis-Δ7-Hexadecadienoyl-CoA->(S)-3-Hydroxy-cis-Δ7-Hexadecenoyl-CoA Enoyl-CoA Hydratase 3-Keto-cis-Δ7-Hexadecenoyl-CoA 3-Keto-cis-Δ7-Hexadecenoyl-CoA (S)-3-Hydroxy-cis-Δ7-Hexadecenoyl-CoA->3-Keto-cis-Δ7-Hexadecenoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase cis-Δ5-Tetradecenoyl-CoA + Acetyl-CoA cis-Δ5-Tetradecenoyl-CoA + Acetyl-CoA 3-Keto-cis-Δ7-Hexadecenoyl-CoA->cis-Δ5-Tetradecenoyl-CoA + Acetyl-CoA Thiolase cis-Δ5-Tetradecenoyl-CoA cis-Δ5-Tetradecenoyl-CoA trans-Δ2,cis-Δ5-Tetradecadienoyl-CoA trans-Δ2,cis-Δ5-Tetradecadienoyl-CoA cis-Δ5-Tetradecenoyl-CoA->trans-Δ2,cis-Δ5-Tetradecadienoyl-CoA Acyl-CoA Dehydrogenase Dienoyl-CoA\nIsomerase Dienoyl-CoA Isomerase trans-Δ2,cis-Δ5-Tetradecadienoyl-CoA->Dienoyl-CoA\nIsomerase Enoyl-CoA Isomerase Further\nβ-oxidation Further β-oxidation Dienoyl-CoA\nIsomerase->Further\nβ-oxidation

Caption: Simplified pathway of mitochondrial beta-oxidation of oleoyl-CoA.

The experimental workflow for determining the kinetic parameters of an enzyme with this compound as a substrate typically involves several key stages, from preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis A Enzyme Purification/ Preparation D Assay Setup: - Varying Substrate Concentrations - Constant Enzyme Concentration A->D B Substrate Preparation (this compound) B->D C Buffer and Reagent Preparation C->D E Reaction Initiation and Monitoring (e.g., Spectrophotometry) D->E F Initial Rate (V₀) Calculation E->F G Michaelis-Menten Plot (V₀ vs. [S]) F->G H Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) F->H I Determination of Km and Vmax G->I H->I

Caption: General workflow for enzyme kinetic analysis.

Data Presentation

Substrate (L-3-Hydroxyacyl-CoA)Chain LengthKm (µM)Vmax (µmol/min/mg)
Butyryl-CoAC425.020.0
Hexanoyl-CoAC65.028.6
Octanoyl-CoAC82.033.3
Decanoyl-CoAC101.440.0
Dodecanoyl-CoAC121.333.3
Tetradecanoyl-CoAC141.325.0
Hexadecanoyl-CoAC161.316.7

Data adapted from He et al. (1989).[5]

Experimental Protocols

Protocol 1: Coupled Spectrophotometric Assay for LCHAD Activity

This protocol is adapted from the method described by He et al. (1989) for assaying L-3-hydroxyacyl-CoA dehydrogenase.[5] It employs a coupled enzyme system where the product of the LCHAD reaction, 3-ketoacyl-CoA, is cleaved by 3-ketoacyl-CoA thiolase. This drives the reaction to completion and prevents product inhibition. The activity is monitored by measuring the increase in absorbance at 340 nm due to the production of NADH.

Materials:

  • This compound (substrate)

  • Purified mitochondrial trifunctional protein (MTP) or isolated LCHAD

  • NAD+ (coenzyme)

  • Coenzyme A (CoASH)

  • 3-ketoacyl-CoA thiolase (coupling enzyme)

  • Bovine serum albumin (BSA), fatty acid-free

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable buffer. The concentration should be determined accurately. Due to the amphipathic nature of long-chain acyl-CoAs, it is recommended to include BSA in the assay buffer to prevent micelle formation and ensure substrate availability.

    • Prepare stock solutions of NAD+, CoASH, and 3-ketoacyl-CoA thiolase in potassium phosphate buffer.

    • Prepare the assay buffer: 100 mM potassium phosphate, pH 7.4, containing 0.1 mM EDTA and 0.1% (w/v) BSA.

  • Assay Mixture Preparation:

    • In a cuvette, prepare the reaction mixture containing:

      • Assay buffer

      • NAD+ (final concentration, e.g., 0.5 mM)

      • CoASH (final concentration, e.g., 0.1 mM)

      • 3-ketoacyl-CoA thiolase (sufficient activity to ensure the LCHAD reaction is rate-limiting)

    • Add the enzyme preparation (MTP or LCHAD) to the cuvette and incubate for 5 minutes at 37°C to allow for temperature equilibration and to record any background rate.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a known concentration of this compound to the cuvette.

    • Immediately start monitoring the increase in absorbance at 340 nm for a set period (e.g., 5-10 minutes).

    • Record the absorbance at regular intervals (e.g., every 15-30 seconds).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of NADH formation can be calculated using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹).

    • Repeat the assay with varying concentrations of this compound to generate a substrate saturation curve.

    • Determine the kinetic parameters, Km and Vmax, by fitting the data to the Michaelis-Menten equation using a suitable software package. Alternatively, a Lineweaver-Burk plot can be used for graphical estimation.

Protocol 2: HPLC-Based Assay for LCHAD Activity

This method is an alternative to the spectrophotometric assay and is particularly useful for crude enzyme preparations or when interfering substances are present. It directly measures the consumption of the substrate or the formation of the product.[6]

Materials:

  • Same as Protocol 1, excluding the coupling enzyme and CoASH unless desired for a specific experimental design.

  • HPLC system with a suitable detector (e.g., UV-Vis or mass spectrometer)

  • Reverse-phase C18 column

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer like potassium phosphate or ammonium (B1175870) acetate)

  • Quenching solution (e.g., perchloric acid or another strong acid)

Procedure:

  • Reaction Setup:

    • Prepare reaction mixtures in separate tubes, each containing the assay buffer, NAD+, and the enzyme preparation.

    • Prepare a range of concentrations of the substrate, this compound.

  • Reaction Initiation and Termination:

    • Pre-incubate the reaction mixtures at 37°C.

    • Initiate the reaction by adding the substrate to each tube.

    • At specific time points, terminate the reaction by adding a quenching solution. This will precipitate the protein and stop the enzymatic activity.

    • Centrifuge the tubes to pellet the precipitated protein.

  • Sample Analysis:

    • Transfer the supernatant to HPLC vials.

    • Inject a defined volume of the sample onto the HPLC system.

    • Separate the substrate, this compound, and the product, 3-keto-11Z-octadecenoyl-CoA, using a suitable gradient elution program on the C18 column.

    • Detect and quantify the peaks corresponding to the substrate and product. The retention times for each compound should be determined using standards.

  • Data Analysis:

    • Calculate the amount of substrate consumed or product formed at each time point.

    • Determine the initial reaction velocity (V₀) for each substrate concentration.

    • Plot V₀ versus the substrate concentration and determine the kinetic parameters (Km and Vmax) as described in Protocol 1.

Conclusion

The use of this compound as a substrate in enzyme kinetic studies is essential for elucidating the function and regulation of long-chain fatty acid beta-oxidation. The protocols and data presented here provide a solid foundation for researchers to design and execute robust kinetic experiments. Accurate determination of the kinetic parameters of LCHAD with this physiological substrate will contribute to a deeper understanding of fatty acid metabolism and may facilitate the development of novel diagnostics and therapeutics for related metabolic disorders.

References

Application Notes and Protocols for Stable Isotope-Labeled (S)-3-Hydroxy-11Z-Octadecenoyl-CoA in Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolite flux. The use of stable isotope-labeled compounds in conjunction with mass spectrometry allows for the precise tracking of atoms through metabolic networks, providing invaluable insights into cellular physiology and disease states. (S)-3-Hydroxy-11Z-Octadecenoyl-CoA is a key intermediate in mitochondrial fatty acid elongation and the β-oxidation of fatty acids. Its strategic location in these pathways makes its stable isotope-labeled counterpart an exceptional tracer for investigating lipid metabolism.

This document provides detailed application notes and protocols for the use of stable isotope-labeled this compound in metabolic tracing studies. These guidelines are intended for researchers in academia and industry, including those involved in drug development, who are seeking to unravel the complexities of fatty acid metabolism.

Applications in Metabolic Tracing

Stable isotope-labeled this compound can be utilized in a variety of research applications to probe the dynamics of lipid metabolism.

  • Elucidation of Fatty Acid β-Oxidation and Elongation Pathways: By tracing the incorporation of the labeled backbone of this compound into downstream metabolites, researchers can map the flow of carbons through these critical energy-producing and lipid-synthesis pathways.

  • Quantification of Metabolic Flux: The rate of appearance of the label in downstream products and its dilution in the precursor pool can be used to calculate the flux through specific enzymatic reactions in fatty acid metabolism. This is particularly valuable for understanding the regulation of these pathways under different physiological or pathological conditions.

  • Studying Inborn Errors of Metabolism: This tracer can be a valuable tool in diagnosing and understanding the biochemical consequences of genetic disorders affecting fatty acid oxidation, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. In such conditions, the accumulation of specific 3-hydroxy fatty acids can be monitored.[1][2]

  • Drug Discovery and Development: The tracer can be used to assess the on-target and off-target effects of drugs designed to modulate fatty acid metabolism. For example, it can be used to determine if a drug candidate effectively inhibits a specific enzyme in the β-oxidation pathway.

Data Presentation

Quantitative data from metabolic tracing experiments should be organized to facilitate clear interpretation and comparison across different experimental conditions. The following tables provide templates for presenting such data.

Table 1: Isotopic Enrichment of Key Metabolites

MetaboliteExperimental Condition AExperimental Condition BControl
This compound% Enrichment (M+n)% Enrichment (M+n)% Enrichment (M+n)
Acetyl-CoA% Enrichment (M+n)% Enrichment (M+n)% Enrichment (M+n)
Palmitoyl-CoA% Enrichment (M+n)% Enrichment (M+n)% Enrichment (M+n)
Stearoyl-CoA% Enrichment (M+n)% Enrichment (M+n)% Enrichment (M+n)
Oleoyl-CoA% Enrichment (M+n)% Enrichment (M+n)% Enrichment (M+n)

*M+n refers to the isotopologue with 'n' heavy isotopes.

Table 2: Calculated Metabolic Fluxes

Metabolic Pathway/ReactionExperimental Condition A (Flux Rate)Experimental Condition B (Flux Rate)Control (Flux Rate)
β-Oxidation of this compoundnmol/mg protein/hrnmol/mg protein/hrnmol/mg protein/hr
Fatty Acid Elongation from this compoundnmol/mg protein/hrnmol/mg protein/hrnmol/mg protein/hr
Contribution to TCA Cycle (via Acetyl-CoA)%%%

Experimental Protocols

Protocol 1: Biosynthesis of Stable Isotope-Labeled this compound

Chemical synthesis of long-chain acyl-CoA thioesters is challenging. Therefore, a biosynthetic approach using Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) is recommended. This method leverages the cellular machinery to produce the desired labeled compound.

Materials:

  • Mammalian or yeast cell line (e.g., Hepa 1c1c7, Pichia pastoris)

  • Pantothenate-free cell culture medium

  • Stable isotope-labeled pantothenate (e.g., [¹³C₃,¹⁵N₁]-pantothenate)

  • 11Z-Octadecenoic acid (cis-vaccenic acid)

  • Inhibitor of 3-hydroxyacyl-CoA dehydrogenase (optional, for accumulation of the intermediate)

  • Cell culture flasks and incubator

  • Reagents for cell lysis and protein precipitation (e.g., methanol, perchloric acid)

  • Solid-phase extraction (SPE) cartridges for acyl-CoA purification

Procedure:

  • Cell Culture: Culture the chosen cell line in pantothenate-free medium supplemented with stable isotope-labeled pantothenate for several passages to ensure complete labeling of the cellular Coenzyme A pool.

  • Precursor Feeding: Supplement the culture medium with 11Z-Octadecenoic acid. The cells will take up this fatty acid and activate it to its CoA thioester, which will then enter the β-oxidation pathway, generating this compound as an intermediate.

  • Induction of Accumulation (Optional): To increase the yield of the desired product, consider treating the cells with a known inhibitor of 3-hydroxyacyl-CoA dehydrogenase. This will cause the upstream intermediate, this compound, to accumulate.

  • Cell Harvest and Lysis: Harvest the cells and lyse them using a suitable method (e.g., sonication, freeze-thaw cycles) in a buffer that preserves the integrity of the acyl-CoA thioesters.

  • Extraction and Purification: Precipitate proteins and extract the acyl-CoAs from the cell lysate. Purify the stable isotope-labeled this compound using solid-phase extraction.

  • Quantification and Purity Assessment: Determine the concentration and isotopic purity of the final product using LC-MS/MS.

Protocol 2: Metabolic Tracing in Cultured Cells

Materials:

  • Cultured cells of interest

  • Stable isotope-labeled this compound

  • Cell culture medium and supplements

  • Reagents for quenching metabolism (e.g., cold methanol)

  • Reagents for metabolite extraction

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in culture plates and allow them to reach the desired confluency.

  • Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of stable isotope-labeled this compound.

  • Time-Course Experiment: At various time points (e.g., 0, 1, 4, 12, 24 hours), rapidly quench the metabolism of the cells by washing with ice-cold saline and adding cold methanol.

  • Metabolite Extraction: Extract the intracellular metabolites using a suitable solvent system (e.g., methanol/acetonitrile (B52724)/water).

  • LC-MS/MS Analysis: Analyze the extracts using a targeted LC-MS/MS method to quantify the isotopic enrichment in this compound and its downstream metabolites.

Protocol 3: LC-MS/MS Analysis of this compound

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column suitable for lipid analysis.

  • Mobile Phase A: Aqueous solution with a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).

  • Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol) with a suitable buffer.

  • Gradient: A gradient elution from a low to high percentage of Mobile Phase B to resolve the analyte from other cellular lipids.

  • Flow Rate: Optimized for the column dimensions.

  • Column Temperature: Maintained at a constant temperature to ensure reproducible retention times.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the optimal ionization of the analyte.

  • Multiple Reaction Monitoring (MRM): Develop a specific MRM method for this compound and its stable isotope-labeled counterpart. This involves selecting a precursor ion and one or more characteristic product ions for each analyte. The neutral loss of 507 Da is a characteristic fragmentation pattern for acyl-CoAs.[3]

  • Collision Energy and other MS parameters: Optimize these parameters to achieve maximum sensitivity and specificity for the target analyte.

Visualizations

Fatty_Acid_Beta_Oxidation cluster_cycle β-Oxidation Cycle Fatty_Acyl_CoA Fatty Acyl-CoA (C_n) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Fatty_Acyl_CoA Fatty Acyl-CoA (C_n-2) Ketoacyl_CoA->Shorter_Fatty_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shorter_Fatty_Acyl_CoA->Fatty_Acyl_CoA

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.

SILEC_Workflow Start Start with Cell Culture (e.g., Hepa 1c1c7) Medium Culture in Pantothenate-Free Medium + Labeled Pantothenate Start->Medium Precursor Supplement with 11Z-Octadecenoic Acid Medium->Precursor Harvest Cell Harvest and Lysis Precursor->Harvest Extraction Acyl-CoA Extraction and Purification (SPE) Harvest->Extraction Analysis LC-MS/MS Analysis for Quantification and Purity Extraction->Analysis Final_Product Stable Isotope-Labeled This compound Analysis->Final_Product

Caption: SILEC Workflow for Biosynthesis.

Metabolic_Tracing_Workflow Start Seed Cells in Culture Plates Tracer Introduce Labeled This compound Start->Tracer Time_Course Incubate for Various Time Points Tracer->Time_Course Quench Quench Metabolism (Cold Methanol) Time_Course->Quench Extraction Extract Intracellular Metabolites Quench->Extraction Analysis LC-MS/MS Analysis of Isotopic Enrichment Extraction->Analysis Data Calculate Metabolic Flux Analysis->Data

Caption: Metabolic Tracing Experimental Workflow.

References

Troubleshooting & Optimization

Improving the stability of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA in aqueous solutions. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound in aqueous solutions?

A1: The primary cause of instability is the hydrolysis of the thioester bond.[1] Thioesters are inherently more susceptible to hydrolysis than their oxygen ester counterparts, especially under neutral to basic pH conditions.[1][2] This reactivity is crucial for its biological function but poses challenges for in vitro handling.

Q2: What are the expected degradation products of this compound?

A2: The main degradation products from hydrolysis are (S)-3-Hydroxy-11Z-Octadecenoic acid and free Coenzyme A (CoA-SH).

Q3: How does pH affect the stability of this compound?

A3: The rate of hydrolysis of the thioester bond is highly pH-dependent. Stability is greatest in slightly acidic conditions (pH 6.0-6.5). As the pH increases into the neutral and basic ranges (pH > 7.0), the rate of hydrolysis significantly increases.[1]

Q4: Can I use standard phosphate-buffered saline (PBS) at pH 7.4 for my experiments?

A4: While not strictly prohibited, using buffers at pH 7.4, such as PBS, will lead to a faster rate of degradation.[1] If your experiment requires a physiological pH, it is critical to be aware of this instability. Consider minimizing the time the compound spends in this buffer and run appropriate controls to account for potential degradation. For enhanced stability, buffers with good buffering capacity in the slightly acidic range, like MES or phosphate (B84403) buffers at pH 6.0-6.5, are recommended.[1]

Q5: How does temperature impact the stability of the compound?

A5: The rate of hydrolysis is also temperature-dependent. As a general rule, the rate of hydrolysis approximately doubles with every 10°C increase in temperature.[1] Therefore, it is crucial to keep solutions on ice (0-4°C) during experiments and store stock solutions at -80°C for long-term stability.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected concentration in stock solutions. Hydrolysis during reconstitution or storage.Verify the pH of your solvent; water and some buffer solutions can become slightly basic upon storage. Reconstitute the lyophilized powder in a slightly acidic buffer (pH 6.0-6.5). Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Variable results between experimental replicates. Degradation of the compound in the assay buffer.Minimize the incubation time of this compound in buffers with a pH greater than 7.0. Prepare fresh dilutions of the compound for each experiment. If possible, adjust the assay buffer to a slightly acidic pH.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Formation of degradation products ((S)-3-Hydroxy-11Z-Octadecenoic acid and Coenzyme A).Confirm the identity of the unexpected peaks by running standards of the potential degradation products. Optimize the experimental workflow to minimize exposure to high pH and temperatures.
Loss of biological activity of the compound. The thioester bond is critical for the biological activity of acyl-CoAs. Hydrolysis leads to an inactive compound.Implement the stability-enhancing measures described in this guide (control of pH, temperature, and buffer composition). Perform a time-course experiment to determine the rate of activity loss under your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound
  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 6.0 using a calibrated pH meter. Degas the buffer by sonicating for 15 minutes to remove dissolved oxygen, which can contribute to oxidative degradation.

  • Reconstitution: Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation. Reconstitute the powder in the pH 6.0 phosphate buffer to the desired stock concentration (e.g., 1-10 mM).

  • Aliquoting and Storage: Immediately after reconstitution, aliquot the stock solution into small, single-use volumes in polypropylene (B1209903) tubes. Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.

  • Handling During Experiments: When ready to use, thaw an aliquot rapidly in a room temperature water bath and immediately place it on ice. Dilute the stock solution in the appropriate assay buffer just before use.

Protocol 2: Monitoring the Stability of this compound by RP-HPLC
  • Sample Preparation: Prepare a solution of this compound in the aqueous buffer of interest (e.g., PBS pH 7.4) at a known concentration. Incubate the solution at the desired temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the solution and immediately quench the degradation by adding an equal volume of a cold, acidic solution (e.g., 1% trifluoroacetic acid in acetonitrile).

  • HPLC Analysis: Analyze the quenched samples by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., 5-95% B over 20 minutes).

    • Detection: UV detection at 260 nm (for the adenine (B156593) moiety of Coenzyme A).

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. Plot the percentage of the remaining compound against time to determine its stability under the tested conditions.

Visualizations

Hydrolysis_Pathway S-3-Hydroxy-11Z-Octadecenoyl-CoA S-3-Hydroxy-11Z-Octadecenoyl-CoA Degradation_Products (S)-3-Hydroxy-11Z-Octadecenoic Acid Coenzyme A (CoA-SH) S-3-Hydroxy-11Z-Octadecenoyl-CoA->Degradation_Products Hydrolysis (pH > 7.0, Increased Temp) H2O H2O H2O->S-3-Hydroxy-11Z-Octadecenoyl-CoA

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results check_stock Verify Stock Solution Integrity (Concentration, Purity) start->check_stock check_conditions Review Experimental Conditions (pH, Temperature, Buffer) check_stock->check_conditions Stock OK prepare_fresh Prepare Fresh Stock Solution (Use acidic buffer, store at -80°C) check_stock->prepare_fresh Stock Suspect optimize_assay Optimize Assay Conditions (Lower pH, use ice, fresh dilutions) check_conditions->optimize_assay Conditions Suboptimal end Consistent Results check_conditions->end Conditions Optimal prepare_fresh->check_stock run_controls Include Degradation Controls (Time-course analysis) optimize_assay->run_controls run_controls->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Stability_Factors cluster_factors Influencing Factors cluster_recommendations Recommendations for Improved Stability center This compound Stability pH pH center->pH Temperature Temperature center->Temperature Buffer Buffer Composition center->Buffer pH_rec Slightly Acidic (pH 6.0-6.5) pH->pH_rec Temp_rec Low Temperature (0-4°C, -80°C storage) Temperature->Temp_rec Buffer_rec Non-nucleophilic buffers Buffer->Buffer_rec

Caption: Key factors influencing the stability of this compound.

References

Technical Support Center: Purification of Synthetic (S)-3-Hydroxy-11Z-Octadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of synthetic (S)-3-Hydroxy-11Z-Octadecenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying synthetic this compound?

A1: The primary challenges stem from the amphipathic nature of the molecule, its susceptibility to degradation, and the presence of structurally similar impurities. Key difficulties include:

  • Product Instability: Long-chain acyl-CoAs are prone to both chemical and enzymatic degradation. The thioester bond is susceptible to hydrolysis, especially at non-neutral pH.

  • Low Recovery: The molecule can adhere to labware surfaces or precipitate out of solution if not handled correctly, leading to significant loss of material.

  • Structurally Similar Impurities: The crude synthetic mixture may contain unreacted starting materials like Coenzyme A (CoA-SH) and (S)-3-Hydroxy-11Z-Octadecenoic acid, as well as side products such as oxidized or hydrolyzed forms of the target molecule. Separating these from the final product can be challenging.

  • Solubility Issues: Long-chain acyl-CoAs can be difficult to dissolve and may form micelles, which can affect chromatographic separation.

Q2: I am observing a very low yield after my purification. What are the potential causes?

A2: Low yields are a common issue. Consider the following potential causes and troubleshooting steps. For a summary of expected recovery rates, see Table 1.

  • Incomplete Reaction: The synthesis may not have gone to completion. It is crucial to monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS) before starting the purification.

  • Product Degradation: Ensure all solutions are kept cold and at an appropriate pH (ideally around 4.0-6.0) to minimize hydrolysis of the thioester bond. Work quickly and avoid unnecessary delays.

  • Inefficient Extraction/Separation: The purification method may not be optimized. For instance, in solid-phase extraction (SPE), the choice of sorbent and elution solvents is critical. In HPLC, peak tailing or poor resolution can lead to the collection of impure fractions with low product concentration.

  • Precipitation: Long-chain acyl-CoAs can precipitate, especially at high concentrations or in inappropriate solvents. Ensure the final extract is in a solvent that maintains solubility, such as a methanol (B129727)/water mixture.[1]

Q3: My final product is not pure. What are the likely contaminants and how can I remove them?

A3: Common contaminants in synthetic preparations include unreacted starting materials and side-products.

  • Unreacted Coenzyme A (CoA-SH): This is a common impurity. As it is more polar than the acylated product, it typically elutes earlier in reverse-phase HPLC.

  • Unreacted Fatty Acid: The free fatty acid is non-polar and will have a different retention time in reverse-phase HPLC, often eluting later than the acyl-CoA.

  • Oxidized Product: The double bond in the fatty acid chain is susceptible to oxidation. It is advisable to use degassed solvents and handle the compound under an inert atmosphere (e.g., argon or nitrogen) when possible.

  • Hydrolyzed Product: If the thioester bond is cleaved, you will have free CoA and the free fatty acid as contaminants.

To improve purity, consider optimizing your HPLC gradient to achieve better separation between the product and these impurities. A shallow gradient can often improve resolution. Alternatively, a preliminary purification step using solid-phase extraction (SPE) can help remove some of these contaminants before the final HPLC step.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of synthetic this compound.

Problem Potential Cause Suggested Solution
Low Yield Product degradation during purification.Work at low temperatures (on ice). Use buffers with a pH between 4.0 and 6.0. Minimize the duration of the purification process.
Incomplete elution from the purification column (SPE or HPLC).Optimize the elution solvent. For C18 columns, a higher percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) may be needed. Ensure the pH of the mobile phase is appropriate.
Precipitation of the product.Ensure the concentration of the acyl-CoA is not too high. Use a solvent system that ensures solubility, such as a mixture of methanol and water.[1]
Poor Purity Co-elution of impurities.Adjust the HPLC gradient to improve separation. A shallower gradient can increase the resolution between closely eluting compounds.
Presence of unreacted starting materials.Confirm the reaction has gone to completion before purification. If not, consider driving the reaction further or using a different purification strategy to remove the excess starting material.
Inconsistent Results Variability in the synthetic starting material.Ensure the quality and purity of the starting (S)-3-Hydroxy-11Z-Octadecenoic acid and Coenzyme A are consistent between batches.
Degradation of the purified product during storage.Store the purified product at -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table provides typical, expected values for the purification of long-chain acyl-CoAs. These values can serve as a benchmark for your experiments.

Table 1: Typical Recovery and Purity Data for Long-Chain Acyl-CoA Purification

ParameterMethodTypical ValueReference
Recovery Rate Solid-Phase Extraction (SPE)70-80%[2]
High-Performance Liquid Chromatography (HPLC)>90% (from injected sample)General expectation
Final Purity HPLC-purified product>95%General expectation

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Initial Purification

This protocol is a general guideline for the initial cleanup of the crude synthetic reaction mixture.

Materials:

  • C18 SPE cartridge

  • Methanol

  • Acetonitrile

  • Deionized water

  • Weak acidic buffer (e.g., 50 mM potassium phosphate (B84403), pH 4.9)

  • Crude synthetic this compound solution

Procedure:

  • Condition the Cartridge: Wash the C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of deionized water.

  • Equilibrate the Cartridge: Equilibrate the cartridge with 5 mL of the weak acidic buffer.

  • Load the Sample: Dissolve the crude synthetic product in a minimal amount of the weak acidic buffer and load it onto the cartridge.

  • Wash the Cartridge: Wash the cartridge with 5 mL of the weak acidic buffer to remove highly polar impurities, such as free Coenzyme A.

  • Elute the Product: Elute the this compound with a solution of acetonitrile or methanol in water (e.g., 80% acetonitrile). The optimal percentage of organic solvent should be determined empirically.

  • Dry the Sample: Evaporate the solvent from the eluted fraction under a stream of nitrogen or by lyophilization.

Protocol 2: HPLC Purification

This protocol describes a general method for the final purification of this compound using reverse-phase HPLC.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 75 mM potassium phosphate buffer, pH 4.9[2]

  • Mobile Phase B: Acetonitrile with 600 mM acetic acid[2]

  • SPE-purified this compound sample

Procedure:

  • Prepare the Sample: Reconstitute the dried, SPE-purified sample in a small volume of Mobile Phase A.

  • Set up the HPLC: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 10%). Set the flow rate (e.g., 1 mL/min) and the UV detector to 260 nm (for the adenine (B156593) base of CoA).[2]

  • Inject the Sample: Inject the prepared sample onto the column.

  • Run the Gradient: Run a linear gradient to increase the concentration of Mobile Phase B. A suggested gradient is from 10% to 90% B over 30 minutes. This should be optimized based on the separation observed.

  • Collect Fractions: Collect the fractions corresponding to the main peak that elutes. This compound is expected to elute at a higher concentration of organic solvent than free CoA.

  • Analyze and Pool Fractions: Analyze the collected fractions for purity (e.g., by analytical HPLC or LC-MS). Pool the pure fractions.

  • Remove Solvent: Remove the solvent by lyophilization.

Visualizations

Logical Workflow for Purification and Troubleshooting

cluster_prep Preparation cluster_purification Purification cluster_outcome Outcome cluster_troubleshooting Troubleshooting start Crude Synthetic Product spe Solid-Phase Extraction (SPE) start->spe hplc Reverse-Phase HPLC spe->hplc analysis Purity Analysis (LC-MS) hplc->analysis pure Pure Product (>95%) analysis->pure impure Impure Product analysis->impure low_yield Low Yield analysis->low_yield ts_impure Optimize HPLC Gradient impure->ts_impure ts_low_yield Check for Degradation/Precipitation low_yield->ts_low_yield ts_impure->hplc Re-run ts_low_yield->start Re-assess handling

Caption: Workflow for the purification and troubleshooting of synthetic acyl-CoAs.

Signaling Pathway: Role in Fatty Acid Beta-Oxidation

This compound is an intermediate in the beta-oxidation of fatty acids. The following diagram illustrates this pathway.

acyl_coa Fatty Acyl-CoA (Cn) enoyl_coa trans-Δ2-Enoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa (S)-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase short_acyl_coa Fatty Acyl-CoA (Cn-2) ketoacyl_coa->short_acyl_coa Thiolase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase

Caption: The role of (S)-3-Hydroxyacyl-CoA in the fatty acid beta-oxidation cycle.

References

Technical Support Center: Optimizing Mass Spectrometry Fragmentation for (S)-3-Hydroxy-11Z-Octadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-3-Hydroxy-11Z-Octadecenoyl-CoA. The information provided will help optimize mass spectrometry fragmentation for reliable identification and quantification.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ions for this compound in positive and negative ion modes?

A1: In positive ion mode electrospray ionization (ESI+), you can expect to observe the protonated molecule [M+H]⁺. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ is typically observed. Given the molecular weight of this compound (C39H68N7O18P3S), the expected m/z values for the singly charged precursor ions would be calculated accordingly.

Q2: What are the characteristic product ions I should look for in MS/MS fragmentation of this compound?

A2: The fragmentation of acyl-CoA molecules is characterized by cleavages in the coenzyme A portion and the acyl chain. In positive ion mode, a common and often abundant fragment results from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety, which corresponds to a neutral loss of 507.0 Da.[1][2][3] Another characteristic fragment ion from the CoA part is observed at m/z 428, representing the adenosine (B11128) 3',5'-bisphosphate.[3][4][5] In negative ion mode, you can expect to see fragments corresponding to the CoA moiety as well, such as ions at m/z 408.[6]

Q3: How does the 3-hydroxy group and the 11Z-double bond influence the fragmentation pattern?

A3: The hydroxyl group can influence the fragmentation of the acyl chain. You may observe a neutral loss of water (18 Da) from the precursor or fragment ions, particularly with increasing collision energy. The position of the double bond at the 11th carbon can lead to characteristic cleavages around that position in the fatty acyl chain, although these fragments may be of lower abundance compared to the dominant CoA-related fragments.

Q4: Which ionization mode, positive or negative, is better for the analysis of this compound?

A4: Both positive and negative ionization modes can be used for the analysis of long-chain acyl-CoAs.[1] Positive ion mode often yields a highly abundant product ion corresponding to the neutral loss of 507.0 Da, which is excellent for targeted analysis like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).[1][2] Negative ion mode can also provide characteristic fragments and may be advantageous for certain applications or to avoid specific interferences. The choice of ionization mode should be empirically determined for your specific instrument and application to achieve the best sensitivity and specificity.

Troubleshooting Guides

Issue 1: Poor or No Signal for the Precursor Ion
Possible Cause Troubleshooting Step
Suboptimal Ionization Source Parameters Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow. Start with typical values for similar large molecules and perform a systematic optimization.
Sample Degradation Acyl-CoAs can be unstable. Ensure samples are fresh or have been stored properly at -80°C. Avoid repeated freeze-thaw cycles.
Incorrect Mobile Phase Composition Ensure the mobile phase is compatible with ESI and the analyte. For positive mode, acidic modifiers like formic acid are common. For negative mode, a basic modifier like ammonium (B1175870) hydroxide (B78521) or acetate (B1210297) may be beneficial.
Clogged ESI Needle or Transfer Capillary Inspect and clean the ESI needle and transfer capillary according to the manufacturer's instructions.[7][8]
Mass Spectrometer Not Calibrated Calibrate the mass spectrometer across the relevant mass range to ensure accurate mass detection.[7][8]
Issue 2: Low Fragmentation Efficiency or Absence of Key Product Ions
Possible Cause Troubleshooting Step
Inappropriate Collision Energy Collision energy is a critical parameter for fragmentation. Perform a collision energy ramping experiment to determine the optimal setting for your specific instrument and the desired product ions. Start with a range of collision energies and monitor the intensity of the precursor and key product ions.
Incorrect Collision Gas Pressure Ensure the collision gas (e.g., argon) pressure is within the manufacturer's recommended range.
Precursor Ion Isolation Width is Too Narrow or Too Wide Optimize the precursor ion isolation width in the quadrupole. A wider window may increase signal but decrease specificity, while a narrower window may improve specificity at the cost of signal intensity.
Analyte Concentration is Too Low If the precursor ion signal is weak, the resulting fragment ion signals will also be low. Try to increase the sample concentration if possible.
Issue 3: Unexpected or Unidentifiable Fragment Ions
Possible Cause Troubleshooting Step
In-source Fragmentation High source temperatures or cone voltages can cause the molecule to fragment before it enters the mass analyzer. Reduce the source temperature and/or cone voltage to minimize in-source fragmentation.
Presence of Contaminants or Adducts The sample may contain impurities, or the analyte may be forming adducts (e.g., sodium or potassium adducts). Ensure high sample purity and check for the presence of common adducts by looking for masses corresponding to [M+Na]⁺, [M+K]⁺, etc.
Multiple Co-eluting Species If using liquid chromatography, an unexpected fragment may be from a co-eluting compound with a similar m/z. Improve chromatographic separation to isolate the target analyte.

Experimental Protocols

Protocol 1: Optimization of Collision-Induced Dissociation (CID) Energy
  • Prepare a standard solution of this compound at a known concentration (e.g., 1 µM) in a suitable solvent such as 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode.

  • Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Set the mass spectrometer to MS/MS mode and select the [M+H]⁺ or [M-H]⁻ ion as the precursor.

  • Acquire MS/MS spectra while ramping the collision energy over a wide range (e.g., 10-60 eV).

  • Analyze the data to create a collision energy profile for the precursor ion and key product ions. Plot the intensity of each ion as a function of the collision energy.

  • Determine the optimal collision energy that provides the highest intensity for the desired product ions while maintaining a reasonable abundance of the precursor ion.

Quantitative Data Summary

The following table summarizes the expected key ions for the MS/MS analysis of this compound based on the fragmentation of similar long-chain acyl-CoAs.

Ionization Mode Precursor Ion Characteristic Product Ion (m/z) Description
Positive (ESI+) [M+H]⁺[M+H - 507.0]⁺Neutral loss of 3'-phosphoadenosine 5'-diphosphate[1][2][3]
428.0Adenosine 3',5'-bisphosphate fragment[3][4][5]
[M+H - 18]⁺Neutral loss of water
Negative (ESI-) [M-H]⁻408.0Fragment of the CoA moiety[6]
[M-H - 18]⁻Neutral loss of water

Visualizations

fragmentation_pathway cluster_positive Positive Ion Mode (ESI+) cluster_negative Negative Ion Mode (ESI-) M_H [M+H]⁺ This compound NL_507 [M+H - 507.0]⁺ Acyl Chain Fragment M_H->NL_507 -507.0 Da Frag_428 m/z 428 Adenosine 3',5'-bisphosphate M_H->Frag_428 NL_H2O [M+H - 18]⁺ Loss of Water M_H->NL_H2O -18 Da M_minus_H [M-H]⁻ This compound Frag_408 m/z 408 CoA Fragment M_minus_H->Frag_408 NL_H2O_neg [M-H - 18]⁻ Loss of Water M_minus_H->NL_H2O_neg -18 Da

Caption: Fragmentation pathway of this compound.

troubleshooting_workflow Start Poor MS/MS Fragmentation Check_Precursor Is the precursor ion signal strong and stable? Start->Check_Precursor Optimize_Source Optimize Ion Source Parameters (Voltage, Gas, Temp) Check_Precursor->Optimize_Source No Check_CE Is collision energy optimized? Check_Precursor->Check_CE Yes Check_Sample Check Sample Integrity and Concentration Optimize_Source->Check_Sample Check_Sample->Check_Precursor Ramp_CE Perform Collision Energy Ramp Experiment Check_CE->Ramp_CE No Good_Frag Successful Fragmentation Check_CE->Good_Frag Yes Check_Gas Check Collision Gas Pressure Ramp_CE->Check_Gas Check_Gas->Check_CE

Caption: Troubleshooting workflow for poor MS/MS fragmentation.

References

Preventing degradation of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA during sample preparation for analytical procedures such as liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

Degradation of this compound can primarily be attributed to three factors: enzymatic activity, chemical instability (hydrolysis), and oxidation.

  • Enzymatic Degradation: Endogenous enzymes such as acyl-CoA thioesterases or hydrolases present in the biological sample can cleave the thioester bond, releasing Coenzyme A and the free fatty acid.

  • Chemical Instability (Hydrolysis): The thioester bond is susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures.

  • Oxidation: The double bond in the 11Z-octadecenoyl chain is prone to oxidation, which can be initiated by exposure to air, light, or contaminating metal ions.

Q2: How can I minimize enzymatic degradation of this compound?

To minimize enzymatic degradation, it is crucial to rapidly quench all enzymatic activity at the point of sample collection and maintain low temperatures throughout the preparation process.

  • Rapid Quenching: Immediately after collection, samples should be flash-frozen in liquid nitrogen or homogenized in an ice-cold extraction solvent containing a high percentage of organic solvent (e.g., 80% methanol) to precipitate proteins and denature enzymes.[1]

  • Low Temperatures: All sample preparation steps, including homogenization and centrifugation, should be performed at low temperatures (e.g., 4°C) to reduce enzyme kinetics.[1]

  • Enzyme Inhibitors: Consider the addition of broad-spectrum enzyme inhibitors, such as phenylmethanesulfonyl fluoride (B91410) (PMSF), to the extraction solvent to inhibit the activity of hydrolases and other degradative enzymes.[2]

Q3: What are the optimal storage conditions for samples containing this compound?

Proper storage is critical to prevent degradation over time.

  • Short-term Storage: For short-term storage (hours to days), keep extracts at -20°C in an organic solvent.

  • Long-term Storage: For long-term storage, samples should be stored at -80°C.[3] To prevent degradation from freeze-thaw cycles, it is advisable to store samples in single-use aliquots.[3]

  • Inert Atmosphere: To minimize oxidation, samples can be stored under an inert atmosphere (e.g., nitrogen or argon).

Q4: How can I prevent oxidation of the double bond in this compound?

Preventing oxidation is key to maintaining the integrity of the molecule.

  • Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction and storage solvents is recommended to prevent lipid peroxidation.[2]

  • Light Protection: Protect samples from light by using amber vials or by wrapping tubes in aluminum foil.

  • Chelating Agents: The inclusion of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help to sequester metal ions that can catalyze oxidation reactions.

Q5: What type of sample preparation method is recommended for analyzing this compound?

A combination of protein precipitation and solid-phase extraction (SPE) is a robust method for extracting and cleaning up this compound from biological matrices.[1]

  • Protein Precipitation: This initial step, typically with a cold organic solvent like 80% methanol (B129727), removes the majority of proteins.[1]

  • Solid-Phase Extraction (SPE): SPE with a C18 cartridge can be used to further purify the sample, removing salts and other interfering substances, and concentrating the analyte of interest.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound Enzymatic degradationEnsure rapid quenching of enzymatic activity with ice-cold solvents. Keep samples on ice at all times. Consider adding enzyme inhibitors like PMSF.[2]
Chemical hydrolysisMaintain a neutral pH during extraction. Avoid high temperatures.
Inefficient extractionOptimize the extraction solvent. Ensure thorough homogenization of the sample.[1]
Presence of degradation products (e.g., free 3-hydroxy-11Z-octadecenoic acid) Thioester bond hydrolysisWork quickly and at low temperatures. Ensure the pH of all solutions is near neutral.
Appearance of unexpected peaks in the chromatogram Oxidation of the double bondAdd an antioxidant like BHT to all solvents.[2] Protect samples from light and air.
ContaminationUse high-purity solvents and reagents. Ensure all labware is thoroughly cleaned.
Poor chromatographic peak shape Matrix effectsIncorporate a solid-phase extraction (SPE) cleanup step to remove interfering substances from the sample matrix.[1]
Inappropriate mobile phaseEnsure the mobile phase is compatible with the analyte and the column chemistry. For LC-MS analysis, a mobile phase containing a low concentration of a weak acid or base (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) can improve peak shape.[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Tissues
  • Homogenization: Homogenize the frozen tissue powder or cell pellet in an ice-cold extraction solvent (e.g., 80% methanol in water) at a ratio of 1:10 (w/v).[1]

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[1]

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.[1]

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[1]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium acetate.[1]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
  • Column Conditioning: Condition a C18 SPE cartridge by washing it with methanol, followed by equilibration with the sample homogenization buffer.[1]

  • Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.[1]

  • Washing: Wash the cartridge with a high-aqueous buffer to remove interfering substances.[1]

  • Elution: Elute the fatty acyl-CoAs from the cartridge using a high percentage of an organic solvent, such as methanol or acetonitrile.[1]

  • Solvent Evaporation and Reconstitution: Dry the eluate and reconstitute as described in Protocol 1.[1]

Visualizations

degradation_pathway S3HOA_CoA (S)-3-Hydroxy-11Z- Octadecenoyl-CoA S3HOA (S)-3-Hydroxy-11Z- Octadecenoic Acid + CoA-SH S3HOA_CoA->S3HOA Enzymatic Hydrolysis (Thioesterases) or Chemical Hydrolysis Oxidized_Products Oxidized Products S3HOA_CoA->Oxidized_Products Oxidation (at double bond)

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prevention Preventative Measures Low_Temp Low Temperature (4°C) Antioxidants Antioxidants (e.g., BHT) Inhibitors Enzyme Inhibitors (e.g., PMSF) Sample Biological Sample Homogenization Homogenization in Cold Organic Solvent Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) (Optional Cleanup) Supernatant->SPE Analysis LC-MS/MS Analysis Supernatant->Analysis Direct Injection SPE->Analysis

Caption: Recommended experimental workflow for sample preparation.

References

Troubleshooting low yields in the synthesis of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The synthesis of long-chain acyl-CoAs like this compound can be achieved through two primary routes: chemical synthesis and enzymatic synthesis.

  • Chemical Synthesis: This approach often involves the activation of the carboxylic acid group of (S)-3-Hydroxy-11Z-Octadecenoic acid, followed by reaction with Coenzyme A. Common activation methods include the formation of a mixed anhydride (B1165640) or an N-hydroxysuccinimide (NHS) ester. These methods can provide high yields when optimized.

  • Enzymatic Synthesis: This method utilizes enzymes such as long-chain acyl-CoA synthetases (LACS) to catalyze the formation of the thioester bond between the fatty acid and Coenzyme A in an ATP-dependent manner.[1][2] While potentially offering high specificity and milder reaction conditions, optimization of enzyme activity and stability is crucial.

Q2: I am observing a significantly lower yield than expected. What are the potential causes?

A2: Low yields can stem from several factors, including:

  • Incomplete activation of the fatty acid: The initial activation step is critical. In chemical synthesis, incomplete formation of the mixed anhydride or NHS ester will result in unreacted starting material.

  • Side reactions: The hydroxyl group and the double bond in the fatty acid chain can be susceptible to side reactions under harsh chemical conditions. Isomerization of the Z-double bond to the more stable E-isomer can also occur.

  • Degradation of Coenzyme A: Coenzyme A is a sensitive molecule and can degrade at non-optimal pH or in the presence of oxidizing agents.

  • Inefficient purification: The final product is often present in a complex mixture. Inefficient purification can lead to significant product loss.

  • Enzyme inactivity: In enzymatic synthesis, the acyl-CoA synthetase may have low activity due to improper storage, suboptimal reaction conditions (pH, temperature), or the presence of inhibitors.

Q3: How can I purify the final product, this compound?

A3: Purification of long-chain acyl-CoAs is typically achieved using chromatographic techniques. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a powerful method for separating the desired product from starting materials and byproducts.[3] Solid-phase extraction (SPE) can also be employed as a preliminary purification or for desalting the sample.[3]

Q4: What is the stability of the starting material, (11Z)-Octadecenoic acid, and the final product?

A4: (11Z)-Octadecenoic acid, like other unsaturated fatty acids, is susceptible to oxidation at the double bond, especially when exposed to air and light. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.[4] The final product, this compound, should also be stored under similar conditions to prevent both oxidation and hydrolysis of the thioester bond.

Troubleshooting Guides

Low Yield in Chemical Synthesis
Symptom Possible Cause Suggested Solution
High amount of unreacted (S)-3-Hydroxy-11Z-Octadecenoic acid Incomplete activation of the carboxylic acid.- Ensure anhydrous conditions during the activation step. - Increase the equivalents of the activating agent (e.g., ethyl chloroformate for mixed anhydride). - Allow for a longer reaction time for the activation step.
Presence of multiple unidentified byproducts Side reactions involving the hydroxyl group or the double bond.- Use milder reaction conditions (lower temperature). - Protect the hydroxyl group with a suitable protecting group (e.g., silyl (B83357) ether) before activation and deprotect after CoA coupling. - Perform the reaction under an inert atmosphere to prevent oxidation of the double bond.
Low recovery after purification Poor separation or product degradation during purification.- Optimize the HPLC gradient for better separation. - Use a purification method with higher recovery, such as solid-phase extraction.[3] - Ensure all buffers and solvents used during purification are degassed and at the appropriate pH.
Product appears to be the E-isomer Isomerization of the Z-double bond.- Avoid prolonged exposure to heat and acidic or basic conditions. - Use analytical techniques like NMR or GC-MS to confirm the stereochemistry of the double bond.
Low Yield in Enzymatic Synthesis
Symptom Possible Cause Suggested Solution
No or very little product formation Inactive enzyme (Acyl-CoA Synthetase).- Verify the activity of the enzyme with a known substrate. - Ensure the enzyme has been stored correctly at the recommended temperature. - Check for the presence of potential inhibitors in the reaction mixture.
Reaction stalls after initial product formation Product inhibition or enzyme instability.- Add the enzyme in portions throughout the reaction. - Optimize the reaction conditions (pH, temperature, buffer composition) to enhance enzyme stability. - Consider immobilizing the enzyme to improve its stability and reusability.
Low substrate solubility Poor availability of the long-chain fatty acid to the enzyme.- Add a small amount of a biocompatible detergent (e.g., Triton X-100) to the reaction mixture to increase the solubility of the fatty acid. - Prepare a stock solution of the fatty acid in an organic solvent (e.g., ethanol) and add it to the reaction mixture in small volumes.

Experimental Protocols

Key Experiment: Chemical Synthesis via Mixed Anhydride Method

This protocol is a general guideline and may require optimization for specific laboratory conditions.

1. Activation of (S)-3-Hydroxy-11Z-Octadecenoic Acid:

  • Dissolve (S)-3-Hydroxy-11Z-Octadecenoic acid (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
  • Add triethylamine (B128534) (1.1 equivalents) to the solution and cool to 0°C.
  • Slowly add ethyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at 0°C.
  • Stir the reaction mixture at 0°C for 1-2 hours to form the mixed anhydride.

2. Coupling with Coenzyme A:

  • In a separate flask, dissolve Coenzyme A trilithium salt (1.2 equivalents) in a cold aqueous solution of sodium bicarbonate (e.g., 5%).
  • Slowly add the mixed anhydride solution from step 1 to the Coenzyme A solution with vigorous stirring at 0°C.
  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

3. Quenching and Purification:

  • Acidify the reaction mixture to pH 2-3 with dilute HCl.
  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).
  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by reversed-phase HPLC.

Visualizations

Signaling Pathways and Workflows

Chemical_Synthesis_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification FattyAcid (S)-3-Hydroxy-11Z- Octadecenoic Acid MixedAnhydride Mixed Anhydride Intermediate FattyAcid->MixedAnhydride  Ethyl Chloroformate,  Triethylamine in THF Product (S)-3-Hydroxy-11Z- Octadecenoyl-CoA MixedAnhydride->Product CoA Coenzyme A CoA->Product Crude Crude Product Product->Crude  Reaction Quench  & Extraction Pure Pure Product Crude->Pure  Reversed-Phase HPLC

Caption: Workflow for the chemical synthesis of this compound.

Troubleshooting_Logic cluster_reaction_issues Reaction Issues cluster_solutions Potential Solutions Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity AnalyzeReaction Analyze Reaction Mixture (TLC, LC-MS) Start->AnalyzeReaction CheckPurification Evaluate Purification Efficiency Start->CheckPurification EnzymaticRoute Consider Enzymatic Synthesis Start->EnzymaticRoute IncompleteReaction Incomplete Reaction? AnalyzeReaction->IncompleteReaction SideProducts Side Products Formed? AnalyzeReaction->SideProducts OptimizePurification Optimize Purification Protocol CheckPurification->OptimizePurification OptimizeActivation Optimize Activation Step IncompleteReaction->OptimizeActivation ModifyConditions Modify Reaction Conditions (Temp, Time, Atmosphere) SideProducts->ModifyConditions ProtectingGroups Use Protecting Groups SideProducts->ProtectingGroups

Caption: A logical workflow for troubleshooting low synthesis yields.

References

Technical Support Center: Accurate Quantification of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the most recommended method for the sensitive and specific quantification of this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely regarded method for the quantification of acyl-CoAs, including this compound.[1][2] This technique provides high sensitivity and specificity through methods like multiple reaction monitoring (MRM), which tracks specific precursor-to-product ion transitions for the target analyte.[1]

Q2: Why are my this compound samples degrading, and what are the best practices for prevention?

A2: Acyl-CoAs like this compound are susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[1] To minimize degradation, it is crucial to process samples quickly on ice and store them at -80°C, preferably as a dry pellet.[1] For analysis, reconstituting the sample in methanol (B129727) or a buffered solution, such as 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH, can enhance stability compared to unbuffered aqueous solutions.[1]

Q3: What are the characteristic fragmentation patterns for this compound in positive ion mode MS/MS?

A3: In positive ion mode, acyl-CoAs typically exhibit a common fragmentation pattern characterized by a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[1] Another frequently observed fragment ion is at m/z 428, which results from cleavage between the 5' diphosphates.[1][3] These characteristic fragments are useful for setting up neutral loss scans to identify a broad range of acyl-CoA species in a sample.[1]

Q4: How can I improve the chromatographic separation of this compound from other lipid species?

A4: Achieving good chromatographic separation is essential to minimize ion suppression.[1] For long-chain acyl-CoAs, reversed-phase chromatography using a C18 column is commonly employed.[1][2] The use of ion-pairing agents or operating at a high pH (e.g., 10.5 with ammonium hydroxide) can significantly improve peak shape and resolution.[1]

Q5: Are there alternative methods to LC-MS/MS for quantifying 3-hydroxyacyl-CoAs?

A5: Yes, alternative methods include HPLC with UV or fluorescence detection and enzymatic assays.[2] HPLC-based methods may require derivatization of the thiol group for fluorescence detection.[2] Enzymatic assays are highly specific and rely on the enzymatic conversion of the analyte, leading to a measurable change in absorbance or fluorescence, such as monitoring the production of NADH at 340 nm.[2][4][5] However, these methods may have lower sensitivity and throughput compared to LC-MS/MS.[2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Signal Intensity or No Peak Detected Sample DegradationEnsure samples are always kept on ice or at -80°C.[1] Use buffered solutions for reconstitution. Avoid repeated freeze-thaw cycles.
Poor Extraction RecoveryOptimize the solid-phase extraction (SPE) protocol. Ensure proper conditioning and elution steps. Consider a mixed-mode SPE for better recovery of amphiphilic molecules.[6]
Ion SuppressionImprove chromatographic separation to resolve the analyte from co-eluting matrix components.[1] Dilute the sample if concentration allows. Use a stable isotope-labeled internal standard to compensate for matrix effects.
Poor Peak Shape (Tailing or Fronting) Inappropriate Mobile PhaseAdd an ion-pairing agent to the mobile phase to improve peak shape for the anionic acyl-CoA.[1] Adjusting the pH of the mobile phase can also be beneficial.
Column OverloadReduce the injection volume or dilute the sample.
Secondary Interactions with ColumnUse a column with end-capping to minimize silanol (B1196071) interactions.
Inaccurate or Imprecise Quantification Non-Linearity of Calibration CurveConstruct the calibration curve using a matrix that closely matches the study samples to account for matrix effects.[1] A weighted linear regression (e.g., 1/x) can improve accuracy at lower concentrations.[1][3]
Lack of a Suitable Internal StandardUse a stable isotope-labeled internal standard of the analyte if available. If not, an odd-chain acyl-CoA with similar chain length and properties can be used.[1][6]
Inconsistent Sample PreparationEnsure consistent timing and temperature for all sample preparation steps to minimize variability in extraction efficiency.[1]
High Background Noise Contaminated Solvents or ReagentsUse high-purity, LC-MS grade solvents and reagents.
Carryover from Previous InjectionsImplement a robust needle wash protocol between injections, including a strong organic solvent.
Matrix EffectsEnhance sample cleanup using techniques like solid-phase extraction (SPE) to remove interfering substances.[1][6]

Quantitative Data Summary

The following table provides a comparative overview of different analytical methods for the quantification of 3-hydroxy-acyl-CoAs. Please note that specific performance metrics for this compound may vary depending on the specific matrix and instrumentation.

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol[2]120 pmol (with derivatization)[2]~50 fmol[2]
Limit of Quantification (LOQ) 5-50 fmol1.3 nmol (LC/MS-based)[2]~100 fmol[2]
Linearity (R²) >0.99[2]>0.99Variable
Precision (RSD%) < 5%[2]< 15%< 20%
Specificity High[2]Moderate (risk of co-elution)High (enzyme-specific)[2]
Throughput HighModerateLow to Moderate

Experimental Protocols

Method 1: LC-MS/MS Quantification of this compound

This protocol is a general guideline and may require optimization for specific biological matrices.

1. Sample Preparation (Solid-Phase Extraction) a. Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[2] b. Load 500 µL of the sample onto the cartridge.[2] c. Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[2] d. Elute the analyte with 1 mL of methanol.[2] e. Evaporate the eluent to dryness under a gentle stream of nitrogen.[2] f. Reconstitute the residue in 100 µL of the initial mobile phase.[2]

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]

  • Mobile Phase A: 0.1% formic acid in water (or an appropriate ion-pairing agent in buffer).

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes (this should be optimized for separation).[2]

  • Flow Rate: 0.3 mL/min.[2]

  • Injection Volume: 5 µL.[2]

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

  • MRM Transitions:

    • Quantifier: [M+H]+ → [M-507+H]+

    • Qualifier: [M+H]+ → 428

  • Collision Energy: Optimized for the specific analyte.[2]

Method 2: Enzymatic Assay for 3-Hydroxyacyl-CoAs

This assay is based on the activity of 3-hydroxyacyl-CoA dehydrogenase.

1. Principle L-3-hydroxyacyl-CoA + NAD+ ⇌ 3-ketoacyl-CoA + NADH + H+ The rate of NADH formation is monitored by the increase in absorbance at 340 nm.[4][5]

2. Reagents

  • 100 mM Potassium Phosphate (B84403) Buffer, pH 7.3.[5]

  • NAD+ solution.

  • L-3-hydroxyacyl-CoA dehydrogenase enzyme solution.[5]

  • Sample containing this compound.

3. Procedure a. In a cuvette, combine the potassium phosphate buffer, NAD+ solution, and the sample. b. Equilibrate to 37°C.[5] c. Initiate the reaction by adding the L-3-hydroxyacyl-CoA dehydrogenase enzyme solution. d. Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer.[2] e. The rate of change in absorbance is proportional to the concentration of the 3-hydroxyacyl-CoA in the sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification sample Biological Sample spe Solid-Phase Extraction (SPE) sample->spe elute Elution & Evaporation spe->elute reconstitute Reconstitution elute->reconstitute lc Liquid Chromatography (C18) reconstitute->lc ms Tandem Mass Spectrometry (ESI+) lc->ms data Data Acquisition (MRM) ms->data quant Concentration Calculation data->quant

Caption: Workflow for the quantification of this compound by LC-MS/MS.

enzymatic_assay substrate This compound enzyme 3-Hydroxyacyl-CoA Dehydrogenase substrate->enzyme nad NAD+ nad->enzyme product 3-Keto-11Z-Octadecenoyl-CoA enzyme->product nadh NADH enzyme->nadh spectro Measure Absorbance at 340 nm nadh->spectro

References

Overcoming matrix effects in the analysis of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantitative analysis of this and other long-chain acyl-CoAs, with a focus on overcoming matrix effects in LC-MS/MS applications.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] In the context of LC-MS/MS analysis, these effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of the target analyte.[1] Biological matrices like plasma, serum, or tissue homogenates are complex and contain numerous endogenous components (e.g., phospholipids (B1166683), salts, proteins) that can interfere with the ionization of this compound.[2][3]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) the best choice for quantifying this compound?

A2: A SIL-IS is considered the gold standard for quantitative mass spectrometry because it has nearly identical physicochemical properties to the analyte of interest. It will co-elute chromatographically and experience the same degree of matrix effects and extraction variability. By normalizing the signal of the analyte to the signal of the SIL-IS, these sources of error can be effectively compensated for, leading to high accuracy and precision.

Q3: If a specific SIL-IS for this compound is unavailable, what are the best alternatives?

A3: When a specific SIL-IS is not available, an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0), is a suitable alternative.[4] These are not typically found in most biological systems and can effectively mimic the behavior of other long-chain acyl-CoAs during sample preparation and analysis, thus correcting for extraction loss and matrix effects. It is crucial to ensure the chosen internal standard does not co-elute with any endogenous interferences.

Q4: What is the biological significance of this compound?

A4: this compound is an intermediate in the mitochondrial beta-oxidation of fatty acids.[5][6][7][8] This metabolic pathway is crucial for generating energy from lipids. The "S" configuration and the hydroxyl group at the 3-position are characteristic of the intermediates formed during this process. Its accurate quantification can provide insights into fatty acid metabolism and related disorders.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Issue 1: High Matrix Effects (Ion Suppression or Enhancement)
Possible Cause Recommended Solution
Insufficient Sample Cleanup Endogenous phospholipids are a major cause of ion suppression.[2] Implement a more rigorous sample preparation method. Solid-Phase Extraction (SPE) with a C18 or mixed-mode sorbent is highly effective at removing interfering lipids.[3][9] Alternatively, protein precipitation followed by liquid-liquid extraction can also improve sample cleanliness.
Co-elution of Interfering Compounds Optimize the chromatographic separation to resolve this compound from matrix components. Increase the gradient length, change the organic mobile phase (acetonitrile vs. methanol), or adjust the mobile phase pH. Using a column with a different chemistry (e.g., phenyl-hexyl instead of C18) can also alter selectivity.
Inappropriate Ionization Source Parameters Optimize ESI source parameters such as capillary voltage, gas flow, and temperature to maximize the signal for your analyte while potentially minimizing the ionization of interfering compounds.
Issue 2: Poor Peak Shape and Low Signal Intensity
Possible Cause Recommended Solution
Analyte Adsorption Long-chain acyl-CoAs can adsorb to plasticware and metallic surfaces of the LC system.[9] Use polypropylene (B1209903) or silanized glass vials and consider an LC system with biocompatible components. Adding a small amount of a chelating agent like EDTA to the sample and mobile phase can sometimes help.
Suboptimal Mobile Phase pH The phosphate (B84403) groups on the CoA moiety can cause peak tailing. Operating at a higher pH (e.g., using ammonium (B1175870) hydroxide) can improve peak shape for acyl-CoAs on a C18 column.[4]
Analyte Degradation Acyl-CoAs are susceptible to degradation. Keep samples cold during preparation and reconstitute dried extracts just before analysis.[10]
Issue 3: Inaccurate or Imprecise Quantification
Possible Cause Recommended Solution
Lack of Appropriate Internal Standard As mentioned in the FAQs, the use of a SIL-IS or a suitable odd-chain acyl-CoA is critical for accurate quantification.[4]
Non-linearity of Calibration Curve The endogenous nature of the analyte means a true blank matrix is unavailable. Use a surrogate matrix (e.g., charcoal-stripped plasma) or the standard addition method for calibration. Ensure the calibration range brackets the expected sample concentrations.
Carryover Long-chain acyl-CoAs can be "sticky." Implement a robust needle wash protocol on the autosampler, using a strong organic solvent, and inject blank samples after high-concentration samples to assess and mitigate carryover.

Data Presentation

The following tables summarize representative quantitative data for the analysis of long-chain hydroxy acyl-CoAs using LC-MS/MS. This data is intended to serve as a benchmark for method development and validation.

Table 1: Comparison of Sample Preparation Techniques on Analyte Recovery and Matrix Effect

Sample Preparation Method Analyte Average Recovery (%) Matrix Effect (%) *
Protein Precipitation (Methanol)Long-Chain Acyl-CoA85 - 9560 - 80
Protein Precipitation (5% SSA)Long-Chain Acyl-CoA70 - 8585 - 95
Solid-Phase Extraction (C18)Long-Chain Acyl-CoA90 - 10595 - 105

*Matrix Effect (%) is calculated as (Peak area in post-extraction spiked matrix / Peak area in neat solution) x 100. A value of 100% indicates no matrix effect.

Table 2: Representative LC-MS/MS Method Performance

Parameter Value
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 - 10 nM
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) ± 15%

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is recommended for complex matrices like plasma or tissue homogenates to minimize matrix effects.

  • Internal Standard Spiking: Spike the biological sample with an appropriate internal standard (e.g., C17:0-CoA).

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (B52724) to 1 volume of sample. Vortex vigorously and centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Dilution: Dilute the supernatant with 4 volumes of water to reduce the organic content before loading onto the SPE cartridge.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 25% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A: 10% Mobile Phase B).

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Selected Reaction Monitoring (SRM).

    • SRM Transitions: Monitor the transition from the protonated parent ion [M+H]⁺ to a characteristic product ion. For most acyl-CoAs, a neutral loss of 507 Da (the 3'-phospho-ADP moiety) is a common fragmentation pathway used for screening. For quantification, a more specific fragment should be used.

    • Optimization: Optimize collision energy and other MS parameters for this compound and the internal standard using authentic standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma, Tissue) is_spike Spike Internal Standard sample->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt spe Solid-Phase Extraction (C18) ppt->spe dry Dry Down (Nitrogen) spe->dry recon Reconstitute dry->recon lcms LC-MS/MS Analysis recon->lcms data Data Processing & Quantification lcms->data

Caption: General experimental workflow for LC-MS/MS analysis.

fatty_acid_beta_oxidation fatty_acyl_coa Fatty Acyl-CoA (e.g., 11Z-Octadecenoyl-CoA) enoyl_coa trans-Δ2-Enoyl-CoA fatty_acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase (FAD -> FADH2) hydroxyacyl_coa (S)-3-Hydroxyacyl-CoA (Target Analyte) enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) shortened_acyl_coa Acyl-CoA (n-2) ketoacyl_coa->shortened_acyl_coa Thiolase (CoA-SH) acetyl_coa Acetyl-CoA (to Krebs Cycle) ketoacyl_coa->acetyl_coa shortened_acyl_coa->fatty_acyl_coa Re-enters Cycle

Caption: Mitochondrial fatty acid beta-oxidation pathway.

References

Strategies for purifying (S)-3-Hydroxy-11Z-Octadecenoyl-CoA from biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The main challenges include:

  • Chemical Instability: The thioester bond of the CoA moiety is susceptible to hydrolysis, especially at neutral or alkaline pH. The cis double bond at position 11 is prone to oxidation, and the hydroxyl group can also be a site for enzymatic or chemical modification.

  • Low Abundance: this compound is a metabolic intermediate and is typically present at very low concentrations in biological samples.

  • Complex Matrix: Biological samples contain a vast array of other lipids, proteins, and metabolites that can interfere with the extraction and analysis.

  • Enzymatic Degradation: Thioesterases present in the biological matrix can rapidly degrade the target molecule upon cell lysis.

Q2: What is a suitable internal standard for the quantification of this compound?

A2: The ideal internal standard is a stable isotope-labeled version of this compound. If this is not commercially available, an odd-chain 3-hydroxy acyl-CoA, such as 3-hydroxyheptadecanoyl-CoA, can be used as it is unlikely to be present in most biological samples.

Q3: What are the recommended storage conditions for samples and extracts containing this compound?

A3: To minimize degradation, biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C. Extracts should be stored as dry pellets at -80°C and reconstituted in an appropriate solvent immediately before analysis. Aqueous solutions of acyl-CoAs are most stable at a slightly acidic pH (around 4.9-6.0).

Q4: Which analytical technique is most suitable for the quantification of this compound?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, specificity, and ability to distinguish the target analyte from a complex biological matrix.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Analyte Signal Sample Degradation: The thioester bond is hydrolyzed, or the unsaturated fatty acyl chain is oxidized.- Immediately quench metabolic activity upon sample collection (e.g., flash-freezing for tissues, cold methanol (B129727) for cells).- Maintain samples at low temperatures (0-4°C) throughout the extraction process.- Use slightly acidic buffers (pH 4.9-6.0) for extraction.[1]
Inefficient Extraction: The analyte is not effectively extracted from the biological matrix.- Use a combination of polar organic solvents like acetonitrile, isopropanol, and methanol.- Ensure thorough homogenization of the tissue sample.- Consider solid-phase extraction (SPE) with a C18 cartridge for enrichment and purification.[2]
Poor Peak Shape in Chromatography Suboptimal Chromatographic Conditions: The mobile phase composition or gradient is not suitable for the analyte.- Use a reversed-phase C8 or C18 column.- Employ a mobile phase with a slightly acidic modifier like formic acid or an ammonium (B1175870) salt buffer (e.g., ammonium hydroxide (B78521) or ammonium acetate) to improve peak shape.[2][3]
Inaccurate Quantification Matrix Effects: Co-eluting compounds from the biological matrix are suppressing or enhancing the ionization of the analyte.- Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.- Optimize the sample cleanup procedure, for example, by using a more rigorous SPE protocol.
Non-linearity of Calibration Curve: The detector response is not linear across the desired concentration range.- Prepare calibration standards in a matrix that closely matches the biological sample to account for matrix effects.- Use a weighted linear regression for calibration.
Analyte Instability During Storage Hydrolysis or Oxidation: The analyte degrades over time, even at low temperatures.- Store extracts as a dry pellet under an inert gas (e.g., argon or nitrogen) at -80°C.- Reconstitute just before LC-MS/MS analysis.- Avoid repeated freeze-thaw cycles.

Quantitative Data

The following table summarizes typical performance data for the analysis of a 3-hydroxy acyl-CoA using LC-MS/MS. Please note that these values are for a representative compound (3-Hydroxy-Octanoyl-CoA) and may vary for this compound.[2]

Parameter LC-MS/MS Method HPLC-UV/Fluorescence Enzymatic Assays
Limit of Detection (LOD) 1-10 fmol120 pmol (with derivatization)~50 fmol
Limit of Quantification (LOQ) 5-50 fmol1.3 nmol (LC/MS-based)~100 fmol
Linearity (R²) >0.99>0.99Variable
Precision (RSD%) < 5%< 15%< 20%
Specificity HighModerateHigh

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction (SPE) of this compound

This protocol is adapted from methods for long-chain acyl-CoAs and 3-hydroxy acyl-CoAs.[2][4]

  • Sample Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9).

    • Add a suitable amount of internal standard (e.g., stable isotope-labeled this compound or 3-hydroxyheptadecanoyl-CoA).

    • Homogenize the tissue on ice.

    • Add 1 mL of 2-propanol and homogenize again.

    • Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 3000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol, followed by 1 mL of water.[2]

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[2]

    • Elute the acyl-CoAs with 1 mL of methanol.[2]

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the analysis of long-chain hydroxy acyl-CoAs.[2][3]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]

    • Mobile Phase A: 0.1% formic acid in water.[2]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

    • Gradient: Start with a low percentage of mobile phase B (e.g., 5-10%) and increase to a high percentage (e.g., 95%) over several minutes to elute the long-chain acyl-CoAs.

    • Flow Rate: 0.3 mL/min.[2]

    • Injection Volume: 5 µL.[2]

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The [M+H]⁺ ion of this compound.

    • Product Ion: A characteristic fragment ion, often resulting from the neutral loss of the phosphopantetheine moiety.

    • Collision Energy: Optimize for the specific analyte.

Visualizations

Fatty_Acid_Elongation cluster_ER Endoplasmic Reticulum Acyl_CoA Long-Chain Acyl-CoA (e.g., C18:1-CoA) KCS β-ketoacyl-CoA synthase (KCS) Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA 3-Ketoacyl-CoA KCS->Ketoacyl_CoA KCR β-ketoacyl-CoA reductase (KCR) Ketoacyl_CoA->KCR NADPH -> NADP+ Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA (Target Intermediate) KCR->Hydroxyacyl_CoA HCD 3-hydroxyacyl-CoA dehydratase (HCD) Hydroxyacyl_CoA->HCD - H2O Enoyl_CoA trans-2-Enoyl-CoA HCD->Enoyl_CoA ECR enoyl-CoA reductase (ECR) Enoyl_CoA->ECR NADPH -> NADP+ Elongated_Acyl_CoA Elongated Acyl-CoA (C20:1-CoA) ECR->Elongated_Acyl_CoA

Caption: Fatty acid elongation pathway in the endoplasmic reticulum.

Experimental_Workflow Start Biological Sample (Tissue or Cells) Quench Rapid Quenching (Liquid N2 or Cold Solvent) Start->Quench Homogenize Homogenization (Acidic Buffer, Organic Solvents, Internal Standard) Quench->Homogenize Centrifuge1 Centrifugation Homogenize->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Supernatant->SPE Elute Elution SPE->Elute Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Analysis LC_MS->Data

Caption: Experimental workflow for the purification and analysis.

Conceptual_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Membrane_Receptors Membrane Receptors Extracellular_Stimuli->Membrane_Receptors FA_Elongation Fatty Acid Elongation Pathway Membrane_Receptors->FA_Elongation Hydroxy_Acyl_CoA (S)-3-Hydroxy-11Z- Octadecenoyl-CoA FA_Elongation->Hydroxy_Acyl_CoA Membrane_Fluidity Alteration of Membrane Fluidity Hydroxy_Acyl_CoA->Membrane_Fluidity Downstream_Signaling Downstream Signaling Cascades Membrane_Fluidity->Downstream_Signaling Gene_Expression Changes in Gene Expression Downstream_Signaling->Gene_Expression Cellular_Response Cellular Response (e.g., Growth, Stress Adaptation) Gene_Expression->Cellular_Response

Caption: Conceptual signaling role of hydroxy fatty acyl-CoAs.

References

Technical Support Center: Measurement of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its measurement important?

This compound is a long-chain hydroxy fatty acyl-CoA, an intermediate in the beta-oxidation of fatty acids. Accurate measurement of this and other acyl-CoAs is crucial for understanding cellular metabolism, investigating metabolic disorders like fatty acid oxidation defects, and for the development of therapeutics targeting these pathways.[1][2]

Q2: What is the most common analytical method for quantifying this compound?

The most widely accepted method for the sensitive and specific quantification of long-chain acyl-CoAs, including this compound, is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5][6] This technique offers high selectivity and sensitivity, which is necessary for measuring low-abundance endogenous molecules in complex biological matrices.

Q3: What are the main challenges associated with the measurement of long-chain acyl-CoAs?

The primary challenges stem from the inherent instability of these molecules.[3][7] Common issues include:

  • Low recovery during extraction due to incomplete cell lysis or analyte degradation.

  • Analyte degradation caused by enzymatic or chemical hydrolysis.

  • Poor chromatographic peak shape and resolution.

  • Matrix effects in mass spectrometry analysis, leading to ion suppression or enhancement.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the analysis of this compound.

Low Analyte Recovery

Problem: You are observing low or no signal for your target analyte, this compound.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inefficient Sample Homogenization Ensure thorough tissue or cell disruption. For tissues, a glass homogenizer is often effective.[8] Optimize the homogenization time and speed.
Analyte Degradation during Extraction Work quickly and keep samples on ice at all times. Use pre-chilled solvents and tubes.[8] The use of an acidic buffer (e.g., KH2PO4, pH 4.9) can help to minimize enzymatic degradation.[3][9]
Suboptimal Extraction Solvent A common and effective solvent mixture is acetonitrile:isopropanol or a combination with methanol (B129727).[3][10] Ensure the solvent-to-sample ratio is sufficient for efficient extraction.
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE cartridge is properly conditioned and not allowed to dry out before sample loading. Optimize the wash and elution steps to ensure the analyte is retained and then fully eluted. A weak anion exchange SPE column is often used for acyl-CoA purification.[8]
Improper Sample Storage For long-term storage, samples should be flash-frozen in liquid nitrogen and kept at -80°C.[8] Avoid repeated freeze-thaw cycles.
Poor Chromatographic Performance

Problem: You are observing poor peak shape (e.g., tailing, fronting, or broad peaks) or inadequate separation from other isomers or interfering compounds.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal LC Column and Mobile Phase A C18 reversed-phase column is commonly used for long-chain acyl-CoA separation.[4] The use of an ion-pairing agent or a high pH mobile phase (e.g., with ammonium (B1175870) hydroxide) can improve peak shape and retention.[4][5]
Inappropriate Gradient Elution Optimize the gradient profile (slope and duration) to achieve better separation of the target analyte from closely eluting species.
Sample Overload Reduce the injection volume or dilute the sample to avoid overloading the analytical column.
Sample Matrix Effects Ensure efficient sample cleanup using SPE to remove interfering substances like phospholipids.

Experimental Protocols

A generalized protocol for the extraction and analysis of this compound from biological tissues is provided below. This should be optimized for your specific sample type and instrumentation.

Protocol: Extraction and Analysis of this compound from Tissue

1. Sample Preparation and Homogenization:

  • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

  • Add 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (KH2PO4, pH 4.9).[3][9]

  • Add an appropriate internal standard (e.g., Heptadecanoyl-CoA) to the buffer before homogenization to correct for extraction losses.[3]

  • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Add 2 mL of an organic solvent mixture (e.g., acetonitrile:2-propanol, 3:1 v/v) and continue homogenization.[10]

2. Extraction:

  • Transfer the homogenate to a centrifuge tube.

  • Vortex for 2 minutes, then sonicate for 3 minutes in an ice bath.[3]

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.[3]

  • Collect the supernatant for SPE.

3. Solid-Phase Extraction (SPE) for Purification:

  • Use a weak anion exchange SPE column.

  • Condition: Pass methanol through the column, followed by equilibration with the initial mobile phase conditions or water.

  • Load: Load the supernatant from the extraction step onto the SPE column.

  • Wash: Wash the column with a weak organic solvent to remove neutral lipids and other interferences.

  • Elute: Elute the acyl-CoAs with a stronger solvent, often containing an acid or a higher ionic strength buffer.

4. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 15 mM Ammonium Hydroxide in water.[3]

  • Mobile Phase B: 15 mM Ammonium Hydroxide in acetonitrile.[3]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, ramps up to a high percentage to elute the long-chain acyl-CoAs, and then returns to initial conditions for re-equilibration.[3]

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Detection: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: Representative LC-MS/MS Method Validation Data for Long-Chain Acyl-CoA Analysis

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for long-chain acyl-CoAs, which would be applicable to the analysis of this compound.

Parameter Typical Value Reference
Accuracy 94.8 - 110.8%[4]
Inter-run Precision (CV) 2.6 - 12.2%[4]
Intra-run Precision (CV) 1.2 - 4.4%[4]
Extraction Recovery 70 - 80%[9]

Visualizations

Diagram 1: Troubleshooting Workflow for Low Analyte Signal

Low_Signal_Troubleshooting cluster_extraction Extraction Issues cluster_spe SPE Issues cluster_lcms LC-MS/MS Issues start Low or No Analyte Signal check_storage Verify Sample Storage (-80°C, no freeze-thaw) start->check_storage check_extraction Evaluate Extraction Procedure check_storage->check_extraction Storage OK homogenization Incomplete Homogenization? check_extraction->homogenization check_spe Assess SPE Cleanup conditioning Improper Conditioning? check_spe->conditioning check_lcms Investigate LC-MS/MS System sensitivity Low Instrument Sensitivity? check_lcms->sensitivity degradation Analyte Degradation? homogenization->degradation Homogenization OK solvent Incorrect Solvent? degradation->solvent Degradation Minimized solvent->check_spe Solvent Correct elution Inefficient Elution? conditioning->elution Conditioning OK elution->check_lcms Elution OK matrix_effects Ion Suppression? sensitivity->matrix_effects Sensitivity OK

Caption: Troubleshooting workflow for low analyte signal.

Diagram 2: Simplified Fatty Acid Beta-Oxidation Pathway

Beta_Oxidation_Pathway fatty_acyl_coa Fatty Acyl-CoA enoyl_coa trans-Δ2-Enoyl-CoA fatty_acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa (S)-3-Hydroxyacyl-CoA (e.g., this compound) enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase shorter_acyl_coa Shorter Acyl-CoA ketoacyl_coa->shorter_acyl_coa Thiolase tca_cycle TCA Cycle acetyl_coa->tca_cycle shorter_acyl_coa->fatty_acyl_coa Next Cycle

References

Technical Support Center: Chromatographic Resolution of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound and its related compounds.

Problem Possible Causes Solutions
Poor Resolution or No Separation of Enantiomers 1. Inappropriate chiral stationary phase (CSP).2. Mobile phase composition is not optimal.3. Temperature fluctuations.4. Flow rate is too high.5. Analyte derivatization is incomplete or unstable.1. Screen different types of chiral columns (e.g., polysaccharide-based like amylose (B160209) or cellulose (B213188) derivatives).[1]2. Adjust the ratio of organic modifier (e.g., isopropanol, acetonitrile) and buffer. For basic analytes, a higher proportion of acid may be needed, and vice-versa.[1]3. Use a column oven to maintain a stable temperature. Lowering the temperature can sometimes improve resolution.[1]4. Decrease the flow rate. Optimal flow rates for chiral separations are often lower than for standard reversed-phase chromatography.[1]5. Ensure complete derivatization by optimizing reaction conditions (time, temperature, reagent concentration). Confirm the stability of the diastereomers under the chromatographic conditions.[2]
Peak Tailing 1. Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups).2. Column overload.3. Inappropriate mobile phase pH.4. Contamination of the column or guard column.1. Use a highly deactivated (end-capped) column. Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.2. Reduce the sample concentration or injection volume.3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.4. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column frit.
Irreproducible Retention Times 1. Inadequate column equilibration.2. Changes in mobile phase composition.3. Pump malfunction or leaks.4. Temperature variations.1. Ensure the column is fully equilibrated with the mobile phase before each injection sequence.2. Prepare fresh mobile phase daily and ensure accurate mixing.3. Check the HPLC system for leaks, especially around fittings and pump seals. Perform a pump pressure test.4. Use a column thermostat to maintain a consistent temperature.
High Backpressure 1. Blockage in the system (e.g., tubing, inline filter, guard column, or column frit).2. Precipitated buffer in the mobile phase.3. High mobile phase viscosity.1. Systematically isolate components of the HPLC system to identify the source of the blockage. Replace any clogged parts.2. Ensure the buffer is fully dissolved in the mobile phase. Filter the mobile phase before use.3. Check the viscosity of your mobile phase. A high percentage of certain organic solvents can increase backpressure.
Ghost Peaks 1. Contamination in the injector or sample loop.2. Impurities in the mobile phase or sample.3. Late eluting compounds from a previous injection.1. Clean the injector and sample loop with a strong solvent.2. Use high-purity solvents and sample diluents.3. Increase the run time or implement a gradient flush at the end of each run to elute strongly retained compounds.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a method for the chiral separation of this compound?

A1: The first step is to select an appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often a good starting point for the separation of hydroxy fatty acids.[1] Screening several different chiral columns with a generic mobile phase is an effective initial approach.

Q2: Should I derivatize my analyte for chiral separation?

A2: Derivatization can be a very effective strategy to enhance the resolution of enantiomers. Converting the hydroxyl group of this compound into a diastereomeric derivative, for example, by reacting it with a chiral derivatizing agent like 3,5-dimethylphenyl isocyanate, can improve separation on a chiral column.[1] This can also improve detection sensitivity if a fluorescent tag is used.

Q3: How does temperature affect chiral separations?

A3: Temperature can significantly impact the enantioselectivity of a chiral separation.[1] It is an important parameter to optimize. Generally, lower temperatures can increase resolution, but may also lead to higher backpressure and longer run times. It is crucial to use a column oven to maintain a consistent and optimized temperature.

Q4: What type of detection is suitable for this compound?

A4: Due to the lack of a strong chromophore in the molecule itself, UV detection at low wavelengths (around 210 nm) can be used, but may lack sensitivity and specificity. A more robust and sensitive method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] This allows for selective detection and quantification, which is particularly useful for complex biological samples.

Q5: Can I use reversed-phase chromatography for this compound?

A5: Yes, reversed-phase chromatography is commonly used for the analysis of acyl-CoA derivatives. A C18 column is a typical choice.[4] For chiral separations, specialized chiral reversed-phase columns are available. The mobile phase would typically consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).

Experimental Protocols

Protocol 1: Chiral UHPLC-MS/MS Method for 3-Hydroxy Fatty Acids (Adapted for this compound)

This protocol is adapted from methods developed for the chiral separation of other 3-hydroxy fatty acids.[1]

  • Sample Preparation (from biological matrix):

    • Homogenize the tissue or cell sample in an ice-cold extraction solvent (e.g., 80% methanol in water).

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate proteins.

    • Collect the supernatant containing the acyl-CoAs.

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

  • Chromatographic Conditions:

    • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 1.6 µm silica (B1680970) particles (e.g., CHIRALPAK IA-U).

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.

    • Gradient: Start with a low percentage of mobile phase B, and ramp up to elute the long-chain acyl-CoA. A typical gradient might be:

      • 0-2 min: 10% B

      • 2-15 min: 10-90% B

      • 15-18 min: 90% B

      • 18-20 min: 10% B (re-equilibration)

    • Flow Rate: 0.2 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

    • Detection Mode: Selected Reaction Monitoring (SRM). The specific precursor and product ions for this compound would need to be determined by direct infusion of a standard.

Visualizations

Logical Workflow for Troubleshooting Poor Resolution

G start Start: Poor or No Resolution check_column Is the Chiral Stationary Phase (CSP) appropriate? start->check_column screen_columns Screen different CSPs (e.g., polysaccharide-based) check_column->screen_columns No/Unsure optimize_mp Optimize Mobile Phase check_column->optimize_mp Yes screen_columns->optimize_mp adjust_temp Adjust Temperature optimize_mp->adjust_temp adjust_flow Adjust Flow Rate adjust_temp->adjust_flow check_derivatization Consider Derivatization adjust_flow->check_derivatization end_good Resolution Achieved adjust_flow->end_good If resolution is sufficient check_derivatization->end_good If necessary

Caption: A logical workflow for troubleshooting poor chromatographic resolution.

Fatty Acid Beta-Oxidation Pathway

G acyl_coa Fatty Acyl-CoA (e.g., 11Z-Octadecenoyl-CoA) enoyl_coa trans-Δ2-Enoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa (S)-3-Hydroxyacyl-CoA (e.g., this compound) enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase shorter_acyl_coa Shorter Acyl-CoA ketoacyl_coa->shorter_acyl_coa Thiolase TCA TCA acetyl_coa->TCA To TCA Cycle shorter_acyl_coa->acyl_coa Re-enters Pathway

Caption: The mitochondrial fatty acid beta-oxidation pathway.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA and its (R)-Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct metabolic fates and biological activities of the (S) and (R) enantiomers of 3-Hydroxy-11Z-Octadecenoyl-CoA. This document provides a comparative analysis based on established principles of fatty acid metabolism, supported by experimental data from analogous compounds, and includes detailed experimental protocols and pathway visualizations.

The stereochemistry of metabolic intermediates plays a pivotal role in determining their biological activity and metabolic fate. This guide focuses on the comparison of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA and its enantiomer, (R)-3-Hydroxy-11Z-Octadecenoyl-CoA. These molecules are intermediates in the β-oxidation of 11Z-octadecenoic acid (cis-vaccenic acid), a common monounsaturated fatty acid. The differential processing of these enantiomers by stereospecific enzymes underscores the intricate regulation of lipid metabolism.

Executive Summary

Data Presentation: Comparative Enzyme Kinetics

Due to the absence of specific kinetic data for this compound and its (R)-enantiomer, the following table presents data for analogous long-chain acyl-CoA substrates with the respective stereospecific dehydrogenases. Oleoyl-CoA (C18:1, cis-9) serves as a proxy for the (S)-enantiomer in the mitochondrial pathway. Data for the (R)-enantiomer is inferred from the known substrate preferences of peroxisomal D-specific enzymes, which typically handle D-hydroxyacyl-CoAs.

Substrate (Analog)EnzymeStereospecificityKm (µM)Vmax (U/mg)Biological Pathway
(S)-3-Hydroxyoleoyl-CoAL-3-Hydroxyacyl-CoA Dehydrogenase (mitochondrial)S-specific~5-15HighMitochondrial β-oxidation
(R)-3-Hydroxyacyl-CoAD-3-Hydroxyacyl-CoA Dehydrogenase (peroxisomal)R-specificVariableGenerally LowerPeroxisomal β-oxidation

Note: The kinetic values are approximate and collated from studies on long-chain acyl-CoA substrates. The Vmax for the peroxisomal enzyme is generally lower than its mitochondrial counterpart for common fatty acids.

Signaling and Metabolic Pathways

The differential metabolism of the (S) and (R) enantiomers of 3-Hydroxy-11Z-Octadecenoyl-CoA is rooted in their engagement with distinct cellular metabolic pathways: mitochondrial and peroxisomal β-oxidation.

Mitochondrial β-Oxidation of this compound

The (S)-enantiomer is a substrate for the mitochondrial trifunctional protein, which harbors L-3-hydroxyacyl-CoA dehydrogenase activity. This pathway is the primary route for energy production from fatty acids.

mitochondrial_beta_oxidation 11Z-Octadecenoyl-CoA 11Z-Octadecenoyl-CoA Enoyl-CoA Hydratase Enoyl-CoA Hydratase 11Z-Octadecenoyl-CoA->Enoyl-CoA Hydratase H2O This compound This compound Enoyl-CoA Hydratase->this compound L-3-Hydroxyacyl-CoA\nDehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase This compound->L-3-Hydroxyacyl-CoA\nDehydrogenase NAD+ 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA\nDehydrogenase->3-Ketoacyl-CoA NADH + H+ Thiolase Thiolase 3-Ketoacyl-CoA->Thiolase CoA-SH Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Mitochondrial β-oxidation pathway for the (S)-enantiomer.
Peroxisomal β-Oxidation of (R)-3-Hydroxy-11Z-Octadecenoyl-CoA

The (R)-enantiomer, if formed, would be metabolized in peroxisomes, which contain D-3-hydroxyacyl-CoA dehydrogenase. This pathway is crucial for the metabolism of very long-chain fatty acids, branched-chain fatty acids, and D-hydroxy fatty acids.

peroxisomal_beta_oxidation 11Z-Octadecenoyl-CoA 11Z-Octadecenoyl-CoA Acyl-CoA Oxidase Acyl-CoA Oxidase 11Z-Octadecenoyl-CoA->Acyl-CoA Oxidase O2 trans-2-Enoyl-CoA trans-2-Enoyl-CoA Acyl-CoA Oxidase->trans-2-Enoyl-CoA H2O2 D-Bifunctional Protein\n(Hydratase activity) D-Bifunctional Protein (Hydratase activity) trans-2-Enoyl-CoA->D-Bifunctional Protein\n(Hydratase activity) H2O (R)-3-Hydroxy-11Z-Octadecenoyl-CoA (R)-3-Hydroxy-11Z-Octadecenoyl-CoA D-Bifunctional Protein\n(Hydratase activity)->(R)-3-Hydroxy-11Z-Octadecenoyl-CoA D-Bifunctional Protein\n(Dehydrogenase activity) D-Bifunctional Protein (Dehydrogenase activity) (R)-3-Hydroxy-11Z-Octadecenoyl-CoA->D-Bifunctional Protein\n(Dehydrogenase activity) NAD+ 3-Ketoacyl-CoA 3-Ketoacyl-CoA D-Bifunctional Protein\n(Dehydrogenase activity)->3-Ketoacyl-CoA NADH + H+ Thiolase Thiolase 3-Ketoacyl-CoA->Thiolase CoA-SH Acetyl-CoA + Chain-shortened Acyl-CoA Acetyl-CoA + Chain-shortened Acyl-CoA Thiolase->Acetyl-CoA + Chain-shortened Acyl-CoA

Peroxisomal β-oxidation pathway for the (R)-enantiomer.

Experimental Protocols

Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is adapted for the measurement of the activity of L-3-hydroxyacyl-CoA dehydrogenase with long-chain unsaturated substrates.

Principle: The oxidation of the (S)-3-hydroxyacyl-CoA substrate is coupled to the reduction of NAD+, which can be monitored by the increase in absorbance at 340 nm.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • NAD+ solution (10 mM in water)

  • Bovine Serum Albumin (BSA, fatty acid-free, 10 mg/mL)

  • This compound (substrate, 1 mM in water)

  • Purified L-3-Hydroxyacyl-CoA Dehydrogenase

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 850 µL of 100 mM potassium phosphate buffer, pH 7.3

    • 50 µL of 10 mg/mL BSA

    • 50 µL of 10 mM NAD+

  • Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding 50 µL of the enzyme solution.

  • Record the baseline absorbance at 340 nm for 2 minutes.

  • Add 10 µL of the 1 mM this compound substrate to start the reaction.

  • Monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of reaction from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M-1cm-1).

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Prepare Reaction Mix\n(Buffer, BSA, NAD+) Prepare Reaction Mix (Buffer, BSA, NAD+) Incubate at 37°C Incubate at 37°C Prepare Reaction Mix\n(Buffer, BSA, NAD+)->Incubate at 37°C Add Enzyme Add Enzyme Incubate at 37°C->Add Enzyme Record Baseline Record Baseline Add Enzyme->Record Baseline Add Substrate Add Substrate Record Baseline->Add Substrate Monitor A340 Monitor A340 Add Substrate->Monitor A340 Calculate Rate Calculate Rate Monitor A340->Calculate Rate

Workflow for the spectrophotometric assay of L-3-hydroxyacyl-CoA dehydrogenase.

Conclusion

The stereochemistry at the C3 position of 3-Hydroxy-11Z-Octadecenoyl-CoA is a critical determinant of its biological activity. The (S)-enantiomer is efficiently metabolized through the mitochondrial β-oxidation pathway, contributing to cellular energy production. The (R)-enantiomer, on the other hand, is destined for the peroxisomal β-oxidation pathway. This metabolic segregation highlights the precision of cellular enzymatic machinery and has significant implications for understanding lipid-related metabolic disorders and for the development of targeted therapeutic agents. Further research is warranted to obtain direct experimental data on the kinetic parameters of these specific enantiomers to fully elucidate their distinct biological roles.

A Comparative Guide to the Functional Differences of Long-Chain Acyl-CoAs: (S)-3-Hydroxy-11Z-Octadecenoyl-CoA in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional characteristics of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA against other well-characterized long-chain acyl-CoAs, namely the monounsaturated oleoyl-CoA and the saturated palmitoyl-CoA. Long-chain acyl-CoAs are pivotal molecules in cellular metabolism and signaling, acting as substrates for energy production, building blocks for complex lipids, and as regulatory molecules. Understanding the functional distinctions imparted by structural variations, such as hydroxylation and unsaturation, is crucial for research in metabolic diseases and for the development of targeted therapeutics.

While extensive research exists for common long-chain acyl-CoAs, specific experimental data on this compound is limited. Therefore, this guide combines established knowledge of fatty acid metabolism with logical inferences based on its unique structure to present a comprehensive comparative analysis.

Biochemical Roles and Metabolic Pathways

Long-chain acyl-CoAs are central intermediates in fatty acid metabolism, primarily catabolized through mitochondrial β-oxidation to generate ATP or utilized in anabolic pathways for the synthesis of complex lipids like triglycerides and phospholipids.

This compound is an intermediate in the β-oxidation of unsaturated fatty acids and is also involved in fatty acid elongation. Its 3-hydroxy group signifies its position within a cycle of oxidation or elongation, while the cis-double bond at the 11th position necessitates the action of specific isomerases or reductases for complete catabolism.

Oleoyl-CoA (18:1, n-9) , a monounsaturated acyl-CoA, and Palmitoyl-CoA (16:0) , a saturated acyl-CoA, are key players in these pathways. Their metabolism is well-documented and serves as a benchmark for comparison.

cluster_beta_oxidation Mitochondrial β-Oxidation cluster_synthesis Fatty Acid Elongation & Synthesis palmitoyl_coa Palmitoyl-CoA (16:0) acyl_coa_dehydrogenase Acyl-CoA Dehydrogenase palmitoyl_coa->acyl_coa_dehydrogenase oleoyl_coa Oleoyl-CoA (18:1) oleoyl_coa->acyl_coa_dehydrogenase isomerase Isomerase oleoyl_coa->isomerase hydroxy_coa (S)-3-Hydroxy-11Z- Octadecenoyl-CoA (18:1, 3-OH) hydroxyacyl_coa_dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase hydroxy_coa->hydroxyacyl_coa_dehydrogenase enoyl_coa_hydratase Enoyl-CoA Hydratase acyl_coa_dehydrogenase->enoyl_coa_hydratase enoyl_coa_hydratase->hydroxyacyl_coa_dehydrogenase thiolase Thiolase hydroxyacyl_coa_dehydrogenase->thiolase Acetyl-CoA Acetyl-CoA thiolase->Acetyl-CoA isomerase->enoyl_coa_hydratase acetyl_coa_s Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa_s->malonyl_coa elongase Fatty Acid Elongase malonyl_coa->elongase palmitoyl_coa_s palmitoyl_coa_s elongase->palmitoyl_coa_s Palmitoyl-CoA oleoyl_coa_s oleoyl_coa_s elongase->oleoyl_coa_s Oleoyl-CoA hydroxy_coa_s (S)-3-Hydroxy-11Z- Octadecenoyl-CoA elongase->hydroxy_coa_s complex_lipids Triglycerides, Phospholipids palmitoyl_coa_s->elongase palmitoyl_coa_s->complex_lipids oleoyl_coa_s->complex_lipids hydroxy_coa_s->elongase

Figure 1: Overview of the central roles of long-chain acyl-CoAs in metabolic pathways.

Enzyme Interactions

The structural features of each long-chain acyl-CoA dictate its interaction with metabolic enzymes. The presence of a hydroxyl group and/or a cis-double bond influences substrate specificity and reaction kinetics.

Acyl-CoAKey Interacting EnzymesExpected Kinetic Parameters (Hypothetical)Notes
This compound 3-Hydroxyacyl-CoA Dehydrogenase (HAD), Enoyl-CoA IsomeraseLower Vmax with HAD compared to saturated counterparts due to the double bond.The cis-11 double bond may require isomerization for complete oxidation.
Oleoyl-CoA Acyl-CoA Dehydrogenase (ACAD), Enoyl-CoA IsomeraseKm and Vmax for ACAD are generally comparable to saturated acyl-CoAs of similar chain length.Requires an isomerase to handle the cis-double bond during β-oxidation.
Palmitoyl-CoA Acyl-CoA Dehydrogenase (ACAD)Serves as a standard substrate for many studies on fatty acid oxidation enzymes.Does not require auxiliary enzymes for β-oxidation.

Signaling and Regulatory Functions

Beyond their metabolic roles, long-chain acyl-CoAs are increasingly recognized as signaling molecules that can modulate the activity of transcription factors and other proteins, thereby influencing gene expression and cellular processes.

While specific signaling roles for this compound have not been elucidated, it is plausible that its unique structure could confer distinct regulatory properties. For instance, long-chain 3-hydroxy fatty acids have been shown to act as uncouplers of mitochondrial oxidative phosphorylation, which could have significant signaling consequences.

cluster_nucleus Nuclear Signaling cluster_mitochondria Mitochondrial Effects acyl_coa Long-Chain Acyl-CoAs (e.g., Oleoyl-CoA, Palmitoyl-CoA) ppar PPARα acyl_coa->ppar hnf4a HNF4α acyl_coa->hnf4a hydroxy_acyl_coa This compound uncoupling Uncoupling hydroxy_acyl_coa->uncoupling gene_expression Gene Expression (Lipid Metabolism) ppar->gene_expression hnf4a->gene_expression oxphos Oxidative Phosphorylation uncoupling->oxphos Inhibition

Figure 2: Potential signaling roles of long-chain acyl-CoAs.

Experimental Data Summary

The following table summarizes key physicochemical properties and includes hypothetical comparative data on metabolic parameters. Direct experimental values for this compound are largely unavailable and are therefore inferred based on its structure.

ParameterThis compoundOleoyl-CoAPalmitoyl-CoA
Molecular Formula C₃₉H₆₈N₇O₁₈P₃SC₃₉H₆₈N₇O₁₇P₃SC₃₇H₆₆N₇O₁₇P₃S
Molecular Weight 1047.98 g/mol 1032.00 g/mol 1005.95 g/mol
Chain Length & Unsaturation C18:1, 3-OHC18:1C16:0
Hypothetical Rate of β-oxidation ModerateHighHigh
Hypothetical Enzyme Affinity (Km) Varies with enzymeGenerally in low µM range for ACADsGenerally in low µM range for ACADs
Potential Signaling Role Mitochondrial uncouplingPPARα activationSubstrate for protein acylation

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the functional differences of long-chain acyl-CoAs.

Measurement of Fatty Acid Oxidation Rate in Cultured Cells

This protocol describes a cell-based assay to measure the rate of fatty acid oxidation (FAO) by quantifying the production of radiolabeled metabolites from a labeled fatty acid substrate.

start Seed cells in a multi-well plate incubation Incubate with radiolabeled fatty acid substrate (e.g., ¹⁴C-Palmitate) start->incubation lysis Lyse cells and precipitate macromolecules incubation->lysis separation Separate acid-soluble metabolites (ASMs) by centrifugation lysis->separation scintillation Quantify radioactivity in the supernatant using scintillation counting separation->scintillation analysis Calculate FAO rate (nmol/min/mg protein) scintillation->analysis

Figure 3: Experimental workflow for measuring fatty acid oxidation rate.

Materials:

  • Cultured cells (e.g., hepatocytes, myotubes)

  • Culture medium

  • Radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid) complexed to bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Perchloric acid (PCA)

  • Scintillation cocktail

  • Scintillation counter

  • Protein assay reagent (e.g., BCA)

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere and reach the desired confluency.

  • Prepare the radiolabeled substrate by complexing the fatty acid to BSA in the culture medium.

  • Wash the cells with PBS to remove the existing medium.

  • Add the medium containing the radiolabeled substrate to the cells and incubate for a defined period (e.g., 1-3 hours) at 37°C.

  • Stop the reaction by placing the plate on ice and adding cold PCA to lyse the cells and precipitate macromolecules.

  • Centrifuge the samples to pellet the precipitate.

  • Transfer the supernatant containing the acid-soluble metabolites (ASMs), which include radiolabeled acetyl-CoA and other intermediates, to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration in a parallel set of wells to normalize the FAO rate.

  • Calculate the rate of fatty acid oxidation as nanomoles of radiolabeled substrate converted to ASMs per minute per milligram of protein.

Analysis of Acyl-CoAs by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the extraction, derivatization, and analysis of 3-hydroxy fatty acids, the precursors to 3-hydroxyacyl-CoAs, from biological samples.

Materials:

  • Biological sample (e.g., plasma, cell lysate)

  • Internal standards (stable isotope-labeled 3-hydroxy fatty acids)

  • Sodium hydroxide (B78521) (NaOH) for hydrolysis

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate (B1210297) for extraction

  • Nitrogen gas for drying

  • Derivatization reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane - BSTFA + TMCS)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Add stable isotope-labeled internal standards to the biological sample.

  • For total 3-hydroxy fatty acid measurement, hydrolyze the sample with NaOH. For free 3-hydroxy fatty acids, omit this step.

  • Acidify the sample with HCl.

  • Extract the fatty acids with ethyl acetate.

  • Evaporate the organic solvent under a stream of nitrogen.

  • Derivatize the dried extract to create volatile trimethylsilyl (B98337) (TMS) esters.

  • Inject the derivatized sample into the GC-MS system.

  • Separate the different 3-hydroxy fatty acid derivatives by gas chromatography and detect them by mass spectrometry.

  • Quantify the endogenous 3-hydroxy fatty acids by comparing their peak areas to those of the corresponding internal standards.[1][2][3]

Conclusion

The provided experimental protocols offer a framework for investigating these hypothesized differences. Further research is imperative to fully elucidate the specific functions of this compound and its role in health and disease. Such studies will undoubtedly contribute to a more nuanced understanding of lipid metabolism and may unveil new targets for therapeutic intervention in metabolic disorders.

References

A Comparative Guide to the Validation of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA as a Potential Biomarker for Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the validation of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA as a potential novel biomarker for Metabolic Syndrome (MetS). Due to the current lack of direct validation data for this specific acyl-CoA in MetS, this document outlines a proposed validation workflow, comparing it with established biomarkers and detailing the necessary experimental protocols.

Introduction to Metabolic Syndrome and the Need for Novel Biomarkers

Metabolic Syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. While traditional biomarkers are used for diagnosis, there is a growing need for more sensitive and specific markers for early detection and risk stratification.[1] Altered lipid metabolism is a key feature of MetS, making acyl-CoAs, central intermediates in fatty acid metabolism, a promising area for biomarker discovery.[2]

This compound: A Potential but Unvalidated Biomarker

This compound is an intermediate in fatty acid metabolism. While its direct role in MetS is not yet established, its position within lipid metabolic pathways suggests it could be a sensitive indicator of metabolic dysregulation. This guide proposes a framework for its validation.

Comparative Analysis of Biomarkers for Metabolic Syndrome

The following table compares the hypothetical profile of this compound with established biomarkers for MetS.

Biomarker CategorySpecific BiomarkerMethod of MeasurementKnown Association with Metabolic SyndromeProposed Advantage of this compound
Traditional Clinical Markers Waist CircumferenceTape MeasureIncreased in MetSMore direct measure of metabolic dysregulation
Blood PressureSphygmomanometerElevated in MetSNot a direct metabolic marker
Fasting GlucoseGlucose MeterElevated in MetSMay provide earlier indication of insulin (B600854) resistance
TriglyceridesLipid PanelElevated in MetSMay reflect specific pathway alterations
HDL CholesterolLipid PanelDecreased in MetSMay reflect specific pathway alterations
Inflammatory Markers C-Reactive Protein (CRP)ImmunoassayElevated in MetS[1]Potentially more specific to lipid-induced inflammation
Interleukin-6 (IL-6)ImmunoassayElevated in MetS[1]Potentially more specific to lipid-induced inflammation
Adipokines LeptinImmunoassayElevated in MetS[3]May provide a more direct link to cellular lipid metabolism
AdiponectinImmunoassayDecreased in MetS[3]May provide a more direct link to cellular lipid metabolism
Metabolites Uric AcidColorimetric AssayElevated in MetSReflects a different metabolic pathway
Proposed Acyl-CoA This compoundLC-MS/MSHypothetical: Altered levels due to dysregulated fatty acid oxidationDirect measure of fatty acid metabolism, potentially indicating pathway-specific defects

Proposed Experimental Workflow for Validation

The following diagram outlines the proposed workflow for validating this compound as a MetS biomarker.

G cluster_0 Phase 1: Discovery and Quantification cluster_1 Phase 2: Data Analysis and Biomarker Identification cluster_2 Phase 3: Clinical Validation A Patient Cohort Selection (MetS vs. Healthy Controls) B Sample Collection (Plasma/Serum, Tissue Biopsies) A->B C Lipid Extraction B->C D Acyl-CoA Profiling via LC-MS/MS C->D E Quantitative Data Analysis D->E F Statistical Analysis (T-test, ROC curves) E->F G Identification of Differentially Expressed Acyl-CoAs F->G H Large-Scale Cohort Study G->H I Correlation with MetS Phenotypes H->I J Assessment of Diagnostic/ Prognostic Value I->J

Proposed workflow for biomarker validation.

Detailed Experimental Protocols

This protocol is adapted from established methods for lipidomics.

  • Sample Preparation: Thaw 50 µL of plasma or serum on ice.

  • Protein Precipitation and Extraction: Add 150 µL of ice-cold ethanol (B145695) to the sample. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the lipid extract to a new tube.

  • Drying: Dry the extract under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform).

This protocol is based on general methods for acyl-CoA analysis.[4][5]

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column suitable for lipid analysis.

    • Mobile Phase: A gradient of solvents, typically water with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

    • Flow Rate: Optimized for the specific column and separation.

    • Injection Volume: Typically 5-10 µL of the reconstituted lipid extract.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion mode.

    • Ionization Source: Electrospray ionization (ESI).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The specific precursor-to-product ion transitions for this compound and an appropriate internal standard would need to be determined.

    • Data Analysis: Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard.

Signaling Pathways in Metabolic Syndrome

Understanding the signaling pathways involved in MetS is crucial for interpreting the relevance of a potential biomarker.

G cluster_0 Insulin Signaling Pathway cluster_1 Inflammatory Signaling cluster_2 Metabolic Consequences Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GSK3 Glycogen Synthesis Akt->GSK3 FFA Free Fatty Acids TLR4 TLR4 FFA->TLR4 NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines IR_node Insulin Resistance Cytokines->IR_node inhibition MetS Metabolic Syndrome IR_node->MetS

Key signaling pathways in Metabolic Syndrome.

Dysregulation in the insulin signaling pathway is a hallmark of MetS. Excess free fatty acids, which can lead to the accumulation of intermediates like this compound, can activate inflammatory pathways that interfere with insulin signaling, leading to insulin resistance.

Conclusion and Future Directions

While this compound is a plausible candidate biomarker for Metabolic Syndrome due to its role in lipid metabolism, its clinical utility is currently unknown. The experimental framework presented in this guide provides a roadmap for its systematic validation. Future research should focus on performing acyl-CoA profiling in large, well-characterized patient cohorts to determine if this compound, either alone or as part of a biomarker panel, can improve the diagnosis, risk stratification, and management of Metabolic Syndrome.

References

Comparative Metabolomics of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA Levels in Different Tissues

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the levels of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA, a key intermediate in the beta-oxidation of oleic acid, across different tissues. Due to the limited availability of direct quantitative data for this specific molecule, this guide presents data on total long-chain acyl-CoAs (LCACoAs) as a proxy, offering valuable insights into the relative metabolic activity of fatty acid oxidation in various tissues.

Data Presentation: Quantitative Comparison of Acyl-CoA Levels

TissueTotal Long-Chain Acyl-CoA Concentration (nmol/g wet weight)Key Findings
Heart 14.51 ± 2.11[1]The heart exhibits a high concentration of LCACoAs, reflecting its heavy reliance on fatty acid oxidation for energy.[1] Studies on mice lacking the ACSL1 enzyme, crucial for acyl-CoA synthesis, showed a 65% reduction in total heart LCACoAs, with significant decreases in C18:1-CoA, the precursor to this compound.
Skeletal Muscle 4 - 8[2][3]Skeletal muscle maintains a significant pool of LCACoAs, which can fluctuate based on nutritional status, such as fasting.[2][3]
Adipose Tissue 0.4 - 0.9[2][3]Adipose tissue shows considerably lower levels of LCACoAs compared to muscle and heart, indicating a lower rate of fatty acid oxidation.[2][3]
Liver -While specific quantitative data for total LCACoAs in the liver was not found in the provided search results, the liver is a central organ for fatty acid metabolism and is expected to have a dynamic acyl-CoA pool.

Experimental Protocols

The quantification of long-chain acyl-CoAs like this compound from tissues is a multi-step process requiring careful sample handling and sophisticated analytical techniques. The following is a synthesized methodology based on established protocols for LC-MS/MS analysis of acyl-CoAs.

Tissue Collection and Homogenization
  • Tissue Excision and Snap-Freezing: Immediately after excision, tissues should be snap-frozen in liquid nitrogen to quench metabolic activity and prevent degradation of acyl-CoAs.

  • Homogenization: Frozen tissue is typically ground to a fine powder under liquid nitrogen. The powdered tissue is then homogenized in a cold extraction solvent. Common solvents include acetonitrile/isopropanol mixtures or acidic solutions like perchloric acid to precipitate proteins and extract the acyl-CoAs.

Extraction and Purification
  • Solid-Phase Extraction (SPE): The tissue homogenate is centrifuged, and the supernatant containing the acyl-CoAs is collected. This extract is then loaded onto a solid-phase extraction cartridge (e.g., C18) to purify the acyl-CoAs from other cellular components.

  • Elution and Concentration: The acyl-CoAs are eluted from the SPE cartridge, and the eluate is often evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC): The extracted and purified acyl-CoAs are separated using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). A C18 column is commonly employed for the separation of these long-chain molecules.

  • Tandem Mass Spectrometry (MS/MS): The separated acyl-CoAs are then detected and quantified using a tandem mass spectrometer, typically with an electrospray ionization (ESI) source operating in positive ion mode. Multiple reaction monitoring (MRM) is a common acquisition mode for its high selectivity and sensitivity in quantifying specific molecules.

Visualizations

Signaling Pathway: Fatty Acid Beta-Oxidation

The following diagram illustrates the fatty acid beta-oxidation spiral, highlighting the position of this compound as an intermediate in the breakdown of oleoyl-CoA.

Fatty_Acid_Beta_Oxidation Oleoyl_CoA Oleoyl-CoA (C18:1) Enoyl_CoA_Isomerase Enoyl-CoA Isomerase Oleoyl_CoA->Enoyl_CoA_Isomerase trans_2_Octadecenoyl_CoA trans-Δ2-Octadecenoyl-CoA Enoyl_CoA_Isomerase->trans_2_Octadecenoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase trans_2_Octadecenoyl_CoA->Enoyl_CoA_Hydratase S_3_Hydroxy_11Z_Octadecenoyl_CoA (S)-3-Hydroxy-11Z- Octadecenoyl-CoA Enoyl_CoA_Hydratase->S_3_Hydroxy_11Z_Octadecenoyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase S_3_Hydroxy_11Z_Octadecenoyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Beta_Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Beta_Ketoacyl_CoA Thiolase Thiolase Beta_Ketoacyl_CoA->Thiolase Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Fatty acid beta-oxidation pathway for oleoyl-CoA.

Experimental Workflow: Quantification of this compound

This diagram outlines the key steps in the experimental workflow for the comparative metabolomic analysis of this compound in different tissues.

Experimental_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing Tissue_Collection 1. Tissue Collection (Snap-freezing) Homogenization 2. Homogenization (in organic solvent) Tissue_Collection->Homogenization Extraction 3. Solid-Phase Extraction (SPE) Homogenization->Extraction Concentration 4. Elution & Concentration Extraction->Concentration LC_Separation 5. LC Separation (C18 Reverse Phase) Concentration->LC_Separation MS_Detection 6. MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification 7. Quantification MS_Detection->Quantification Comparison 8. Comparative Analysis Quantification->Comparison

Caption: Workflow for acyl-CoA quantification in tissues.

References

Unveiling the Structure of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA: A Comparative Guide to High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of lipid metabolites is paramount. This guide provides a detailed comparison of high-resolution mass spectrometry (HRMS) for the characterization of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA, a key intermediate in fatty acid metabolism. We present supporting experimental data from analogous compounds and compare HRMS with alternative analytical techniques.

High-resolution mass spectrometry coupled with tandem MS (MS/MS) stands as a powerful tool for the structural elucidation of complex lipids like this compound. Its high sensitivity and specificity allow for the determination of elemental composition and the identification of key structural features through characteristic fragmentation patterns.

High-Resolution Mass Spectrometry Analysis

The positive ion mode electrospray ionization (ESI) of long-chain acyl-CoA esters typically reveals a protonated molecular ion ([M+H]⁺). Subsequent collision-induced dissociation (CID) of this precursor ion yields a wealth of structural information.

Predicted Fragmentation Pattern

Based on the known fragmentation of similar long-chain acyl-CoA esters and 3-hydroxy fatty acids, the following table summarizes the predicted high-resolution mass spectrometry data for this compound (exact mass: 1047.4208 g/mol ).

Fragment DescriptionPredicted m/zInterpretation
[M+H]⁺ 1048.4281 Protonated molecular ion
[M+H-H₂O]⁺1030.4175Loss of water from the 3-hydroxy group
[M+H-507]⁺541.4011Neutral loss of the 3'-phospho-ADP moiety, a characteristic fragmentation of acyl-CoAs.[1][2]
[Acylium ion + H]⁺355.2894Cleavage of the thioester bond, retaining the fatty acyl chain with the hydroxyl group.
m/z 428428.0372Fragment corresponding to the CoA moiety.[2]
m/z 103103.0390Characteristic fragment for 3-hydroxy fatty acid methyl esters, likely also prominent for the CoA ester.[3]

Note: The predicted m/z values are based on theoretical calculations and may vary slightly in experimental data.

Experimental Protocols

A robust analytical method for the structural confirmation of this compound involves liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS).

Sample Preparation
  • Extraction: Lipid extraction from biological matrices is typically performed using a modified Bligh-Dyer or Folch method with a mixture of chloroform, methanol (B129727), and water.

  • Solid-Phase Extraction (SPE): The lipid extract is further purified using a C18 SPE cartridge to enrich the acyl-CoA fraction and remove interfering substances.

  • Reconstitution: The purified acyl-CoA fraction is dried under a stream of nitrogen and reconstituted in a suitable solvent, such as 50% methanol in water, for LC-MS analysis.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used for the separation of long-chain acyl-CoAs.

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes is typically employed to elute the acyl-CoAs.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

High-Resolution Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: Orbitrap or Time-of-Flight (TOF).

  • Scan Range: m/z 150-1500.

  • Resolution: > 60,000 FWHM.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) with a normalized collision energy of 20-40 eV.

Visualization of Key Processes

To better illustrate the analytical workflow and the expected fragmentation, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample LipidExtraction Lipid Extraction BiologicalSample->LipidExtraction SPE Solid-Phase Extraction LipidExtraction->SPE FinalExtract Final Extract SPE->FinalExtract LC Liquid Chromatography FinalExtract->LC HRMS High-Resolution MS LC->HRMS MSMS Tandem MS (MS/MS) HRMS->MSMS DataAnalysis Data Analysis MSMS->DataAnalysis

Experimental workflow for LC-HRMS analysis.

fragmentation_pathway cluster_fragments Characteristic Fragments Precursor [M+H]⁺ m/z 1048.4 NeutralLoss [M+H-507]⁺ m/z 541.4 Precursor->NeutralLoss -507 Da Acylium [Acylium ion + H]⁺ m/z 355.3 Precursor->Acylium Thioester cleavage CoA_fragment CoA fragment m/z 428.0 Precursor->CoA_fragment Hydroxy_fragment 3-hydroxy fragment m/z 103.0 Acylium->Hydroxy_fragment Further fragmentation

Predicted fragmentation of this compound.

Comparison with Alternative Techniques

While HRMS is a powerful tool, other techniques can provide complementary information for structural confirmation.

TechniquePrincipleAdvantagesDisadvantages
High-Resolution Mass Spectrometry (HRMS) Measures mass-to-charge ratio with high accuracy and precision, enabling elemental composition determination and fragmentation analysis.High sensitivity and specificity. Requires minimal sample amount. Provides detailed structural information through MS/MS.Isomer differentiation can be challenging without specialized techniques. Does not directly provide stereochemical information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to elucidate the chemical structure and stereochemistry of a molecule.Provides unambiguous structural and stereochemical information.[4][5] Non-destructive.[4]Lower sensitivity compared to MS, requiring larger sample amounts.[4][5] Complex spectra can be difficult to interpret for large molecules.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and detects them with a mass spectrometer.Excellent separation for volatile compounds. Well-established libraries for compound identification.Requires derivatization of non-volatile lipids, which can introduce artifacts.[6][7][8] High temperatures can cause degradation of labile molecules.
Chemical Derivatization followed by MS Chemical modification of the analyte to enhance ionization efficiency or to introduce a specific fragmentation pattern for locating functional groups.Can improve sensitivity and provide specific structural information (e.g., double bond location).[9]Adds complexity to sample preparation.[7] Derivatization may not be complete or may introduce side products.
Advanced MS Techniques for Double Bond Localization

Standard CID often does not provide sufficient energy to fragment the fatty acyl chain to pinpoint the location of the double bond. Advanced techniques can overcome this limitation:

  • Ozone-induced Dissociation (OzID): Involves the reaction of mass-selected ions with ozone gas, leading to cleavage at the double bond and the formation of diagnostic fragment ions.[10]

  • Ultraviolet Photodissociation (UVPD): Uses high-energy photons to induce fragmentation across the entire molecule, including the carbon-carbon bonds of the fatty acyl chain.[11]

  • Paternò-Büchi Reaction coupled with MS: A photochemical reaction that specifically derivatizes the double bond, leading to characteristic fragmentation upon CID.[11]

Conclusion

High-resolution mass spectrometry is an indispensable technique for the structural confirmation of this compound and other complex lipids. Its ability to provide accurate mass measurements and detailed fragmentation patterns allows for high-confidence identification. While alternative techniques such as NMR and GC-MS offer complementary information, the sensitivity and structural detail provided by HRMS, especially when combined with advanced fragmentation methods, make it the premier choice for in-depth lipid analysis in modern research and development.

References

Quantitative Comparison of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA in Healthy Versus Diseased States: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive quantitative comparison of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA and related metabolites in healthy individuals versus those with inherited metabolic disorders. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes relevant metabolic pathways to facilitate a deeper understanding of the role of this molecule in disease.

While direct quantitative data for this compound is not abundant in current literature, its accumulation is a key pathological feature in certain fatty acid oxidation disorders (FAODs), particularly Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. In this condition, the impaired activity of the LCHAD enzyme leads to a buildup of long-chain 3-hydroxyacyl-CoAs. As these acyl-CoAs are readily converted to their corresponding acylcarnitines for transport, the levels of long-chain 3-hydroxyacylcarnitines in plasma and blood spots serve as reliable diagnostic markers for LCHAD deficiency.

Quantitative Data Presentation

The following table summarizes the levels of key long-chain 3-hydroxyacylcarnitines, which are direct derivatives of their corresponding acyl-CoAs, in healthy individuals compared to patients with LCHAD deficiency. These values are indicative of the accumulation of upstream metabolites like this compound in diseased states.

AnalyteHealthy Control RangeLCHAD Deficiency RangeFold Increase (Approx.)Reference
C16-OH Acylcarnitine Undetectable to low levelsSignificantly elevated>10x[1][2]
C18:1-OH Acylcarnitine Undetectable to low levelsSignificantly elevated>10x[1][3][4]
C18-OH Acylcarnitine Undetectable to low levelsSignificantly elevated>10x[1][3]
(C16OH+C18OH+C18:1OH)/C0 Ratio < 0.0170.04 - 0.361>2x[1][5]

Note: C0 refers to free carnitine. The ratio of long-chain hydroxyacylcarnitines to free carnitine is a robust diagnostic indicator.

Experimental Protocols

The quantification of long-chain acyl-CoAs and their acylcarnitine derivatives is primarily achieved through tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC).

Methodology: LC-MS/MS for Acylcarnitine Profiling

This method is widely used in newborn screening and diagnostic laboratories for the detection of FAODs.

  • Sample Preparation: Dried blood spots or plasma samples are subjected to an extraction procedure, typically using a solvent mixture containing an internal standard (e.g., isotopically labeled acylcarnitines).

  • Chromatographic Separation: The extracted analytes are separated using a reverse-phase liquid chromatography column. A gradient elution with solvents such as acetonitrile (B52724) and water with additives like formic acid is commonly employed to resolve the different acylcarnitine species.

  • Mass Spectrometry Detection: The separated acylcarnitines are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each analyte are monitored.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the metabolic pathway of this compound and a typical experimental workflow for its analysis.

fatty_acid_beta_oxidation cluster_mitochondrion Mitochondrial Matrix 11Z_Octadecenoyl_CoA 11Z-Octadecenoyl-CoA trans2_11Z_Octadecadienoyl_CoA trans-2,11Z-Octadecadienoyl-CoA 11Z_Octadecenoyl_CoA->trans2_11Z_Octadecadienoyl_CoA Acyl-CoA Dehydrogenase S_3_Hydroxy_11Z_Octadecenoyl_CoA This compound trans2_11Z_Octadecadienoyl_CoA->S_3_Hydroxy_11Z_Octadecenoyl_CoA Enoyl-CoA Hydratase 3_Keto_11Z_Octadecenoyl_CoA 3-Keto-11Z-Octadecenoyl-CoA S_3_Hydroxy_11Z_Octadecenoyl_CoA->3_Keto_11Z_Octadecenoyl_CoA LCHAD Disease_State LCHAD Deficiency (Accumulation) S_3_Hydroxy_11Z_Octadecenoyl_CoA->Disease_State Hexadecenoyl_CoA 9Z-Hexadecenoyl-CoA 3_Keto_11Z_Octadecenoyl_CoA->Hexadecenoyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA 3_Keto_11Z_Octadecenoyl_CoA->Acetyl_CoA

Caption: Mitochondrial beta-oxidation of 11Z-Octadecenoyl-CoA.

experimental_workflow Sample Blood Spot / Plasma Sample Extraction Solvent Extraction with Internal Standards Sample->Extraction LC_Separation Liquid Chromatography Separation Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Result Quantitative Comparison (Healthy vs. Diseased) Data_Analysis->Result

Caption: Experimental workflow for acylcarnitine analysis.

Discussion

The accumulation of this compound and other long-chain 3-hydroxyacyl-CoAs is a hallmark of LCHAD deficiency.[6][7] This buildup is due to a genetic defect in the HADHA gene, which codes for the alpha-subunit of the mitochondrial trifunctional protein that possesses LCHAD activity.[6] The inability to properly metabolize long-chain fatty acids leads to energy deficiency, particularly during periods of fasting or illness, and the accumulation of toxic intermediates.[7]

The quantitative analysis of long-chain 3-hydroxyacylcarnitines via LC-MS/MS is a critical tool for the diagnosis and monitoring of LCHAD deficiency.[2][4] The significant elevation of these biomarkers in affected individuals provides a clear distinction from healthy controls. Further research into the precise concentrations of this compound and its direct impact on cellular signaling pathways may open new avenues for therapeutic interventions for LCHAD deficiency and other related FAODs. While not a direct signaling molecule in the classical sense, the accumulation of long-chain acyl-CoAs can have downstream effects on cellular processes by altering membrane properties, modulating enzyme activities, and impacting gene expression.

References

A Comparative Guide to the Inter-laboratory Validation of Analytical Methods for (S)-3-Hydroxy-11Z-Octadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA, a key intermediate in fatty acid metabolism. In the absence of a formal inter-laboratory validation study for this specific analyte, this document synthesizes performance data from established methods for similar long-chain fatty acyl-CoAs to serve as a benchmark for laboratories. The primary focus is on the widely adopted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, with comparisons to High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence detection and enzymatic assays.

Comparison of Analytical Method Performance

The following table summarizes typical performance characteristics for the analysis of long-chain acyl-CoAs, providing a baseline for what can be expected during an in-house or inter-laboratory validation. Data is compiled from various studies on similar analytes.[1][2]

Parameter LC-MS/MS HPLC-UV/Fluorescence Enzymatic Assays
Limit of Detection (LOD) 1-10 fmol1-10 pmol (UV), ~120 pmol (with derivatization for Fluorescence)[2]~50 fmol
Limit of Quantitation (LOQ) 5-50 fmol5-50 pmol (UV), ~1.3 nmol (Fluorescence)[2]~100 fmol
Linearity (R²) >0.99>0.99Variable
Precision (RSD%) < 15% (inter-assay CV often 5-10%)[1]< 15%< 20%
Accuracy (% Recovery) 85-115%80-120%70-130%
Specificity High (based on mass-to-charge ratio and fragmentation)Moderate (risk of co-elution)High (enzyme-specific)
Throughput HighModerateLow to Moderate

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the primary analytical techniques.

LC-MS/MS Method Protocol

This method is recognized for its high sensitivity and specificity in quantifying long-chain acyl-CoAs.[1][3][4]

a) Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Load 500 µL of the biological sample (e.g., tissue homogenate, cell lysate) onto the cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b) Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm).[1]

  • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.[1]

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile (B52724).[1]

  • Gradient: A typical gradient starts at a low percentage of organic phase (e.g., 20% B), ramps up to a high percentage (e.g., 95% B) to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 5-10 µL.

c) Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition: For this compound (C39H68N7O18P3S), the precursor ion [M+H]+ would be monitored, with fragmentation to a characteristic product ion. A common neutral loss for acyl-CoAs is 507 Da, corresponding to the adenylyl-diphosphate moiety.[3][4]

  • Collision Energy: Optimized for the specific analyte to achieve the most stable and intense fragment ion signal.

HPLC with UV/Fluorescence Detection

A more accessible but less sensitive alternative to LC-MS/MS.[5][6][7]

a) Sample Preparation

  • Follow the same solid-phase extraction protocol as for LC-MS/MS.

  • For fluorescence detection, a derivatization step is required to label the thiol group of Coenzyme A with a fluorescent tag (e.g., chloroacetaldehyde (B151913) to form the etheno-adduct).[5]

b) High-Performance Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase: Typically a buffered methanol or acetonitrile gradient.

  • Detection:

    • UV: 260 nm (for the adenine (B156593) moiety of Coenzyme A).[5]

    • Fluorescence: Excitation and emission wavelengths specific to the chosen fluorescent label.

Enzymatic Assay

This method offers high specificity based on enzyme-substrate interactions.[2]

  • The assay typically involves an enzyme for which the acyl-CoA is a substrate.

  • The reaction is coupled to a system that produces a detectable signal, such as the production or consumption of NADH, which can be measured by absorbance at 340 nm.

  • The change in absorbance is proportional to the concentration of the analyte.

  • Requires specific enzymes and may be lower in throughput compared to chromatographic methods.

Visualizations

Metabolic Pathway Context

This compound is an intermediate in the beta-oxidation of unsaturated fatty acids. The following diagram illustrates its position in this critical metabolic pathway.

BetaOxidation Fatty_Acyl_CoA 11Z-Octadecenoyl-CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Fatty_Acyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA (S)-3-Hydroxy-11Z- Octadecenoyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Keto-11Z-Octadecenoyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Shorter_Acyl_CoA Hexadecenoyl-CoA Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Caption: Beta-oxidation pathway for unsaturated fatty acids.

Inter-laboratory Validation Workflow

The diagram below outlines a typical workflow for conducting an inter-laboratory validation study, based on FDA and ICH guidelines.[8][9][10]

ValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution by Participating Labs cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Analytical Method & Performance Criteria P2 Develop Standardized Protocol P1->P2 P3 Prepare & Distribute Reference Materials P2->P3 L1 Lab 1 (In-house Validation) P3->L1 L2 Lab 2 (In-house Validation) P3->L2 L3 Lab 'n' (In-house Validation) P3->L3 A1 Collect & Centralize Data L1->A1 L2->A1 L3->A1 A2 Statistical Analysis (Repeatability, Reproducibility) A1->A2 A3 Final Validation Report A2->A3

Caption: Workflow for an inter-laboratory analytical method validation.

References

A Functional Comparison of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA and Saturated Hydroxyacyl-CoAs in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed functional comparison between the monounsaturated (S)-3-Hydroxy-11Z-Octadecenoyl-CoA and its saturated hydroxyacyl-CoA counterparts. This document is intended for researchers, scientists, and drug development professionals working in the fields of metabolic pathways, enzymology, and drug discovery. The comparison focuses on their roles as intermediates in fatty acid β-oxidation, their interaction with key metabolic enzymes, and the implications of their structural differences on their biochemical functions.

Introduction

(S)-3-Hydroxyacyl-CoAs are critical intermediates in the mitochondrial and peroxisomal β-oxidation of fatty acids, a major energy-generating process.[1] The structure of the acyl chain, specifically its length and degree of saturation, significantly influences its metabolism.[2] this compound is an 18-carbon monounsaturated hydroxyacyl-CoA, derived from the common dietary fatty acid, oleic acid. Its saturated counterparts include molecules like (S)-3-hydroxyoctadecanoyl-CoA (from stearic acid) and other shorter-chain saturated hydroxyacyl-CoAs. Understanding the functional distinctions between these molecules is crucial for elucidating the nuances of lipid metabolism and its dysregulation in various disease states.

Core Functional Differences

The primary functional divergence between this compound and saturated hydroxyacyl-CoAs arises from the presence of a cis double bond in the acyl chain of the former. While both saturated and unsaturated hydroxyacyl-CoAs are substrates for 3-hydroxyacyl-CoA dehydrogenases (HADHs), the metabolism of unsaturated species requires additional enzymatic steps to resolve the double bond, which can otherwise halt the β-oxidation spiral.

Saturated hydroxyacyl-CoAs are processed by a canonical set of enzymes in the β-oxidation pathway. In contrast, the processing of this compound and other unsaturated hydroxyacyl-CoAs necessitates the action of auxiliary enzymes, such as enoyl-CoA isomerases and dienoyl-CoA reductases, to modify the double bond's position and conformation, allowing β-oxidation to proceed.

Comparative Data

Table 1: Substrate Specificity of L-3-Hydroxyacyl-CoA Dehydrogenase (porcine heart) with Saturated Substrates of Varying Chain Lengths

Substrate (Saturated L-3-Hydroxyacyl-CoA)Chain LengthRelative Vmax (%)Km (µM)
Butyryl-CoAC410014.3
Hexanoyl-CoAC61352.5
Octanoyl-CoAC81401.1
Decanoyl-CoAC101250.9
Dodecanoyl-CoAC121050.9
Tetradecanoyl-CoAC14801.0
Hexadecanoyl-CoAC16601.1

Data adapted from He, X. Y., et al. (1989). Anal Biochem, 180(1), 105-9.[2] The data indicates that the enzyme is most active with medium-chain substrates.[2]

Key Metabolic Pathways and Enzymatic Processing

The metabolism of both saturated and unsaturated hydroxyacyl-CoAs primarily occurs through the β-oxidation pathway. However, the specific enzymes and reaction steps differ.

Mitochondrial β-Oxidation

In mitochondria, the β-oxidation of long-chain fatty acids is carried out by a multi-enzyme complex known as the mitochondrial trifunctional protein (MTP).[3] MTP contains three enzymatic activities: enoyl-CoA hydratase, long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), and long-chain 3-ketoacyl-CoA thiolase.[3]

  • Saturated Hydroxyacyl-CoAs: These molecules are direct substrates for the LCHAD component of MTP, which catalyzes their oxidation to 3-ketoacyl-CoAs.[1]

  • This compound: The processing of this unsaturated intermediate is more complex. After several cycles of β-oxidation, the double bond at position 11 will eventually be located at a position that hinders the standard enzymatic reactions. Auxiliary enzymes are required to isomerize the cis double bond to a trans configuration, allowing the hydratase and dehydrogenase to act upon it.

Beta_Oxidation_Comparison

Peroxisomal β-Oxidation

Peroxisomes also play a role in fatty acid metabolism, particularly for very long chain fatty acids and some unsaturated fatty acids.[4] Peroxisomal β-oxidation differs from the mitochondrial pathway in several aspects, including the enzymes involved. Peroxisomes contain their own set of 3-hydroxyacyl-CoA dehydrogenases.[5] Notably, peroxisomal β-oxidation of fatty acids with cis-double bonds at even-numbered carbons can lead to the formation of R-isomers of 3-hydroxyacyl-CoA, which are not substrates for the S-specific mitochondrial dehydrogenase.[4] This necessitates the action of additional epimerases or hydratases to convert the R-isomer to the S-isomer for further metabolism.[4]

Peroxisomal_Unsaturated_Pathway start Unsaturated Acyl-CoA (in Peroxisome) cis_enoyl cis-2-Enoyl-CoA start->cis_enoyl Acyl-CoA Oxidase r_hydroxy (R)-3-Hydroxyacyl-CoA cis_enoyl->r_hydroxy 2-Enoyl-CoA Hydratase I s_hydroxy (S)-3-Hydroxyacyl-CoA r_hydroxy->s_hydroxy 3-Hydroxyacyl-CoA Epimerase or 2-Enoyl-CoA Hydratase II (reverse) + 2-Enoyl-CoA Hydratase I keto 3-Ketoacyl-CoA s_hydroxy->keto S-3-Hydroxyacyl-CoA Dehydrogenase end Further β-Oxidation keto->end Thiolase

Experimental Protocols

Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity

A reliable method for comparing the activity of L-3-hydroxyacyl-CoA dehydrogenase with different substrates involves a coupled-enzyme spectrophotometric assay.[2]

Principle: The 3-ketoacyl-CoA product of the L-3-hydroxyacyl-CoA dehydrogenase reaction is cleaved by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A. This subsequent irreversible reaction pulls the initial dehydrogenase reaction to completion, preventing product inhibition and allowing for accurate rate measurements. The activity is monitored by following the reduction of NAD+ to NADH at 340 nm.

Reagents:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • NAD+ (2 mM)

  • Coenzyme A (CoA) (0.2 mM)

  • 3-ketoacyl-CoA thiolase (excess activity)

  • L-3-hydroxyacyl-CoA substrate (this compound or saturated hydroxyacyl-CoA) (varying concentrations for kinetic analysis)

  • Purified L-3-hydroxyacyl-CoA dehydrogenase (e.g., from porcine heart or recombinant human LCHAD)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NAD+, CoA, and 3-ketoacyl-CoA thiolase in a cuvette.

  • Add the L-3-hydroxyacyl-CoA substrate to the reaction mixture and equilibrate to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the L-3-hydroxyacyl-CoA dehydrogenase.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Repeat the assay with varying substrate concentrations to determine Km and Vmax values.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reaction Mixture: - Buffer - NAD+ - CoA - Thiolase mix Mix Reagents and Substrate in Cuvette reagents->mix substrates Prepare Substrates: - this compound - Saturated Hydroxyacyl-CoAs substrates->mix equilibrate Equilibrate to 37°C mix->equilibrate start_reaction Initiate with HADH Enzyme equilibrate->start_reaction measure Monitor NADH Production (Absorbance at 340 nm) start_reaction->measure velocity Calculate Initial Velocity measure->velocity kinetics Determine Km and Vmax (e.g., Michaelis-Menten Plot) velocity->kinetics

Conclusion

The presence of a cis double bond in this compound necessitates a more complex metabolic pathway involving auxiliary enzymes compared to its saturated counterparts. While both are substrates for 3-hydroxyacyl-CoA dehydrogenases, the efficiency of their overall degradation is dependent on the coordinated action of these additional enzymes. The provided experimental protocol offers a robust method for directly comparing the kinetic parameters of HADH isozymes with these different substrates, which would provide valuable quantitative data to further elucidate the functional distinctions. Such studies are essential for a deeper understanding of lipid metabolism and for the development of therapeutic strategies targeting metabolic disorders.

References

The Metabolic Fate of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA: A Comparative Guide to its Enzymatic Product and Alternative Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the enzymatic product of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA metabolism, a key intermediate in the beta-oxidation of unsaturated fatty acids. We will objectively compare the primary metabolic pathway with potential alternative routes, supported by experimental data and detailed protocols.

Executive Summary

The primary enzymatic product of this compound metabolism is 3-keto-11Z-octadecenoyl-CoA . This conversion is catalyzed by the enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH) , a crucial step in the mitochondrial beta-oxidation spiral. The presence of the cis-double bond at the eleventh carbon necessitates the action of an auxiliary enzyme, enoyl-CoA isomerase , in subsequent cycles of beta-oxidation to ensure the complete degradation of the fatty acid chain. While alternative pathways for unsaturated fatty acid oxidation exist, the canonical beta-oxidation pathway remains the principal route for the metabolism of this monounsaturated 18-carbon fatty acyl-CoA.

Primary Metabolic Pathway: Beta-Oxidation

The metabolism of this compound predominantly follows the well-established beta-oxidation pathway. This process involves a series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, generating acetyl-CoA, NADH, and FADH2.

The immediate enzymatic conversion of this compound is the third step of the beta-oxidation cycle:

  • Enzyme: 3-Hydroxyacyl-CoA Dehydrogenase (HADH)[1][2]

  • Substrate: this compound

  • Product: 3-Keto-11Z-Octadecenoyl-CoA[1][2]

  • Cofactor: NAD+ is reduced to NADH[1][2]

Following this oxidation, the resulting 3-ketoacyl-CoA undergoes thiolytic cleavage, releasing a molecule of acetyl-CoA and a shortened acyl-CoA chain. The cis-double bond at what is now position 9 (originally position 11) will eventually require the action of enoyl-CoA isomerase to be converted to a trans-Δ²-enoyl-CoA, a suitable substrate for enoyl-CoA hydratase in a subsequent round of beta-oxidation.[3][4][5]

Visualizing the Pathway

Beta_Oxidation_Unsaturated cluster_beta_oxidation Beta-Oxidation Cycle S_3_Hydroxy (S)-3-Hydroxy-11Z- Octadecenoyl-CoA Ketoacyl 3-Keto-11Z- Octadecenoyl-CoA S_3_Hydroxy->Ketoacyl 3-Hydroxyacyl-CoA Dehydrogenase (HADH) NAD+ -> NADH Thiolysis Thiolytic Cleavage Ketoacyl->Thiolysis Thiolase + CoA-SH Shortened_Acyl_CoA 16:1(9Z)-Acyl-CoA Thiolysis->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolysis->Acetyl_CoA Isomerase_Step Further Beta-Oxidation Cycles Shortened_Acyl_CoA->Isomerase_Step Enoyl_Isomerase Enoyl-CoA Isomerase Isomerase_Step->Enoyl_Isomerase cis-Δ³ to trans-Δ² Final_Products Acetyl-CoA, NADH, FADH2 Enoyl_Isomerase->Final_Products

Caption: The metabolic pathway of this compound.

Alternative Metabolic Pathways

While the canonical beta-oxidation pathway is the primary route, alternative pathways for the metabolism of unsaturated fatty acids exist, particularly for polyunsaturated fatty acids or those with double bonds at even-numbered positions. For a monounsaturated fatty acid like 11Z-octadecenoic acid, these alternative routes are less significant.

These alternative pathways generally involve enzymes such as 2,4-dienoyl-CoA reductase in addition to enoyl-CoA isomerase to resolve complex double bond structures that are not substrates for the standard beta-oxidation enzymes.

Comparative Performance Data

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)Reference
3-Hydroxydecanoyl-CoAPig Heart~10Not specified[6]
3-Hydroxylauroyl-CoAPig Heart~10Not specified[6]
3-Hydroxymyristoyl-CoAPig Heart~10Not specified[6]
3-Hydroxypalmitoyl-CoAPig Heart~10Not specified[6]
Acetoacetyl-CoARalstonia eutropha FadB'48149[7]

Note: The data presented are for analogous substrates and provide a comparative context for the enzymatic activity.

The data indicate that long-chain 3-hydroxyacyl-CoA dehydrogenases exhibit high affinity (low Km) for substrates with varying chain lengths.[6] The Vmax for the bacterial enzyme with a short-chain substrate is notably high.[7] It is expected that the enzymatic conversion of this compound by mammalian HADH would proceed with high efficiency.

Experimental Protocols

Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This spectrophotometric assay measures the rate of NADH production, which is directly proportional to the enzymatic activity of HADH.

Principle: (S)-3-Hydroxyacyl-CoA + NAD+ --(HADH)--> 3-Ketoacyl-CoA + NADH + H+

The increase in absorbance at 340 nm due to the formation of NADH is monitored over time.

Reagents:

  • 100 mM Potassium Phosphate Buffer, pH 7.3

  • 10 mM NAD+ solution

  • 1 mM (S)-3-Hydroxyacyl-CoA substrate solution (e.g., this compound)

  • Purified 3-Hydroxyacyl-CoA Dehydrogenase enzyme solution

Procedure:

  • In a 1 mL cuvette, combine:

    • 900 µL of 100 mM Potassium Phosphate Buffer (pH 7.3)

    • 50 µL of 10 mM NAD+ solution

    • 20 µL of enzyme solution

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 30 µL of the 1 mM (S)-3-Hydroxyacyl-CoA substrate.

  • Immediately mix by inversion and monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculate the rate of reaction from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M-1cm-1).

A coupled assay system with 3-ketoacyl-CoA thiolase can also be employed to prevent product inhibition and drive the reaction to completion.[6]

Assay for Enoyl-CoA Isomerase Activity

This assay is crucial for understanding the complete beta-oxidation of unsaturated fatty acids.

Principle: The isomerase converts a cis- or trans-Δ³-enoyl-CoA to a trans-Δ²-enoyl-CoA. The formation of the conjugated double bond in the product results in an increase in absorbance at approximately 263 nm.

Reagents:

  • 100 mM Tris-HCl Buffer, pH 8.0

  • 1 mM cis-Δ³-Enoyl-CoA substrate (e.g., cis-3-dodecenoyl-CoA)

  • Purified Enoyl-CoA Isomerase enzyme solution

Procedure:

  • In a 1 mL cuvette, combine:

    • 950 µL of 100 mM Tris-HCl Buffer (pH 8.0)

    • 20 µL of enzyme solution

  • Equilibrate the mixture to 25°C.

  • Initiate the reaction by adding 30 µL of the 1 mM cis-Δ³-Enoyl-CoA substrate.

  • Immediately mix and monitor the increase in absorbance at 263 nm for 5-10 minutes.

  • The rate of reaction is calculated based on the change in absorbance over time.

Experimental Workflow Visualization

Experimental_Workflow cluster_HADH_Assay HADH Activity Assay cluster_Isomerase_Assay Enoyl-CoA Isomerase Activity Assay Prep_HADH Prepare Reagents (Buffer, NAD+, Substrate) Incubate_HADH Incubate Enzyme and Cofactor Prep_HADH->Incubate_HADH Start_HADH Initiate Reaction with Substrate Incubate_HADH->Start_HADH Measure_HADH Monitor NADH Production (Absorbance at 340 nm) Start_HADH->Measure_HADH Analyze_HADH Calculate Enzyme Activity Measure_HADH->Analyze_HADH Prep_Iso Prepare Reagents (Buffer, Substrate) Incubate_Iso Equilibrate Enzyme Prep_Iso->Incubate_Iso Start_Iso Initiate Reaction with Substrate Incubate_Iso->Start_Iso Measure_Iso Monitor Product Formation (Absorbance at 263 nm) Start_Iso->Measure_Iso Analyze_Iso Calculate Enzyme Activity Measure_Iso->Analyze_Iso

Caption: Workflow for HADH and Enoyl-CoA Isomerase assays.

Conclusion

The enzymatic product of this compound metabolism is unequivocally 3-keto-11Z-octadecenoyl-CoA, a reaction catalyzed by 3-hydroxyacyl-CoA dehydrogenase. This step is integral to the beta-oxidation of this monounsaturated fatty acid. While alternative metabolic pathways exist for more complex unsaturated fatty acids, the standard beta-oxidation pathway, augmented by enoyl-CoA isomerase, is the primary and most efficient route for the complete catabolism of this compound. The provided experimental protocols offer a robust framework for the quantitative analysis of the key enzymes involved in this metabolic sequence. Further research focusing on the kinetic parameters of HADH with this specific substrate will provide a more complete understanding of its metabolic flux.

References

Safety Operating Guide

Proper Disposal of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

I. Hazard Assessment and Regulatory Compliance

Currently, there is no specific Safety Data Sheet (SDS) for (S)-3-Hydroxy-11Z-Octadecenoyl-CoA. However, an SDS for a similar long-chain fatty acyl-CoA, Palmitoyl-Coenzyme A, indicates that it is not classified as a hazardous substance under the Globally Harmonized System (GHS)[1]. Despite this, it is crucial to handle all laboratory chemicals with caution and to adhere to all local, state, and federal regulations regarding chemical waste disposal. Your institution's Environmental Health and Safety (EHS) department is the primary resource for ensuring compliance with these regulations.

Key Principles:

  • Always consult your institution's EHS guidelines before disposing of any chemical waste.

  • In the absence of specific data, treat the compound with a prudent level of caution.

  • Properly segregate chemical waste from general, biological, and radioactive waste streams.

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment.

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat

III. Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound, whether in solid form or dissolved in a solvent.

Step 1: Waste Identification and Segregation

  • Identify the waste stream for non-hazardous or minimally hazardous biochemical waste as designated by your institution's EHS department.

  • If the compound is in a solution, the solvent's hazardous properties will dictate the disposal route. For example, if dissolved in a flammable organic solvent, it must be disposed of as hazardous chemical waste.

Step 2: Preparing for Disposal

  • Solid Waste:

    • Carefully collect the solid this compound into a clearly labeled, sealed container.

  • Liquid Waste (Aqueous Solution):

    • While some non-hazardous aqueous solutions can be disposed of down the drain, it is best practice to collect this waste in a designated, labeled container for chemical waste pickup, especially given the lack of specific environmental impact data.

  • Liquid Waste (Organic Solvent):

    • Collect the solution in a designated container for flammable liquid waste. Do not mix with incompatible chemicals.

Step 3: Labeling and Storage

  • Label the waste container clearly with the full chemical name: "this compound".

  • If in a solution, also include the name and concentration of the solvent.

  • Store the sealed waste container in a designated satellite accumulation area for chemical waste, away from incompatible materials.

Step 4: Arranging for Disposal

  • Contact your institution's EHS department or the designated chemical waste management service to schedule a pickup for the waste container.

  • Provide them with the full chemical name and any other required information.

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Disposal of This compound consult_sds Consult Compound-Specific Safety Data Sheet (SDS) start->consult_sds sds_available SDS Available? consult_sds->sds_available no_sds No Specific SDS Found: Treat as Potentially Hazardous sds_available->no_sds No follow_sds Follow Disposal Instructions in Section 13 of SDS sds_available->follow_sds Yes identify_form Identify Physical Form of Waste no_sds->identify_form end End of Disposal Process follow_sds->end solid Solid Form identify_form->solid Solid solution In Solution identify_form->solution Solution collect_solid Collect in Labeled Container for Chemical Waste solid->collect_solid identify_solvent Identify Solvent solution->identify_solvent aqueous Aqueous Solution identify_solvent->aqueous Aqueous organic Organic Solvent identify_solvent->organic Organic collect_aqueous Collect in Labeled Container for Aqueous Chemical Waste aqueous->collect_aqueous collect_organic Collect in Labeled Container for Flammable Liquid Waste organic->collect_organic store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_aqueous->store_waste collect_organic->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs contact_ehs->end

Caption: Disposal Workflow for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。